molecular formula C16H16N2O2 B1678555 Paspalic acid CAS No. 5516-88-1

Paspalic acid

货号: B1678555
CAS 编号: 5516-88-1
分子量: 268.31 g/mol
InChI 键: RJNCJTROKRDRBW-TZMCWYRMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paspalic acid is a precursor for lysergic acid and ergoline alkaloids.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNCJTROKRDRBW-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203672
Record name Paspalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5516-88-1
Record name Paspalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5516-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paspalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005516881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paspalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PASPALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P81DUK4Q2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Paspalic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Paspalic acid, a significant ergoline alkaloid, serves as a crucial intermediate in the biosynthesis of lysergic acid and a variety of other ergot alkaloids.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the fundamental chemical properties of this compound, its biosynthetic origins, and key experimental protocols.

Core Chemical and Physical Properties

This compound is a complex heterocyclic compound with a tetracyclic ergoline ring structure. Its chemical identity and physical characteristics are summarized below.

PropertyValue
Chemical Formula C₁₆H₁₆N₂O₂[1][3][4]
Molecular Weight 268.31 g/mol [2][5][6]
Exact Mass 268.1212 u[1]
CAS Number 5516-88-1[1][6]
IUPAC Name (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid[6]
Synonyms Δ⁸-lysergic acid, 8,9-didehydro-6-methylergoline-8-carboxylic acid[4]
Solubility Soluble in DMSO[6]
Elemental Analysis C: 71.62%, H: 6.01%, N: 10.44%, O: 11.93%[1][3]

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process within ergot alkaloid-producing fungi, such as Claviceps paspali. The pathway originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A simplified representation of this biosynthetic pathway is illustrated below.

This compound Biosynthesis tryptophan L-Tryptophan + DMAPP dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW, EasF, EasC, EasE, EasD chanoclavine Chanoclavine-I-aldehyde dmat->chanoclavine EasA, EasG elymoclavine Elymoclavine chanoclavine->elymoclavine paspalic_acid This compound elymoclavine->paspalic_acid CloA lysergic_acid Lysergic Acid paspalic_acid->lysergic_acid Spontaneous Isomerization

Caption: Biosynthetic pathway of this compound.

The initial steps involve the prenylation of L-tryptophan with DMAPP, followed by a series of enzymatic reactions catalyzed by enzymes such as DmaW, EasF, EasC, EasE, and EasD to form chanoclavine-I-aldehyde.[2][7] Subsequent reactions mediated by EasA and EasG lead to the formation of elymoclavine.[2][7] The final step in the synthesis of this compound is the oxidation of elymoclavine, a reaction catalyzed by the enzyme clavine oxidase (CloA).[6] this compound can then undergo a spontaneous isomerization to the more stable lysergic acid.[6]

Experimental Protocols

Isomerization of this compound to Lysergic Acid

A common experimental procedure in the study of ergot alkaloids is the isomerization of this compound to lysergic acid. This conversion can be achieved through base-catalyzed rearrangement. Below is a generalized workflow and a specific experimental example.

Isomerization Workflow start Start with this compound dissolve Dissolve this compound in Aqueous Base Solution (e.g., KOH, NaOH) start->dissolve heat Heat Reaction Mixture (Reflux) dissolve->heat cool Cool Reaction Mixture heat->cool acidify Acidify to pH ~5.5 (e.g., with HCl) cool->acidify precipitate Precipitate Lysergic Acid acidify->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry Product under Vacuum filter_wash->dry end Isolated Lysergic Acid dry->end

Caption: General workflow for this compound isomerization.

Protocol using Potassium Hydroxide:

  • Reaction Setup: 5 grams of this compound are added to 360 grams of a 0.5N solution of potassium hydroxide in a 50:50 water/ethanol mixture.[8]

  • Isomerization: The mixture is heated at reflux for 1 hour.[8]

  • Workup: After cooling, the pH of the reaction medium is adjusted to 5.5 by the addition of 1N hydrochloric acid.[8]

  • Isolation: The resulting precipitate is filtered, washed three times with 20 mL of a 50:50 water/methanol mixture, and then dried under vacuum at 75°C.[8]

Analytical Methodology: Capillary Zone Electrophoresis (CZE)

Capillary zone electrophoresis is an effective technique for the separation and analysis of this compound and its isomers, lysergic acid and iso-lysergic acid.

Instrumentation and Conditions:

  • Technique: Capillary Zone Electrophoresis (CZE) coupled with UV or Quadrupole Time-of-Flight (QTOF) Mass Spectrometric detection.[3][5]

  • Background Electrolytes (BGEs): Optimized separation can be achieved using BGEs containing asparagine, sodium tetraborate, or ammonium acetate with the addition of 40% methanol, adjusted to a pH of 8.3.[3][5]

  • Detection:

    • UV Detection: Limits of detection (LODs) are approximately 0.45 mg/L for this compound and 0.40 mg/L for lysergic acid.[3][5]

    • MS Detection: LODs can be improved to 0.09 mg/L for this compound and 0.07 mg/L for lysergic acid.[3]

  • Precision: The method demonstrates good run-to-run precision of peak areas (1.9% for this compound) and day-to-day precision (4.0% for this compound).[3]

This analytical method is crucial for monitoring the conversion of this compound in fermentation broths and synthetic reaction mixtures, ensuring accurate quantification and purity assessment.[5]

References

Paspalic Acid: A Comprehensive Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paspalic acid is a tetracyclic indole alkaloid belonging to the ergoline family. It serves as a crucial intermediate in the biosynthesis of numerous pharmacologically significant ergot alkaloids, most notably as the direct precursor to lysergic acid. Understanding the precise structure and stereochemistry of this compound is fundamental for the synthesis, derivatization, and biological investigation of this important class of compounds. This technical guide provides an in-depth analysis of the molecular architecture of this compound, supported by available spectroscopic data, and outlines key experimental methodologies for its characterization.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₁₆H₁₆N₂O₂, possesses a rigid, tetracyclic ergoline ring system. Its systematic IUPAC name is (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid[1]. The structure features a carboxylic acid group at position C-8 and a double bond between C-8 and C-9.

The stereochemistry of this compound is defined by two chiral centers at positions C-6a and C-10a. The absolute configuration of the naturally occurring enantiomer is (6aR, 10aR)[1]. This specific spatial arrangement of atoms is critical for its biological activity and its role as a precursor in the stereospecific enzymatic synthesis of other ergot alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂O₂[1]
Molecular Weight268.31 g/mol [1]
IUPAC Name(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid[1]
Canonical SMILESCN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O[1]
InChIKeyRJNCJTROKRDRBW-TZMCWYRMSA-N[1]
CAS Number5516-88-1[1]

Spectroscopic Data for Structural Elucidation

The structural and stereochemical assignment of this compound relies on a combination of spectroscopic techniques. While a complete, publicly available dataset of assigned spectral peaks for this compound is not readily found in the literature, the expected characteristic signals based on its functional groups are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments within the rigid ring structure. Key signals would include those for the aromatic protons of the indole ring, the olefinic proton at C-9, the N-methyl protons, and the aliphatic protons of the C and D rings. The coupling patterns and chemical shifts of the protons at the stereocenters (C-6a and C-10a) are crucial for confirming the relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for all 16 carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The sp² carbons of the aromatic indole ring and the C-8/C-9 double bond would resonate in the typical olefinic/aromatic region. The sp³ carbons of the tetracyclic system, including the stereocenters, would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)3300 - 2500 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (carboxylic acid)1760 - 1690
C=C stretch (alkene and aromatic)1680 - 1450
C-N stretch1350 - 1000
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 269. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group, as well as characteristic cleavages of the ergoline ring system.

Experimental Protocols

Detailed experimental protocols for the isolation and comprehensive structural elucidation of this compound are not extensively published as standalone procedures. However, methodologies can be inferred from studies focusing on the production and analysis of ergot alkaloids.

Isolation and Purification of this compound

This compound is typically produced via fermentation using strains of the fungus Claviceps paspali. The following is a generalized workflow for its isolation and purification.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Claviceps paspali Harvest Harvest of Fermentation Broth Fermentation->Harvest Extraction Extraction with Organic Solvent (e.g., Chloroform/Methanol) Harvest->Extraction Chromatography Column Chromatography (Silica Gel or Alumina) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Analysis Spectroscopic Analysis (NMR, IR, MS) Crystallization->Analysis

Caption: Generalized workflow for the isolation and purification of this compound.

  • Fermentation: Culturing of a high-yielding strain of Claviceps paspali in a suitable nutrient medium under controlled conditions to promote the biosynthesis of this compound.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. This compound, along with other alkaloids, is extracted from the mycelium and/or the supernatant using a suitable organic solvent system, often a mixture of chloroform and methanol.

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel or alumina, to separate this compound from other related alkaloids and impurities.

  • Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from an appropriate solvent or solvent mixture to yield a pure crystalline solid.

Structural and Stereochemical Determination

3.2.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve a precisely weighed sample of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 400-600 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments should be performed. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry, particularly at the C-6a and C-10a positions.

3.2.2. X-ray Crystallography Protocol

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The absolute stereochemistry can be determined from anomalous diffraction data if a heavy atom is present or by using chiral reference molecules.

Biosynthesis and Relationship to Lysergic Acid

This compound is a key intermediate in the biosynthesis of ergot alkaloids. It is formed from elymoclavine through an oxidation reaction catalyzed by the enzyme CloA, a cytochrome P450 monooxygenase. This compound is then isomerized to the thermodynamically more stable lysergic acid, where the double bond is in conjugation with the indole ring (at the C-9 and C-10 positions). This isomerization can occur spontaneously or be enzymatically catalyzed.

G Tryptophan L-Tryptophan Chanoclavine Chanoclavine-I-aldehyde Tryptophan->Chanoclavine Multiple Steps DMAPP Dimethylallyl Pyrophosphate DMAPP->Chanoclavine Multiple Steps Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Oxidation Paspalic_Acid This compound Elymoclavine->Paspalic_Acid Oxidation (CloA) Lysergic_Acid Lysergic Acid Paspalic_Acid->Lysergic_Acid Isomerization Ergot_Alkaloids Other Ergot Alkaloids Lysergic_Acid->Ergot_Alkaloids Further Biosynthesis

Caption: Simplified biosynthetic pathway of ergot alkaloids highlighting the role of this compound.

Conclusion

This compound is a structurally complex and stereochemically defined molecule of significant interest in the field of natural products and medicinal chemistry. Its role as a key precursor to lysergic acid and other ergot alkaloids underscores the importance of a thorough understanding of its chemical and physical properties. The application of modern spectroscopic and crystallographic techniques is essential for its unambiguous characterization, providing the foundational knowledge required for its synthetic manipulation and the development of novel therapeutic agents. While detailed, publicly available spectral assignments and a crystal structure for this compound remain elusive in the scientific literature, the methodologies and expected data outlined in this guide provide a robust framework for researchers in this field.

References

Biological Activities of Paspalic Acid in Fungal Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paspalic acid, a tetracyclic ergoline alkaloid, holds a critical position as a key intermediate in the biosynthesis of a wide array of pharmacologically significant ergot alkaloids in various fungal species, most notably within the genus Claviceps. While the biological activities of its downstream derivatives, such as lysergic acid and its amides, are extensively documented, the intrinsic biological roles of this compound within the life cycle and physiology of the producing fungi remain largely unexplored. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, its pivotal role as a metabolic precursor, and the biological significance of the ergot alkaloids derived from it. This document also highlights the significant knowledge gap regarding the direct activities of this compound in fungi and proposes experimental approaches to elucidate these functions, thereby identifying potential new avenues for research and drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, the ergot alkaloids, a class of indole-derived compounds, have attracted considerable attention due to their potent pharmacological and toxicological properties. This compound emerges as a crucial branching point in the intricate biosynthetic pathway of these alkaloids. Produced predominantly by fungi of the genus Claviceps, such as Claviceps paspali, this compound is the immediate precursor to lysergic acid, the foundational structure for numerous bioactive compounds.[1]

Despite its central role in the synthesis of these potent mycotoxins and pharmaceuticals, this compound's own biological functions within the fungal organisms have not been a primary focus of research. This guide aims to provide a comprehensive overview of the known aspects of this compound in fungi, from its biosynthesis to its metabolic fate, and to underscore the untapped potential for research into its direct biological activities.

Biosynthesis of this compound

The biosynthesis of ergot alkaloids is a complex, multi-step process involving a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster. This compound is formed late in this pathway, originating from the precursor agroclavine. The conversion of agroclavine to this compound involves a series of oxidation reactions.

The key enzymatic step is the oxidation of elymoclavine, which is itself formed from the oxidation of agroclavine. This conversion of elymoclavine to this compound is catalyzed by cytochrome P-450 monooxygenases.[2] Specifically, the enzyme CloA is implicated in these successive oxidation steps.[2]

Table 1: Key Enzymes in the Biosynthesis of this compound

PrecursorEnzyme(s)ProductFungal Species Example
AgroclavineCytochrome P-450 MonooxygenasesElymoclavineClaviceps spp.
ElymoclavineCloA (Cytochrome P-450 Monooxygenase)This compoundClaviceps paspali

digraph "this compound Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"];
edge [penwidth=2, color="#4285F4"];

Agroclavine [label="Agroclavine"]; Elymoclavine [label="Elymoclavine"]; Paspalic_Acid [label="this compound", fillcolor="#FBBC05"]; Lysergic_Acid [label="Lysergic Acid"]; Ergot_Alkaloids [label="Ergot Alkaloids"];

Agroclavine -> Elymoclavine [label="Oxidation"]; Elymoclavine -> Paspalic_Acid [label="CloA (Oxidation)", fontcolor="#34A853"]; Paspalic_Acid -> Lysergic_Acid [label="Isomerization"]; Lysergic_Acid -> Ergot_Alkaloids [label="Further Modification"]; }

Figure 1: Simplified biosynthetic pathway leading to and from this compound.

Biological Activities of this compound Derivatives

While direct studies on the biological activities of this compound in fungi are lacking, the profound effects of its downstream products underscore its importance. The conversion of this compound to lysergic acid is a critical step, as lysergic acid and its derivatives are responsible for the well-documented biological activities of ergot alkaloids.

These activities are diverse and impact a wide range of organisms:

  • Antimicrobial and Antifungal Activity: Some ergot alkaloids exhibit inhibitory effects against other fungi and bacteria, suggesting a role in competitive interactions in their natural environment.

  • Insecticidal Properties: Ergot alkaloids can act as feeding deterrents or be toxic to insects, providing a protective advantage to the host plant in symbiotic relationships.

  • Pharmacological Effects in Mammals: The structural similarity of ergot alkaloids to neurotransmitters like serotonin, dopamine, and adrenaline allows them to interact with their receptors, leading to a wide range of physiological effects. This has been exploited in the development of numerous pharmaceuticals.

  • Role in Fungal Virulence: In some pathogenic fungi, ergot alkaloids have been shown to contribute to their virulence.

The accumulation of different ergot alkaloid profiles in various fungal species suggests that the specific array of compounds produced may be adapted to the fungus's ecological niche and lifestyle.[3]

Potential, Yet Unexplored, Biological Activities of this compound in Fungi

The absence of research on the direct biological activities of this compound in fungi presents a significant knowledge gap. It is plausible that this compound is not merely a passive intermediate but may possess intrinsic functions, including:

  • Feedback Regulation: this compound could potentially act as a signaling molecule to regulate the expression of the eas gene cluster, thereby controlling its own production and the overall flux through the ergot alkaloid pathway.

  • Influence on Fungal Development: Secondary metabolites are often linked to fungal development and differentiation. This compound might play a role in processes such as sporulation or the formation of sclerotia.

  • Interaction with Other Metabolic Pathways: The accumulation of this compound could potentially influence other primary or secondary metabolic pathways within the fungus.

Experimental Protocols for Investigating this compound's Activities

To elucidate the direct biological activities of this compound in fungi, a series of targeted experiments are required. The following protocols provide a framework for such investigations.

Fungal Culture and this compound Extraction
  • Culture: Grow the selected fungal strain (e.g., Claviceps paspali) in a suitable liquid fermentation medium known to support ergot alkaloid production.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Lyophilize and grind the mycelium. Extract the powdered mycelium with a suitable organic solvent (e.g., methanol or a chloroform/methanol mixture).

    • Culture Broth: Acidify the broth and extract with an organic solvent.

  • Purification: Purify this compound from the crude extracts using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Antifungal Activity Assays
  • Microdilution Assay:

    • Prepare a serial dilution of purified this compound in a suitable solvent.

    • In a 96-well plate, add a standardized inoculum of a test fungus to a growth medium containing the different concentrations of this compound.

    • Include positive (known antifungal agent) and negative (solvent only) controls.

    • Incubate the plates and determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by measuring absorbance or by plating onto fresh agar.

  • Agar Diffusion Assay:

    • Inoculate an agar plate with a lawn of the test fungus.

    • Place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

    • Incubate the plates and measure the diameter of the zones of inhibition around the discs.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculation Inoculation with Test Fungus Fungal_Culture->Inoculation Paspalic_Acid_Isolation This compound Isolation & Purification Serial_Dilution Serial Dilution of This compound Paspalic_Acid_Isolation->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC/MFC Determination Incubation->MIC_Determination

Figure 2: General workflow for determining the antifungal activity of this compound.

Gene Expression Analysis
  • Exposure: Treat fungal cultures with exogenous this compound at various concentrations and time points.

  • RNA Extraction: Harvest the mycelium and extract total RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for genes in the eas cluster and other target pathways.

    • Analyze the relative gene expression levels to determine if this compound influences their transcription.

Fungal Signaling Pathways: A Potential Regulatory Context

While a direct link between this compound and specific signaling pathways has not been established, the Pal/PacC pathway is a key regulator of secondary metabolism in response to ambient pH in many fungal species.[4][5][6][7]

The Pal/PacC pathway senses extracellular pH and, under alkaline conditions, activates the PacC transcription factor. Activated PacC then modulates the expression of a wide range of genes, including those involved in the production of secondary metabolites.[4][7] Given that the production of ergot alkaloids is often pH-dependent, it is plausible that the Pal/PacC pathway could indirectly influence the biosynthesis of this compound by regulating the expression of the eas gene cluster. Further research is needed to investigate this potential connection.

Pal_PacC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_nucleus Nucleus Alkaline_pH Alkaline pH Signal PalH_PalI PalH / PalI Complex Alkaline_pH->PalH_PalI PalF PalF PalH_PalI->PalF PalA_PalB PalA / PalB Complex PalF->PalA_PalB Signal Transduction PacC_inactive Inactive PacC PalA_PalB->PacC_inactive Proteolytic Cleavage PacC_active Active PacC PacC_inactive->PacC_active Gene_Expression Regulation of Gene Expression PacC_active->Gene_Expression

Figure 3: The Pal/PacC pH-responsive signaling pathway in fungi.

Conclusion and Future Directions

This compound stands as a critical juncture in the biosynthesis of a plethora of biologically active ergot alkaloids. While its role as a precursor is well-established, its own biological activities within the producing fungi remain a significant unknown. The lack of quantitative data on its antifungal properties or its influence on fungal physiology highlights a promising area for future research.

Future investigations should focus on:

  • Quantitative analysis of this compound's antifungal spectrum.

  • Transcriptomic and proteomic studies to identify genes and proteins regulated by this compound.

  • Investigating the potential interplay between this compound biosynthesis and key signaling pathways like the Pal/PacC pathway.

A deeper understanding of the biological roles of this compound could not only provide fundamental insights into fungal secondary metabolism but also potentially unveil new targets for antifungal drug development and new strategies for manipulating the production of valuable ergot alkaloids.

References

Paspalic Acid: A Pivotal Intermediate in the Biosynthesis of Ergoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Ergoline alkaloids, a class of pharmacologically significant compounds produced predominantly by fungi of the Claviceps genus, have a rich history in medicine, with applications ranging from migraine treatment to the management of Parkinson's disease. Central to the biosynthesis of these complex molecules is paspalic acid, a key tetracyclic ergoline intermediate. Understanding the formation and conversion of this compound is critical for the biotechnological production of valuable pharmaceuticals derived from lysergic acid, its direct downstream product. This technical guide provides a comprehensive overview of the role of this compound in ergoline alkaloid biosynthesis, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Ergoline Alkaloid Biosynthetic Pathway: The Central Role of this compound

The biosynthesis of ergoline alkaloids commences with the prenylation of L-tryptophan and proceeds through a series of enzymatic reactions to form the characteristic ergoline ring system. This compound emerges as a crucial intermediate, representing the final precursor to lysergic acid, the foundational scaffold for a vast array of bioactive compounds.

The generally accepted biosynthetic pathway leading to and from this compound is as follows:

  • L-Tryptophan + Dimethylallyl Pyrophosphate (DMAPP)4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT) (Catalyzed by Dimethylallyltryptophan synthase, DmaW)

  • DMATN-methyl-4-(γ,γ-dimethylallyl)-L-tryptophan (Catalyzed by a methyltransferase, EasF)

  • N-methyl-4-(γ,γ-dimethylallyl)-L-tryptophanChanoclavine-I (Involves EasE and EasC)

  • Chanoclavine-IChanoclavine-I-aldehyde (Catalyzed by EasD)

  • Chanoclavine-I-aldehydeAgroclavine (Catalyzed by EasA)

  • AgroclavineElymoclavine (Catalyzed by a cytochrome P450 monooxygenase)

  • ElymoclavineThis compound (Catalyzed by a clavine oxidase, CloA)[1]

  • This compoundLysergic Acid (Isomerization)

This intricate pathway is encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster, which has been identified in various ergot alkaloid-producing fungi.

Ergoline Alkaloid Biosynthesis cluster_0 Early Steps cluster_1 Late Steps L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT N-Me-DMAT N-Me-DMAT DMAT->N-Me-DMAT EasF Chanoclavine-I Chanoclavine-I N-Me-DMAT->Chanoclavine-I EasE, EasC Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Chanoclavine-I->Chanoclavine-I-aldehyde EasD Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine EasA Elymoclavine Elymoclavine Agroclavine->Elymoclavine P450 Monooxygenase This compound This compound Elymoclavine->this compound CloA Lysergic Acid Lysergic Acid This compound->Lysergic Acid Isomerization Ergot Alkaloids Ergot Alkaloids Lysergic Acid->Ergot Alkaloids Further Modifications

Biosynthetic pathway of ergoline alkaloids highlighting this compound.

Quantitative Data: Isomerization of this compound to Lysergic Acid

The conversion of this compound to lysergic acid is a critical step for the industrial production of many ergoline-derived drugs. This isomerization can be achieved under various conditions, with differing efficiencies. The following tables summarize quantitative data from key studies.

Table 1: Isomerization of this compound to Lysergic Acid using Different Bases

BaseStarting this compound (g)Reaction ConditionsProduct (Lysergic Acid) (g)Yield (w/w)Isomer (Isolysergic Acid) Content (%)Reference
Sodium Hydroxide (2N aq.)5Reflux for 2 hours3.1559.3%6.8%[2]
Potassium Hydroxide (0.5N in 50% aq. ethanol)5Reflux for 1 hour2.8649.8%1.0%[2]
Tetrabutylammonium Hydroxide (40% aq.)13030°C for 20 hours107.881.6%2.8%[2]

Table 2: Optimized Isomerization of this compound in a Phase-Separated Medium

Starting this compound (g)ReagentsReaction Time (hours)Temperature (°C)Conversion of this compoundFinal this compound ContentReference
100.05% aq. NaOH, solid NaOH450>98%<2.0%[3]

Experimental Protocols

Protocol 1: Isomerization of this compound to Lysergic Acid with Sodium Hydroxide[2]

Objective: To convert this compound to lysergic acid using sodium hydroxide.

Materials:

  • This compound (5 g)

  • 2N aqueous sodium hydroxide solution (100 ml)

  • Hydrochloric acid (10 ml)

  • Glacial acetic acid (10 ml)

  • 50% aqueous methanol

  • Deionized water

Procedure:

  • Dissolve 5 g of this compound in 100 ml of a 2N aqueous solution of sodium hydroxide.

  • Heat the solution at reflux for 2 hours.

  • After cooling, bring the pH of the reaction medium to 5.5 by adding a pre-mixed solution of 20 ml of water, 10 ml of hydrochloric acid, and 10 ml of glacial acetic acid.

  • Filter the resulting precipitate.

  • Wash the precipitate with three 20 ml portions of 50% aqueous methanol.

  • Dry the precipitate in vacuo at 75°C to yield lysergic acid.

Paspalic_Acid_Isomerization_NaOH Start Start Dissolve_Paspalic_Acid Dissolve 5g this compound in 100ml 2N NaOH Start->Dissolve_Paspalic_Acid Reflux Reflux for 2 hours Dissolve_Paspalic_Acid->Reflux Cool Cool the solution Reflux->Cool Adjust_pH Adjust pH to 5.5 with HCl/Acetic Acid mixture Cool->Adjust_pH Filter Filter the precipitate Adjust_pH->Filter Wash Wash with 50% aq. Methanol (3 x 20ml) Filter->Wash Dry Dry in vacuo at 75°C Wash->Dry End Lysergic Acid Dry->End

Workflow for this compound isomerization using sodium hydroxide.
Protocol 2: Purification of Dimethylallyltryptophan Synthase (DmaW) from Claviceps purpurea[4]

Objective: To purify the DmaW enzyme, which catalyzes the first committed step in ergoline alkaloid biosynthesis.

Materials:

  • Mycelia of Claviceps purpurea

  • n-butyl Sepharose

  • Q Sepharose

  • phenyl Sepharose

  • Protein Pak column

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

  • Buffer solutions (specific compositions to be optimized based on the original literature)

Procedure:

  • Homogenize the mycelia of Claviceps purpurea to obtain a crude cell extract.

  • Subject the crude extract to a series of chromatographic steps: a. Apply the extract to an n-butyl Sepharose column and elute the bound proteins. b. Pool the active fractions and apply them to a Q Sepharose ion-exchange column. Elute with a salt gradient. c. Subject the active fractions from the Q Sepharose column to chromatography on a phenyl Sepharose column. d. Perform a final purification step using a Protein Pak column.

  • Monitor the purification process at each step by assaying for DmaW activity and analyzing protein purity by SDS-PAGE.

  • The purified enzyme can be characterized for its kinetic properties.

DmaW_Purification_Workflow Start C. purpurea Mycelia Homogenization Homogenization & Crude Extract Preparation Start->Homogenization n-butyl_Sepharose n-butyl Sepharose Chromatography Homogenization->n-butyl_Sepharose Q_Sepharose Q Sepharose Ion-Exchange Chromatography n-butyl_Sepharose->Q_Sepharose phenyl_Sepharose phenyl Sepharose Chromatography Q_Sepharose->phenyl_Sepharose Protein_Pak Protein Pak Column Chromatography phenyl_Sepharose->Protein_Pak Analysis Activity Assay & SDS-PAGE Protein_Pak->Analysis End Purified DmaW Analysis->End

Workflow for the purification of DmaW synthase.
Protocol 3: Gene Knockout in Claviceps purpurea using CRISPR/Cas9[5][6]

Objective: To disrupt a target gene in the ergoline alkaloid biosynthesis pathway in Claviceps purpurea to study its function.

Materials:

  • Claviceps purpurea protoplasts

  • Purified Cas9 protein

  • In vitro transcribed guide RNA (gRNA) targeting the gene of interest

  • Donor DNA for homologous recombination (e.g., a resistance cassette flanked by homology arms)

  • PEG-CaCl2 solution

  • Regeneration medium with appropriate selection agent

Procedure:

  • Protoplast Preparation: Prepare protoplasts from C. purpurea mycelia using lytic enzymes.

  • Ribonucleoprotein (RNP) Complex Assembly: Assemble the CRISPR/Cas9 RNP complex by incubating the purified Cas9 protein with the in vitro transcribed gRNA.

  • Transformation: Co-transform the C. purpurea protoplasts with the assembled RNP complex and the donor DNA using a PEG-CaCl2 mediated method.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent to select for successful transformants.

  • Verification: Screen the resulting colonies by PCR and sequencing to confirm the desired gene knockout.

CRISPR_Gene_Knockout_Workflow Start C. purpurea Culture Protoplast_Prep Protoplast Preparation Start->Protoplast_Prep Transformation Co-transform Protoplasts with RNP and Donor DNA Protoplast_Prep->Transformation RNP_Assembly Assemble Cas9-gRNA RNP Complex RNP_Assembly->Transformation Selection Plate on Selective Regeneration Medium Transformation->Selection Screening Screen Colonies by PCR and Sequencing Selection->Screening End Verified Gene Knockout Mutant Screening->End

Workflow for CRISPR/Cas9 mediated gene knockout in C. purpurea.

Conclusion

This compound stands as a cornerstone in the intricate biosynthetic pathway of ergoline alkaloids. A thorough understanding of its formation, enzymatic conversion, and the underlying genetics is paramount for the advancement of biotechnological production platforms for these valuable pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field, enabling further exploration and optimization of ergoline alkaloid synthesis for therapeutic applications. The continued investigation into the enzymes and regulatory mechanisms governing this pathway will undoubtedly unlock new possibilities for metabolic engineering and the development of novel ergoline-derived drugs.

References

A Technical Guide to the Biosynthesis of Paspalic Acid from L-Tryptophan and Dimethylallyl Pyrophosphate (DMAPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of paspalic acid, a key intermediate in the production of various ergot alkaloids with significant pharmaceutical applications. The guide focuses on the natural precursors, L-tryptophan and dimethylallyl pyrophosphate (DMAPP), detailing the enzymatic cascade, quantitative data, experimental protocols, and regulatory pathways involved in its formation.

Introduction

This compound is a tetracyclic ergoline alkaloid that serves as a crucial precursor for the semi-synthesis of numerous medically important compounds. Its biosynthesis originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP) through a complex series of enzymatic reactions primarily found in filamentous fungi, most notably species of Claviceps. Understanding this intricate pathway is paramount for the metabolic engineering of microbial strains to enhance the production of this compound and its derivatives for pharmaceutical development.

The Biosynthetic Pathway from L-Tryptophan and DMAPP to this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymes encoded by a gene cluster known as the eas (ergot alkaloid synthesis) cluster. The pathway can be broadly divided into three stages: the formation of the first key intermediate 4-(γ,γ-dimethylallyl)tryptophan (DMAT), the construction of the ergoline ring system to yield chanoclavine-I-aldehyde, and the final conversions to this compound.

The key enzymatic steps are as follows:

  • Prenylation of L-Tryptophan: The pathway is initiated by the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. This reaction is catalyzed by Dimethylallyl Tryptophan Synthase (DmaW/FgaPT2) .[1]

  • N-Methylation: The resulting DMAT is then N-methylated by DMAT N-methyltransferase (EasF/FgaMT) .

  • Chanoclavine-I Formation: A series of oxidative reactions, catalyzed by Chanoclavine-I Synthase (EasC/FgaCat) and Chanoclavine-I Monooxygenase (EasE/FgaOx1) , converts N-methyl-DMAT to chanoclavine-I.[2]

  • Chanoclavine-I Aldehyde Formation: Chanoclavine-I is subsequently oxidized to chanoclavine-I-aldehyde by Chanoclavine-I Dehydrogenase (EasD/FgaDH) .

  • Agroclavine Formation: The closure of the D-ring of the ergoline skeleton is a critical branching point. In the pathway leading to this compound, chanoclavine-I-aldehyde is converted to agroclavine. This step is mediated by EasA (an isomerase) and EasG (a reductase).[3][4]

  • Elymoclavine Formation: Agroclavine is then oxidized to elymoclavine. This step is catalyzed by a cytochrome P450 monooxygenase.

  • This compound Formation: Finally, elymoclavine is further oxidized to this compound by the action of Clavine Oxidase (CloA) , another cytochrome P450 monooxygenase.[1] this compound can then spontaneously isomerize to lysergic acid.[5]

Biosynthetic Pathway of this compound

Paspalic_Acid_Biosynthesis L_Tryptophan L-Tryptophan DMAT 4-(γ,γ-Dimethylallyl)tryptophan L_Tryptophan->DMAT DmaW (FgaPT2) DMAPP DMAPP DMAPP->DMAT N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT EasF (FgaMT) Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I EasC & EasE (FgaCat & FgaOx1) Chanoclavine_I_Aldehyde Chanoclavine-I-Aldehyde Chanoclavine_I->Chanoclavine_I_Aldehyde EasD (FgaDH) Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine EasA & EasG Elymoclavine Elymoclavine Agroclavine->Elymoclavine P450 Monooxygenase Paspalic_Acid This compound Elymoclavine->Paspalic_Acid CloA

Figure 1: Biosynthetic pathway from L-Tryptophan and DMAPP to this compound.

Quantitative Data on Biosynthetic Enzymes

The efficiency of each enzymatic step is crucial for the overall yield of this compound. This table summarizes the available quantitative data for the key enzymes in the pathway.

EnzymeOrganismSubstrate(s)KM (µM)Vmax (nmol min-1 mg-1)kcat (s-1)Reference(s)
DmaW (DMAT Synthase)Claviceps purpureaL-Tryptophan, DMAPP17, 8.0504-[1]
EasF (N-Methyltransferase)-DMAT----
EasC (Chanoclavine-I Synthase)-N-Methyl-DMAT----
EasE (Chanoclavine-I Monooxygenase)-N-Methyl-DMAT----
EasD (Chanoclavine-I Dehydrogenase)-Chanoclavine-I----
EasA (Isomerase)-Chanoclavine-I-Aldehyde----
EasG (Reductase)-Chanoclavine-I-Aldehyde----
CloA (Clavine Oxidase)Claviceps purpureaElymoclavine---[1]

Note: Quantitative kinetic data for many enzymes in the this compound biosynthetic pathway are not yet fully characterized and reported in the literature. The table will be updated as more data becomes available.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of key enzymes, as well as the analysis of this compound and its intermediates.

Heterologous Expression and Purification of DmaW (FgaPT2) from E. coli

This protocol is adapted from methods for expressing and purifying prenyltransferases.[4][6][7][8]

1. Gene Cloning and Expression Vector:

  • Synthesize the codon-optimized gene for DmaW (e.g., from Aspergillus fumigatus, FgaPT2) and clone it into a suitable E. coli expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for affinity purification.

2. Transformation:

  • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET vectors) and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

4. Cell Lysis and Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
  • Elute the His-tagged DmaW protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
  • Analyze the purified protein by SDS-PAGE.
  • For further purification, if necessary, perform size-exclusion chromatography.

In Vitro Enzyme Assay for DmaW Activity

This assay measures the formation of DMAT from L-tryptophan and DMAPP.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 10 mM MgCl2
  • 1 mM L-tryptophan
  • 1 mM DMAPP
  • Purified DmaW enzyme (e.g., 1-5 µg)

2. Incubation:

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of methanol or by adjusting the pH.
  • Extract the product, DMAT, with an organic solvent such as ethyl acetate.

4. Analysis:

  • Analyze the extracted product by HPLC or LC-MS to quantify the amount of DMAT formed.

HPLC Analysis of this compound and Intermediates

This method can be adapted for the analysis of various intermediates in the this compound pathway.[9][10][11][12][13]

1. HPLC System:

  • A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV or fluorescence detector.

2. Mobile Phase:

  • A gradient elution is typically used. For example:
  • Solvent A: 0.1% Formic acid in water
  • Solvent B: Acetonitrile
  • A typical gradient might be: 10-90% B over 30 minutes.

3. Detection:

  • This compound and its precursors have characteristic UV absorbance spectra. Detection is often performed at around 280 nm or 310 nm.
  • Fluorescence detection can also be used for higher sensitivity, with excitation and emission wavelengths optimized for the specific compound.

4. Quantification:

  • Quantify the compounds by comparing their peak areas to a standard curve generated with known concentrations of authentic standards.

Experimental Workflow for this compound Biosynthesis Analysis

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_protein Protein Production & Purification cluster_assay Enzymatic Assay & Analysis Gene_Synthesis Codon-Optimized Gene Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Inoculation Induction Protein Expression Induction (IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Purification Affinity Chromatography Cell_Harvest->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Purified Enzyme Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction HPLC_Analysis HPLC/LC-MS Analysis Product_Extraction->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Figure 2: General experimental workflow for enzyme characterization.

Regulation of this compound Biosynthesis

The biosynthesis of ergot alkaloids, including this compound, is tightly regulated at the transcriptional level in response to various environmental and nutritional cues. Understanding these regulatory networks is crucial for optimizing fermentation conditions for enhanced production.

Key Regulatory Factors:

  • Phosphate Limitation: High concentrations of inorganic phosphate in the culture medium have been shown to repress the expression of the eas gene cluster, thereby inhibiting ergot alkaloid synthesis.[3][8][14] This regulation is often mediated by the Pho regulatory system (e.g., PhoB/PhoR two-component system in bacteria), which senses phosphate levels and controls the expression of genes involved in phosphate acquisition and metabolism.[15][16][17]

  • Tryptophan Induction: L-tryptophan, a primary precursor, acts as an inducer of the ergot alkaloid biosynthetic pathway.[3][18][19] The presence of tryptophan can lead to the upregulation of the eas genes, including an increase in the activity of DmaW synthase.[18][19]

  • Nitrogen Source: The type and concentration of the nitrogen source in the culture medium can also influence ergot alkaloid production.

  • Transcription Factors: Specific transcription factors within or outside the eas gene cluster play a crucial role in regulating its expression. For example, a gene designated easR has been identified as a regulator of the ergot alkaloid synthesis genes.[1] Other transcription factor families, such as AP2/ERF, bHLH, WRKY, and MYB, are known to be involved in the regulation of alkaloid biosynthesis in various organisms.[20]

Signaling Pathway for Regulation of this compound Biosynthesis

Regulation_Pathway cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_genes Gene Expression Phosphate High Phosphate Pho_System Pho Regulatory System (e.g., PhoB/PhoR) Phosphate->Pho_System inhibits Tryptophan L-Tryptophan TF_Complex Transcription Factor Complex (e.g., easR) Tryptophan->TF_Complex induces Pho_System->TF_Complex represses eas_Genes eas Gene Cluster (DmaW, EasF, etc.) TF_Complex->eas_Genes activates Biosynthesis This compound Biosynthesis eas_Genes->Biosynthesis

Figure 3: Simplified signaling pathway for the regulation of this compound biosynthesis.

Conclusion

The biosynthesis of this compound from L-tryptophan and DMAPP is a complex and highly regulated process. This guide has provided a detailed overview of the enzymatic pathway, available quantitative data, experimental protocols for key steps, and the regulatory networks that govern its production. A deeper understanding of these aspects is essential for the rational design of metabolic engineering strategies aimed at improving the industrial production of this compound and its valuable derivatives. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway and to unravel the intricate details of the signaling cascades that control their expression. Such knowledge will undoubtedly pave the way for the development of more efficient and sustainable biotechnological processes for the production of these important pharmaceutical precursors.

References

Investigating the Antimicrobial and Antifungal Properties of Paspalic Acid and its Ergoline Alkaloid Relatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paspalic acid is a tetracyclic ergoline alkaloid, a class of fungal metabolites known for their diverse pharmacological activities. While extensively studied for their effects on the central nervous system, the antimicrobial potential of ergoline alkaloids has been a more recent area of investigation. This technical guide synthesizes the available research on the antimicrobial properties of this compound's close structural analogs, providing a foundation for future research and drug development in this area. The focus will be on summarizing quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.

Antimicrobial Activity of Ergoline Alkaloids

Recent studies have highlighted the antibacterial potential of certain ergoline alkaloids, particularly against Gram-positive bacteria and some intracellular Gram-negative pathogens.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values of metergoline, a semisynthetic ergoline alkaloid, against various bacterial strains. Metergoline has been identified as an inhibitor of the Gram-negative intracellular pathogen Salmonella Typhimurium.[1][2] Structure-activity relationship (SAR) studies on metergoline analogs have shown improved potency against Gram-positive bacteria and mycobacteria.[1]

CompoundBacterial StrainMIC (μg/mL)Reference
MetergolineSalmonella TyphimuriumModerate (Specific value not cited)[1][2]
MetergolineBacillus subtilisModerate (Specific value not cited)[1]
Metergoline Analogs (e.g., Cinnamide and arylacrylamide derivatives)Gram-positive bacteriaImproved potency relative to metergoline[1]
Metergoline Analog (Pyridine derivative 38)Methicillin-resistant Staphylococcus aureus (MRSA)Effective in a murine skin infection model[1]
Clavine Alkaloids (Agroclavine, Festuclavine)Various bacteriaEffective antimicrobial compounds[3]

Note: Specific MIC values for many of these compounds are not consistently reported in the available literature, indicating a need for more detailed quantitative studies.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of the antimicrobial properties of ergoline alkaloids.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

Protocol:

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound (e.g., metergoline or its analogs) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Murine Skin Infection Model

This in vivo model is used to assess the efficacy of antimicrobial compounds in a living organism.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection: Induce a localized skin infection by intradermal injection of a standardized inoculum of the pathogenic bacterium (e.g., MRSA).

  • Treatment: Topically apply the test compound (e.g., a metergoline analog formulated in a suitable vehicle) to the infected area at specified time intervals.

  • Evaluation: Monitor the progression of the infection by measuring lesion size and bacterial load in the infected tissue at the end of the experiment.

  • Data Analysis: Compare the treatment group to a control group (vehicle only) to determine the compound's efficacy.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms by which ergoline alkaloids exert their antibacterial effects are not fully elucidated. However, some studies suggest potential targets and pathways.

Disruption of the Proton Motive Force

Research on metergoline suggests that it may disrupt the proton motive force (PMF) at the bacterial cytoplasmic membrane.[4] The PMF is crucial for essential cellular processes such as ATP synthesis, motility, and transport of molecules across the membrane.

Proposed Signaling Pathway:

G cluster_membrane Bacterial Cytoplasmic Membrane ProtonPump Proton Pump PMF Proton Motive Force (PMF) (Proton Gradient) ProtonPump->PMF ATP_Synthase ATP Synthase ATP ATP Synthesis ATP_Synthase->ATP Metergoline Metergoline Metergoline->PMF Disrupts PMF->ATP_Synthase Drives Transport Nutrient Transport PMF->Transport Powers Motility Flagellar Motility PMF->Motility Powers CellDeath Bacterial Cell Death PMF->CellDeath Loss leads to ATP->CellDeath Transport->CellDeath Motility->CellDeath

Caption: Proposed mechanism of metergoline action via disruption of the proton motive force.

Inhibition of Efflux Pumps

Some studies on lysergol, another ergoline alkaloid, suggest that it and its derivatives can inhibit ATP-dependent efflux pumps in bacteria.[5] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance.

Experimental Workflow for Efflux Pump Inhibition Assay:

G start Start: Bacterial Culture with Efflux Pump Activity add_substrate Add Fluorescent Efflux Pump Substrate (e.g., Ethidium Bromide) start->add_substrate measure_initial Measure Initial Intracellular Fluorescence add_substrate->measure_initial add_compounds Add Test Compounds: 1. This compound Derivative 2. Known Efflux Pump Inhibitor (Positive Control) 3. No Inhibitor (Negative Control) measure_initial->add_compounds incubate Incubate add_compounds->incubate measure_final Measure Final Intracellular Fluorescence incubate->measure_final analyze Analyze Data: Compare fluorescence levels between groups measure_final->analyze conclusion Conclusion: Increased fluorescence indicates efflux pump inhibition analyze->conclusion

Caption: Workflow for assessing efflux pump inhibition by this compound derivatives.

Antifungal Properties: A Research Gap

A thorough review of the scientific literature reveals a significant lack of research into the antifungal properties of this compound and its close ergoline alkaloid relatives. While other, structurally distinct organic acids have demonstrated antifungal activity, these findings cannot be extrapolated to this compound. This represents a critical knowledge gap and a promising avenue for future research.

Conclusion and Future Directions

The available evidence suggests that the ergoline alkaloid scaffold, to which this compound belongs, holds potential for the development of novel antibacterial agents. The demonstrated activity of compounds like metergoline against both Gram-positive and some Gram-negative bacteria warrants further investigation into the antimicrobial spectrum of this compound itself.

Future research should focus on:

  • Direct Antimicrobial Screening: Systematically evaluating the in vitro antimicrobial and antifungal activity of this compound against a broad panel of clinically relevant pathogens.

  • Quantitative Analysis: Determining the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values of this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in susceptible microorganisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antimicrobial potency and spectrum.

The exploration of this compound's antimicrobial and antifungal properties could unveil a new class of therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Preliminary Studies on the Anti-inflammatory Effects of Paspalic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research into the anti-inflammatory effects of paspalic acid did not yield specific studies on this topic. This compound is a known ergot alkaloid and a precursor in the biosynthesis of lysergic acid[1][2]. However, the current body of scientific literature does not appear to contain direct investigations into its anti-inflammatory properties.

In contrast, searches for "this compound" and inflammation frequently return results for palmitic acid and palmitoleic acid . These fatty acids have well-documented roles in inflammatory processes. Therefore, this technical guide will focus on the preliminary anti-inflammatory and pro-inflammatory effects of these two compounds, for which substantial data and experimental protocols are available.

Introduction to Fatty Acids and Inflammation

Fatty acids are crucial signaling molecules that can modulate inflammation. Their effects can be either pro-inflammatory or anti-inflammatory, depending on their structure, concentration, and the specific cellular context. This guide explores the preliminary findings on the roles of palmitic acid and palmitoleic acid in inflammation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, experimental methodologies, and key signaling pathways.

Palmitic Acid (PA): A 16-carbon saturated fatty acid, palmitic acid is the most common saturated fatty acid in animals and plants[1][3]. Elevated levels of PA are associated with pro-inflammatory responses and have been implicated in the pathogenesis of various inflammatory conditions[4][5].

Palmitoleic Acid (POA): A 16-carbon monounsaturated fatty acid, palmitoleic acid has been shown to possess anti-inflammatory properties and may play a protective role against inflammation-related diseases[6][7].

Quantitative Data on the Inflammatory Effects of Palmitic and Palmitoleic Acid

The following tables summarize key quantitative findings from preliminary studies on the effects of palmitic acid and palmitoleic acid on inflammatory markers.

Table 1: Effects of Palmitic Acid on Pro-inflammatory Cytokine and Mediator Production

Cell TypeTreatmentInflammatory MarkerChangeReference
MacrophagesPalmitic AcidTNF-αIncreased expression[4]
MacrophagesPalmitic AcidIL-1βIncreased expression[4]
MacrophagesPalmitic AcidIL-6Increased expression[4]
Vascular Smooth Muscle CellsPalmitic AcidC-Reactive Protein (CRP)Increased mRNA and protein expression[5]
Vascular Smooth Muscle CellsPalmitic AcidiNOSIncreased mRNA and protein expression[5]
Human MonocytesPalmitic Acid (200 µM)lncRNA PARAILUpregulation[8]

Table 2: Anti-inflammatory Effects of Palmitoleic Acid

ModelTreatmentInflammatory MarkerInhibition/ReductionReference
LPS-stimulated MacrophagesPalmitoleic AcidTNF-α73.14% inhibition of release[6]
LPS-stimulated MacrophagesPalmitoleic AcidIL-1β66.19% inhibition of release[6]
LPS-stimulated MacrophagesPalmitoleic AcidIL-675.19% inhibition of release[6]
LPS-stimulated MacrophagesPalmitoleic AcidNF-κBDecreased expression[7]
Obese MicePalmitoleic AcidMcp1, Tnfa, Il6 (gene expression)Decreased expression[9]

Experimental Protocols

This section details the methodologies for key experiments used to assess the inflammatory effects of palmitic and palmitoleic acid.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or primary macrophages are commonly used. For studies on vascular inflammation, rat vascular smooth muscle cells are utilized[5]. Human monocytic cell lines like THP-1 are also relevant[8].

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Preparation and Treatment: Palmitic acid and palmitoleic acid are often dissolved in ethanol or DMSO and then conjugated to bovine serum albumin (BSA) to facilitate their solubility and delivery in cell culture media. Cells are treated with varying concentrations of the fatty acids for specified time periods (e.g., 24 hours)[7].

Quantification of Inflammatory Cytokines
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

    • Measure the absorbance using a microplate reader and determine the cytokine concentration by comparison to a standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins within cell lysates, such as components of the NF-κB signaling pathway.

  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB p65).

  • Incubate with a secondary antibody conjugated to an enzyme.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Models of Inflammation
  • Carrageenan-Induced Paw Edema: This is a common model for acute inflammation.

    • Administer the test compound (e.g., a plant extract) orally to rats or mice[10][11].

    • After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time points (e.g., 1, 2, 3, 6, and 9 hours) using a plethysmometer[8].

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group to the control group.

  • Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic and anti-inflammatory activity.

    • Administer the test compound to mice.

    • After a specified time, inject a 0.6% acetic acid solution intraperitoneally.

    • Count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).

    • A reduction in the number of writhes compared to the control group indicates an analgesic/anti-inflammatory effect[11].

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of fatty acids and inflammation.

Palmitic_Acid_Inflammatory_Pathway PA Palmitic Acid TLR4 TLR4 PA->TLR4 Binds to MD2 accessory protein MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: Palmitic Acid-Induced Pro-inflammatory Signaling Pathway.

Palmitoleic_Acid_Anti_Inflammatory_Pathway POA Palmitoleic Acid NFkB NF-κB Activation POA->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: Anti-inflammatory Action of Palmitoleic Acid on the NF-κB Pathway.

Experimental_Workflow_Inflammation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (e.g., Macrophages) Treatment Treatment with Fatty Acid CellCulture->Treatment Analysis Analysis (ELISA, Western Blot) Treatment->Analysis AnimalModel Animal Model (e.g., Rats, Mice) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin InflammationInduction Inflammation Induction (e.g., Carrageenan) CompoundAdmin->InflammationInduction Measurement Measurement of Inflammatory Response InflammationInduction->Measurement

Caption: General Experimental Workflow for Studying Anti-inflammatory Effects.

Conclusion

While preliminary studies on the anti-inflammatory effects of this compound are currently unavailable, extensive research has been conducted on the roles of palmitic acid and palmitoleic acid in inflammation. Palmitic acid generally exhibits pro-inflammatory properties by activating key signaling pathways such as the TLR4/NF-κB axis, leading to the production of inflammatory cytokines. Conversely, palmitoleic acid demonstrates anti-inflammatory effects, in part by inhibiting the NF-κB pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the modulation of inflammation by fatty acids. Future studies may yet reveal the specific effects of this compound on inflammatory processes, potentially uncovering novel therapeutic avenues.

References

Exploring the Antioxidant and Potential Anticancer Activities of Paspalic Acid: A Technical Guide Based on Structurally Related Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the antioxidant and anticancer properties of paspalic acid is notably scarce. This technical guide, therefore, provides a comprehensive overview of the known biological activities of this compound and explores the antioxidant and anticancer potential of structurally and biosynthetically related ergot alkaloids. The data, experimental protocols, and proposed mechanisms presented herein are based on these related compounds and are intended to serve as a foundational resource to stimulate and guide future research into this compound.

Introduction to this compound

Potential Anticancer Activities: Evidence from Related Ergot Alkaloids

While direct studies on this compound are lacking, various other ergot alkaloids have been evaluated for their cytotoxic and anticancer properties.[8] These studies provide a basis for speculating on the potential mechanisms and activities of this compound.

Several studies have demonstrated the cytotoxic effects of ergot alkaloids against various cancer cell lines.[9][10][11][12][13] For instance, dihydroergocristine, an ergot alkaloid, has shown potency against chemoresistant prostate cancer cells.[14][15] Furthermore, synthetic derivatives, such as nitrosourea derivatives of ergolines, have displayed activity against L1210 leukemia in mice.[16] The table below summarizes cytotoxicity data from representative ergot alkaloids.

Table 1: Cytotoxicity of Selected Ergot Alkaloids in Cancer Cell Lines

Ergot Alkaloid/DerivativeCancer Cell Line(s)AssayEndpointResult (IC₅₀)Reference(s)
1-Propylagroclavine tartrateNCI-60 Cell Line PanelSulforhodamine B (SRB) assayGI₅₀ (Growth Inhibition 50%)Varies by cell line[9]
Dihydroergocristine (DHECS)PC-3 (Prostate Cancer)Colorimetric assayIC₅₀ (Inhibitory Concentration 50%)Log₁₀IC₅₀ = -5 to -4.5 M[14]
Dihydroergocristine (DHECS)Docetaxel-resistant PCa cellsColorimetric assayIC₅₀Potent activity reported[14][15]
ErgotamineHepG2 (Liver Carcinoma), HT-29 (Colon Carcinoma)Not specifiedCytotoxicityWeak toxic effect observed[13]
Lysergic Acid Diethylamide (LSD)E0771 (Breast Cancer)XTT assayCell ViabilityReduction in viability observed[17]

The following are detailed methodologies for key experiments cited in the study of the anticancer activities of ergot alkaloids. These protocols could be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assays (MTT/XTT/SRB)

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound (e.g., an ergot alkaloid) for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the appropriate reagent (MTT, XTT, or SRB) is added to each well.

    • For MTT and XTT, the reagent is converted by mitochondrial dehydrogenases of viable cells into a colored formazan product. For SRB, the dye binds to total cellular protein.

    • The plates are incubated to allow for color development.

    • The absorbance is read using a microplate reader at a specific wavelength.

    • Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.[17]

Apoptosis Assays (Flow Cytometry)

  • Principle: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Cells are treated with the test compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • The cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

    • The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11][12][13]

Based on studies of dihydroergocristine in prostate cancer cells, a potential mechanism of action for ergot alkaloids could involve the modulation of key signaling pathways that regulate cell cycle and apoptosis.[15]

G cluster_0 Ergot Alkaloid Action cluster_1 Cellular Receptors cluster_2 Downstream Signaling cluster_3 Cellular Outcomes This compound (Hypothetical) This compound (Hypothetical) Dopamine Receptors Dopamine Receptors This compound (Hypothetical)->Dopamine Receptors Serotonin Receptors Serotonin Receptors This compound (Hypothetical)->Serotonin Receptors AMPK AMPK Dopamine Receptors->AMPK NF-κB NF-κB Serotonin Receptors->NF-κB p53 p53 AMPK->p53 Survivin Survivin NF-κB->Survivin inhibition Mcl-1 Mcl-1 NF-κB->Mcl-1 inhibition MDM2 MDM2 p53->MDM2 inhibition p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Rb Rb E2F1 E2F1 Rb->E2F1 inhibition Cell Cycle Arrest Cell Cycle Arrest E2F1->Cell Cycle Arrest p21->Rb inhibition Survivin->Apoptosis inhibition Mcl-1->Apoptosis inhibition PARP PARP Apoptosis->PARP cleavage

Caption: Proposed anticancer signaling pathway for this compound based on related ergot alkaloids.

Potential Antioxidant and Pro-oxidant Activities

The antioxidant properties of ergot alkaloids are not as extensively studied as their other biological activities, and the available data presents a mixed picture.

Some ergot derivatives, like nicergoline, are reported to possess antioxidant activity.[18] Conversely, studies on lysergic acid diethylamide (LSD), a well-known derivative of this compound's isomer, have shown that it can induce oxidative stress in human neuroblastoma SH-SY5Y cells, leading to an increase in reactive oxygen species (ROS) and malondialdehyde levels.[19][20] Another study reported that exposure to ergot alkaloids led to a reduction in the expression and activity of antioxidant enzymes in rats.[21] This suggests that ergot alkaloids, and potentially this compound, could act as pro-oxidants in certain biological contexts, which can be a mechanism for inducing cancer cell death.

Table 2: In Vitro Antioxidant/Pro-oxidant Effects of Lysergic Acid Diethylamide (LSD)

ParameterCell LineTreatment ConcentrationOutcomeReference(s)
Cell ViabilitySH-SY5Y6.25 µmol/L88.06 ± 2.05%[19][20]
Reactive Oxygen Species (ROS)SH-SY5Y6.25 µmol/LSignificant increase[19][20]
Malondialdehyde (MDA) LevelSH-SY5Y6.25 µmol/LSignificant increase[19][20]
Glutathione (GSH) LevelSH-SY5Y6.25 µmol/LSignificant increase[19][20]
Superoxide Dismutase (SOD) ActivitySH-SY5Y6.25 µmol/LSignificant increase[19][20]
Catalase (CAT) ActivitySH-SY5Y6.25 µmol/LSignificant increase[19][20]
Glutathione Peroxidase (GPx) ActivitySH-SY5Y6.25 µmol/LSignificant increase[19][20]

The following methodologies are standard for evaluating the effects of a compound on cellular oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: Utilizes fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.

  • Methodology:

    • Cells are cultured in 96-well plates and treated with the test compound.

    • The cells are then loaded with DCFH-DA and incubated.

    • After incubation, the cells are washed to remove excess probe.

    • The fluorescence intensity is measured using a microplate reader or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

  • Principle: Measures the level of MDA, a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Methodology:

    • Cell lysates are prepared from treated and untreated cells.

    • The lysates are mixed with a TBA solution in an acidic medium.

    • The mixture is heated to facilitate the reaction between MDA and TBA.

    • After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically.

Antioxidant Enzyme Activity Assays

  • Principle: Spectrophotometric assays that measure the activity of specific antioxidant enzymes (e.g., SOD, CAT, GPx) based on their ability to catalyze specific reactions.

  • Methodology:

    • Cell lysates are prepared.

    • For each enzyme, a specific reaction mixture is prepared containing the cell lysate and the enzyme's substrate.

    • The change in absorbance over time is monitored using a spectrophotometer, which reflects the rate of the enzymatic reaction.

The following diagram illustrates a logical workflow for the initial investigation of this compound's antioxidant and pro-oxidant activities.

G cluster_0 Initial Screening cluster_1 Cellular Assays cluster_2 Data Analysis & Conclusion This compound This compound Cell-free Antioxidant Assays Cell-free Antioxidant Assays This compound->Cell-free Antioxidant Assays DPPH, ABTS, FRAP Treat Cancer Cells Treat Cancer Cells This compound->Treat Cancer Cells Cell-free Antioxidant Assays->Treat Cancer Cells If active ROS Measurement ROS Measurement Treat Cancer Cells->ROS Measurement Lipid Peroxidation Lipid Peroxidation Treat Cancer Cells->Lipid Peroxidation Antioxidant Enzyme Activity Antioxidant Enzyme Activity Treat Cancer Cells->Antioxidant Enzyme Activity Assess Redox Modulation Assess Redox Modulation ROS Measurement->Assess Redox Modulation Lipid Peroxidation->Assess Redox Modulation Antioxidant Enzyme Activity->Assess Redox Modulation

Caption: Experimental workflow for assessing the redox properties of this compound.

Future Research Directions and Conclusion

The existing body of research on ergot alkaloids suggests that this compound is a compound worthy of investigation for its potential anticancer and redox-modulating properties. The lack of direct studies represents a significant research gap and an opportunity for novel discoveries.

Proposed Future Studies:

  • In Vitro Cytotoxicity Screening: this compound should be screened against a panel of cancer cell lines (e.g., the NCI-60 panel) to determine its cytotoxic profile and identify sensitive cancer types.

  • Mechanism of Action Studies: Should cytotoxicity be observed, further studies should elucidate the underlying mechanisms, including apoptosis induction, cell cycle arrest, and modulation of key signaling pathways.

  • Antioxidant and Pro-oxidant Evaluation: A comprehensive assessment of this compound's effects on cellular redox status is warranted, including its ability to generate ROS and modulate antioxidant defenses in cancer cells.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the antitumor efficacy and safety of this compound.

References

Methodological & Application

Application Note and Protocol: Isomerization of Paspalic Acid to Lysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysergic acid is a key precursor in the synthesis of a wide range of ergot alkaloids with significant therapeutic applications, including treatments for migraines and Parkinson's disease.[1] A common and efficient route to obtain lysergic acid is through the isomerization of paspalic acid, which is readily available via fermentation processes.[2][3] This application note provides detailed protocols for the base-catalyzed isomerization of this compound to lysergic acid, summarizes key quantitative data, and presents visual diagrams of the reaction and experimental workflow.

The isomerization involves the migration of a double bond from the Δ8,9 position in this compound to the thermodynamically more stable conjugated Δ9,10 position in lysergic acid.[4] A common challenge in this process is the formation of the unwanted epimer, iso-lysergic acid.[2][3] The protocols outlined below describe various methods to achieve high yields and purity of lysergic acid.

Chemical Structures and Reaction

The isomerization reaction is a base-catalyzed process that converts this compound into lysergic acid, with the potential formation of the iso-lysergic acid byproduct.

G cluster_0 Isomerization of this compound paspalic This compound (Δ8,9) lysergic Lysergic Acid (Δ9,10) paspalic->lysergic Base Catalyst (e.g., NaOH, KOH, TBAH) iso_lysergic iso-Lysergic Acid lysergic->iso_lysergic Epimerization

Caption: Chemical structures and reaction pathway for the isomerization of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various protocols for the isomerization of this compound to lysergic acid.

ParameterSodium Hydroxide Method[5]Potassium Hydroxide Method[5]Tetrabutylammonium Hydroxide (TBAH) Method[5]Phase-Separated NaOH Method[2][3]
Base 2N aq. NaOH0.5N KOH in 50% aq. ethanol40% aq. TBAH5% aq. NaOH + solid NaOH
Reaction Time 2 hours1 hour20 hours4 hours
Temperature RefluxReflux30 ± 2°C50°C
Yield (w/w) 59.3%49.8%81.6%>70%
Purity (% iso-lysergic acid) 6.8%1%2.8%<1% (after methanol wash)
Conversion of this compound Not specifiedNot specifiedNot specified>98%

Experimental Protocols

1. Isomerization using Sodium Hydroxide

This protocol is a traditional method for the isomerization of this compound.

  • Materials:

    • This compound

    • 2N aqueous sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl)

    • Glacial acetic acid

    • 50% aqueous methanol

  • Procedure:

    • Suspend 5g of this compound in 100 ml of a 2N aqueous solution of sodium hydroxide.

    • Heat the mixture at reflux for 2 hours.

    • After cooling, adjust the pH of the reaction medium to 5.5 by adding a mixture of 20 ml of water, 10 ml of HCl, and 10 ml of acetic acid.

    • Filter the resulting precipitate.

    • Wash the precipitate three times with 20 ml of 50% aqueous methanol.

    • Dry the product in vacuo at 75°C.[5]

2. Isomerization using Tetrabutylammonium Hydroxide (TBAH)

This method offers improved yields and purity compared to traditional alkali hydroxide methods.[5]

  • Materials:

    • This compound

    • 40% strength solution of tetrabutylammonium hydroxide in water

    • 95% strength sulfuric acid

    • Water

  • Procedure:

    • Under a stream of nitrogen, rapidly add 130 g of this compound to 780.1 g of a 40% strength solution of tetrabutylammonium hydroxide in water with stirring.

    • Bring the mixture to 30 ± 2°C and allow it to react at this temperature for 20 hours.

    • Cool the reaction medium to about 20°C and hold at this temperature for 3.5 hours.

    • Add 918 g of water, followed by acidification with 95% strength sulfuric acid until the pH is 3.5, while maintaining the temperature at about 30°C.

    • Cool the reaction mixture to 10 ± 2°C and hold at this temperature for 30 minutes.

    • Filter the mixture through a sinter funnel under vacuum.

    • Wash the precipitate three times with 300 ml of water.

    • Dry the product for 14 hours at 75 ± 2°C and 20 mbar.[5]

3. Isomerization in a Phase-Separated Mixture using Sodium Hydroxide

This protocol utilizes a phase-separated medium to achieve high conversion and purity.[2][3]

  • Materials:

    • This compound (98.5% purity)

    • 5% aqueous sodium hydroxide (NaOH)

    • Solid sodium hydroxide (NaOH)

    • Water

    • 40% sulfuric acid

    • Methanol

  • Procedure:

    • Dissolve 100.0 g of this compound in 1000 mL of 5% aqueous sodium hydroxide.

    • Add 150 g of solid sodium hydroxide to the solution, which will result in the formation of a two-phase mixture.

    • Mix the two-phase mixture for about 4 hours at approximately 50°C under a nitrogen atmosphere.

    • Dilute the reaction mixture with 1000 mL of water and cool to 10°C.

    • Acidify the mixture to a pH of about 3.5 with 40% sulfuric acid to form a suspension of crystalline lysergic acid sulfate.

    • Stir the suspension for about 2 hours at approximately 5°C.

    • Filter the crystalline product and wash with water.

    • To remove the iso-lysergic acid impurity, wash the crystalline lysergic acid with methanol until the product contains less than 1 wt% this compound and less than 1 wt% iso-lysergic acid.[2][3]

Experimental Workflow

The general workflow for the isomerization of this compound to lysergic acid involves the reaction, precipitation, and purification steps.

G start Start: this compound reaction Isomerization Reaction (Base, Heat, Time) start->reaction precipitation Acidification to pH ~3.5 (e.g., H2SO4) reaction->precipitation filtration1 Filtration precipitation->filtration1 washing Washing with Water filtration1->washing purification Purification (Methanol Wash) washing->purification drying Drying purification->drying end End: Pure Lysergic Acid drying->end

Caption: General experimental workflow for the isomerization of this compound.

Conclusion

The isomerization of this compound is a critical step in the synthesis of lysergic acid. While traditional methods using sodium or potassium hydroxide are viable, modern approaches utilizing tetrabutylammonium hydroxide or a phase-separated reaction medium offer significantly higher yields and purity.[2][3][5] The choice of protocol will depend on the desired scale, purity requirements, and available resources. Proper control of reaction conditions and effective purification are essential for obtaining high-quality lysergic acid suitable for further pharmaceutical development.

References

Application Notes and Protocols: Synthesis of Bromocriptine from Paspalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocriptine, a semisynthetic ergot alkaloid derivative, is a potent dopamine D2 receptor agonist with significant therapeutic applications in the management of pituitary tumors, Parkinson's disease, hyperprolactinemia, and type 2 diabetes. Its synthesis is a multi-step process that begins with the fermentation-derived precursor, paspalic acid. This document provides detailed application notes and experimental protocols for the synthesis of bromocriptine, starting from this compound. The synthesis pathway involves the isomerization of this compound to lysergic acid, followed by the coupling of lysergic acid with a specific tripeptide moiety to form α-ergocryptine, which is subsequently brominated to yield bromocriptine. The final step involves the formation of the stable mesylate salt.

Synthesis Overview

The overall synthetic route from this compound to bromocriptine mesylate can be summarized in the following key stages:

  • Isomerization: Conversion of this compound to its more stable isomer, lysergic acid.

  • Amide Coupling: Synthesis of the tripeptide side chain and its subsequent coupling with lysergic acid to form α-ergocryptine.

  • Bromination: Selective bromination of α-ergocryptine at the C2 position of the indole ring to produce bromocriptine.

  • Salt Formation: Conversion of bromocriptine to its stable and pharmaceutically acceptable mesylate salt.

Below is a workflow diagram illustrating the key transformations in the synthesis of bromocriptine from this compound.

G Paspalic_Acid This compound Lysergic_Acid Lysergic Acid Paspalic_Acid->Lysergic_Acid Isomerization (Base Catalyzed) alpha_Ergocryptine α-Ergocryptine Lysergic_Acid->alpha_Ergocryptine Amide Coupling Peptide_Moiety Tripeptide Moiety (L-Val-L-Leu-L-Pro) Peptide_Moiety->alpha_Ergocryptine Bromocriptine Bromocriptine alpha_Ergocryptine->Bromocriptine Bromination (e.g., NBS) Bromocriptine_Mesylate Bromocriptine Mesylate Bromocriptine->Bromocriptine_Mesylate Salt Formation (Methanesulfonic Acid) G cluster_cytoplasm Cytoplasm Bromocriptine Bromocriptine D2_Receptor Dopamine D2 Receptor (GPCR) Bromocriptine->D2_Receptor Binds and Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Prolactin Secretion) PKA->Cellular_Response Leads to

Application Note: Capillary Zone Electrophoresis for the Separation and Analysis of Paspalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the separation and quantification of paspalic acid using Capillary Zone Electrophoresis (CZE), suitable for in-process control and final product analysis in pharmaceutical manufacturing.

Introduction

This compound is a key intermediate in the synthesis of various ergot alkaloids, which have significant therapeutic applications. Accurate and robust analytical methods are crucial for monitoring its purity and concentration during production. Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that offers several advantages over traditional chromatographic methods, including high efficiency, short analysis times, and minimal solvent consumption.[1][2]

This application note details an optimized CZE method for the separation of this compound from related compounds, such as lysergic acid and iso-lysergic acid.[3][4] The method has been validated for its precision, accuracy, and sensitivity, making it a reliable tool for quality control in drug development and manufacturing.

Principle of Capillary Zone Electrophoresis

Capillary Zone Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[5][6] A fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across its ends. When a sample is introduced, its components migrate at different velocities towards the cathode or anode, depending on their charge and the electroosmotic flow (EOF).[2][7] This differential migration results in the separation of the components into distinct zones that can be detected as they pass a detector.

Experimental Protocols

This section provides a detailed protocol for the CZE analysis of this compound, based on established and optimized methods.[3][4]

Instrumentation and Materials
  • Capillary Electrophoresis System: An Agilent CE system (Model G1600A) or equivalent, equipped with a diode array detector (DAD) or a mass spectrometer (MS).

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with an effective length of 40 cm and a total length of 48.5 cm.

  • Reagents and Chemicals:

    • This compound, lysergic acid, and iso-lysergic acid reference standards.

    • Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O).

    • Ammonium acetate.

    • L-Asparagine.

    • Methanol (HPLC grade).

    • Sodium hydroxide (for pH adjustment).

    • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Background Electrolyte (BGE):

    • Option 1 (Tetraborate Buffer): Prepare a 50 mM sodium tetraborate solution. Add methanol to a final concentration of 40% (v/v). Adjust the pH to 8.3 with sodium hydroxide.

    • Option 2 (Ammonium Acetate Buffer): Prepare a 20 mM ammonium acetate solution. Add methanol to a final concentration of 40% (v/v). Adjust the pH to 8.3.

    • Option 3 (Asparagine Buffer): Prepare a 25 mM L-asparagine solution. Add methanol to a final concentration of 40% (v/v). Adjust the pH to 8.3.

  • Sample Solution: Dissolve this compound reference standard or sample in the BGE to a final concentration of 1 mg/mL.

CZE Method Parameters
  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M sodium hydroxide for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with BGE for 15 minutes.

  • Pre-run Conditioning:

    • Rinse with 0.1 M sodium hydroxide for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Detection:

    • UV Detection: 242 nm.

    • MS Detection: ESI-Q-TOF MS in positive ion mode.

Data Presentation

The following tables summarize the quantitative data obtained from the CZE analysis of this compound.

Table 1: Method Precision [3][4]

AnalyteRun-to-Run Precision (Peak Area, %RSD)Day-to-Day Precision (Peak Area, %RSD)
This compound1.9%4.0%
Lysergic Acid1.8%2.4%

Table 2: Limits of Detection (LOD) [3][4]

AnalyteLOD with UV Detection (mg/L)LOD with MS Detection (mg/L)
This compound0.450.09
Lysergic Acid0.400.07

Table 3: Method Recovery [3][4]

ParameterValue
Average Recovery100.8%
Relative Standard Deviation (RSD)5.7%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the CZE method for this compound analysis.

CZE_Workflow cluster_prep Preparation cluster_analysis CZE Analysis cluster_data Data Processing BGE_Prep BGE Preparation (e.g., Tetraborate + 40% Methanol, pH 8.3) Cap_Cond Capillary Conditioning BGE_Prep->Cap_Cond Sample_Prep Sample Preparation (Dissolve in BGE) Injection Hydrodynamic Injection (50 mbar, 5s) Sample_Prep->Injection Cap_Cond->Injection Separation Separation (25 kV, 25°C) Injection->Separation Detection Detection (UV @ 242 nm or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the CZE analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between different optimized parameters for the successful separation of this compound and related compounds.

Method_Parameters cluster_bge Background Electrolyte cluster_instrument Instrumental Parameters cluster_output Desired Outcome Buffer Buffer System (Tetraborate, Acetate, or Asparagine) Resolution Good Resolution Buffer->Resolution Buffer->Resolution Analysis_Time Short Analysis Time Buffer->Analysis_Time Methanol Organic Modifier (40% Methanol) Methanol->Resolution Methanol->Resolution Methanol->Analysis_Time pH pH (8.3) pH->Resolution pH->Resolution pH->Analysis_Time Voltage Voltage (25 kV) Voltage->Resolution Voltage->Analysis_Time Voltage->Analysis_Time Temperature Temperature (25°C) Temperature->Resolution Temperature->Resolution Temperature->Analysis_Time Detection_Method Detection (UV or MS) Sensitivity High Sensitivity Detection_Method->Sensitivity

Caption: Key parameters influencing CZE separation of this compound.

Conclusion

The described Capillary Zone Electrophoresis method provides a reliable and efficient means for the separation and quantification of this compound. The use of optimized background electrolytes containing 40% methanol at a pH of 8.3 yields satisfactory resolution from related impurities.[3][4] The method demonstrates good precision and low limits of detection, particularly when coupled with mass spectrometry.[3][4] This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the implementation of CZE in their analytical workflows for ergot alkaloid intermediates.

References

Application Notes and Protocols for the Detection of Paspalic Acid using UV and Q-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paspalic acid is a tetracyclic ergoline alkaloid that serves as a key precursor in the biosynthesis of several pharmacologically significant ergot alkaloids. It is an isomer of lysergic acid, differing in the position of a double bond within the ergoline ring system. Accurate and sensitive detection of this compound is crucial for monitoring fermentation processes in the pharmaceutical industry, for quality control of raw materials, and in metabolic engineering research aimed at optimizing the production of ergot-derived drugs.

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using UV spectroscopy and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics for the detection of this compound using UV and Q-TOF mass spectrometry, based on published data. These methods provide a comparative overview for selecting the appropriate analytical technique based on the required sensitivity and precision.

Table 1: UV Detection Performance

ParameterValueReference
Limit of Detection (LOD)0.45 mg/L[1][2]
Run-to-Run Precision (RSD)1.9%[1][2]
Day-to-Day Precision (RSD)4.0%[1][2]

Table 2: Q-TOF Mass Spectrometry Detection Performance

ParameterValueReference
Limit of Detection (LOD)0.09 mg/L[1][2]
Repeatability (RSD)3.4% - 5.8%[1][2]
Average Recovery100.8%[1][2]
Matrix Effects (RSD)5.7%[1][2]

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol is designed for the extraction of this compound from a liquid culture or fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Microcentrifuge tubes

Procedure:

  • Withdraw 1 mL of the fermentation supernatant.

  • Add 4 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins and other macromolecules.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis by UV-HPLC or LC-Q-TOF MS.

UV-HPLC Analysis Protocol

This protocol outlines the conditions for the quantitative analysis of this compound using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% (NH₄)₂CO₃

  • Mobile Phase B: 75% Acetonitrile in water

  • Gradient:

    • 0-12 min: 13% to 43% B

    • 12-13 min: Hold at 43% B

    • 13-14 min: Return to 13% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples can be determined by comparing their peak areas to the standard curve.

LC-Q-TOF Mass Spectrometry Analysis Protocol

This protocol provides the parameters for the sensitive and selective analysis of this compound using liquid chromatography coupled with Q-TOF mass spectrometry.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full scan MS and targeted MS/MS

  • Mass Range (Full Scan): m/z 50-600

  • Collision Energy (MS/MS): Ramped from 10-40 eV for fragmentation of the precursor ion.

  • Precursor Ion for this compound: [M+H]⁺ = m/z 269.13

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of ergot alkaloids, highlighting the position of this compound as a central intermediate. This pathway begins with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

This compound Biosynthesis Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT dmaW Chanoclavine Chanoclavine-I DMAT->Chanoclavine easF, easE, easC, easD Agroclavine Agroclavine Chanoclavine->Agroclavine easA Elymoclavine Elymoclavine Agroclavine->Elymoclavine easH Paspalic_Acid This compound Elymoclavine->Paspalic_Acid cloA Lysergic_Acid Lysergic Acid Paspalic_Acid->Lysergic_Acid Isomerization Ergot_Alkaloids Ergot Alkaloids (e.g., Ergotamine) Lysergic_Acid->Ergot_Alkaloids lpsA, lpsB

Caption: Biosynthesis pathway of this compound and other ergot alkaloids.

Experimental Workflow for LC-Q-TOF MS Analysis

This diagram outlines the logical flow of the experimental procedure for analyzing this compound using LC-Q-TOF MS, from sample collection to data analysis.

LC-Q-TOF_Workflow Sample Fermentation Broth Sample Extraction Extraction & Protein Precipitation (Acetonitrile/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.45 µm) Centrifugation->Filtration LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Q-TOF MS Analysis (Full Scan & MS/MS) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis by LC-Q-TOF MS.

Predicted Fragmentation Pattern of this compound

The following diagram illustrates the predicted fragmentation pattern of protonated this compound ([M+H]⁺, m/z 269.13) in Q-TOF MS/MS. The fragmentation is expected to involve characteristic losses from the ergoline ring structure.

Paspalic_Acid_Fragmentation Parent This compound [M+H]⁺ m/z 269.13 Frag1 [M+H - H₂O]⁺ m/z 251.12 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z 224.14 Parent->Frag2 - COOH Frag3 [M+H - H₂O - CO]⁺ m/z 223.11 Frag1->Frag3 - CO Frag4 Further Fragments Frag2->Frag4 Frag3->Frag4

Caption: Predicted Q-TOF MS/MS fragmentation of this compound.

References

Protocol for the Extraction of Paspalic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

This document provides detailed protocols for the extraction of paspalic acid, a key precursor in the synthesis of various ergot alkaloids, from biological matrices, specifically human plasma and urine. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological analysis, and other bioanalytical applications. Two primary extraction techniques are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These protocols are designed to yield high-purity extracts suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is an ergot alkaloid of significant interest due to its role as a biosynthetic precursor to lysergic acid and other pharmacologically active compounds.[1] Accurate and reproducible quantification of this compound in biological fluids is crucial for understanding its metabolism, pharmacokinetics, and potential physiological effects. Biological matrices such as plasma and urine present analytical challenges due to their complexity and the presence of interfering substances.[2][3] Effective sample preparation is therefore a critical step to isolate the analyte of interest and ensure the reliability of analytical results.

This application note details two robust methods for the extraction of this compound: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with an appropriate solvent. Both methods offer distinct advantages and can be selected based on the specific requirements of the study, such as sample volume, desired throughput, and required sensitivity.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Ergocristine or a stable isotope-labeled this compound)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Sodium phosphate (monobasic and dibasic)

  • Deionized water (18 MΩ·cm)

  • SPE cartridges (e.g., Mixed-Mode Strong Anion Exchange)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • pH meter

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol. Store at -20°C.

Working Solutions: Prepare working solutions of this compound and the internal standard by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. These will be used for spiking calibration standards and quality control samples.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from methods for the extraction of ergot alkaloids and other acidic compounds from plasma.[3][4]

  • Sample Preparation:

    • Allow plasma samples to thaw to room temperature.

    • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.

    • Spike with 50 µL of the internal standard working solution.

    • Vortex for 10 seconds.

  • pH Adjustment:

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 9.0) to the plasma sample. The alkaline pH ensures that the acidic this compound is in its ionized form, which can then be back-extracted into an organic solvent after acidification.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Back-Extraction (optional, for cleaner samples):

    • Transfer the upper organic layer to a clean tube.

    • Add 500 µL of 0.1 M formic acid.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes. This compound will move to the acidic aqueous phase.

    • Discard the upper organic layer.

    • Adjust the pH of the aqueous layer to ~9 with ammonium hydroxide.

    • Add 1 mL of ethyl acetate and repeat the extraction step.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol is adapted from established methods for the extraction of acidic drugs from urine using a mixed-mode strong anion exchange sorbent.[5][6]

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge at 2000 x g for 5 minutes to remove particulate matter.

    • To 1 mL of supernatant, add 50 µL of the internal standard working solution.

    • Adjust the sample pH to approximately 7.0 with 0.1 M sodium phosphate buffer.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode strong anion exchange SPE cartridge by sequentially passing the following solvents:

      • 1 mL of methanol

      • 1 mL of deionized water

      • 1 mL of 0.1 M sodium phosphate buffer (pH 7.0)

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interfering compounds with the following solvents:

      • 1 mL of deionized water

      • 1 mL of 50% methanol in water

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Collect the eluate in a clean tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of acidic compounds from biological matrices using LLE and SPE. This data is provided for comparative purposes. Actual results for this compound should be determined through method validation.

Table 1: Liquid-Liquid Extraction Performance Data

ParameterPlasmaUrineReference
Recovery (%) 85 - 10577.4[7][8]
Matrix Effect (%) 90 - 110Not Reported[7]
Precision (%RSD) < 15< 10[7][8]
LOD 0.1 ng/mLNot Reported[7]
LOQ 0.5 ng/mLNot Reported[7]

Table 2: Solid-Phase Extraction Performance Data

ParameterPlasmaUrineReference
Recovery (%) Not Reported79.6 - 109[5]
Matrix Effect (%) Not ReportedNot Reported
Precision (%RSD) Not Reported0.06 - 1.12[5]
LOD Not Reported0.02 - 0.21 µg/mL[5]
LOQ Not Reported0.12 - 2.74 µg/mL[5]

Visualizations

Experimental Workflows

LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_steps Final Processing p1 500 µL Plasma p2 Spike with Internal Standard p1->p2 p3 Adjust pH to 9.0 p2->p3 e1 Add 1 mL Ethyl Acetate p3->e1 e2 Vortex & Centrifuge e1->e2 e3 Collect Organic Layer e2->e3 f1 Evaporate to Dryness e3->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Analyze by LC-MS f2->f3

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.

SPE_Workflow cluster_urine_prep Urine Sample Preparation cluster_spe_steps Solid-Phase Extraction cluster_final_processing Final Processing u1 1 mL Urine u2 Spike with Internal Standard u1->u2 u3 Adjust pH to 7.0 u2->u3 s1 Condition SPE Cartridge s2 Load Sample u3->s2 s1->s2 s3 Wash Cartridge s2->s3 s4 Elute this compound s3->s4 fp1 Evaporate Eluate s4->fp1 fp2 Reconstitute in Mobile Phase fp1->fp2 fp3 Analyze by LC-MS fp2->fp3

Caption: Solid-Phase Extraction (SPE) workflow for this compound from urine.

Discussion

The choice between LLE and SPE for the extraction of this compound will depend on several factors. LLE is a cost-effective and straightforward method, particularly for smaller sample batches. However, it can be labor-intensive and may be prone to emulsion formation. SPE, on the other hand, offers higher selectivity and can be more easily automated for high-throughput applications. The use of a mixed-mode anion exchange sorbent is particularly advantageous for acidic compounds like this compound, as it provides a dual retention mechanism (ion exchange and reversed-phase), leading to cleaner extracts.

Method validation is a critical step before implementing these protocols for routine analysis. Key validation parameters to assess include linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte during the extraction process and in the final extract. The quantitative data presented in the tables should be used as a general guideline, and it is essential to establish these parameters for this compound in the specific biological matrix being analyzed.

Conclusion

The LLE and SPE protocols detailed in this application note provide robust and reliable methods for the extraction of this compound from human plasma and urine. These procedures are designed to yield high-quality extracts suitable for sensitive and accurate quantification by modern analytical techniques such as LC-MS. Proper method validation is essential to ensure the performance of these protocols meets the specific requirements of the intended application.

References

Application Notes and Protocols for Paspalic Acid Production via Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a fermentation process for the production of paspalic acid, a key precursor for various semisynthetic ergot alkaloids. The methodologies outlined below are based on submerged fermentation of genetically modified Claviceps paspali.

Introduction

This compound is a crucial intermediate in the biosynthesis of lysergic acid and its derivatives, which have significant therapeutic applications. Fermentative production of this compound offers a more controlled and scalable alternative to its extraction from natural sources. This document details the essential components of developing a robust fermentation process, from strain selection and media optimization to analytical quantification of the target compound. The protocols provided are designed to be adaptable for research and process development purposes.

I. Microbial Strain for this compound Production

The primary microorganism utilized for this compound production is the fungus Claviceps paspali. To enhance the accumulation of this compound's isomerization product, lysergic acid, a genetically engineered strain of C. paspali has been developed. Specifically, the deletion of the lpsB gene, which is involved in the further conversion of lysergic acid, leads to the accumulation of lysergic acid and its isomer, iso-lysergic acid. This compound is the direct precursor to lysergic acid in this pathway.

Recommended Strain: Claviceps paspali MJXA-WT (industrial ergometrine-producing strain) or a genetically modified variant with a deleted lpsB gene for accumulation of lysergic acid.

II. Fermentation Process Parameters

The production of this compound is typically carried out through a two-stage submerged fermentation process: a seed culture stage to generate sufficient biomass and a production stage for the synthesis of the target compound.

A. Culture Media

Seed Medium Composition

ComponentConcentration (g/L)
Mannitol20
Succinic Acid10
Soybean Cake Powder2
KH₂PO₄1
MgSO₄·7H₂O0.3
pH 5.0

Initial Fermentation Medium Composition

ComponentConcentration (g/L)
Sorbitol100
Succinic Acid35
Corn Steep Powder20
Yeast Extract Powder0.5
FeSO₄·7H₂O0.022
ZnSO₄·7H₂O0.01
MgSO₄·7H₂O0.7
pH 5.5
B. Fermentation Conditions
ParameterSeed CultureProduction Fermentation
Temperature 25°C25°C
Agitation 220 rpm220 rpm
Duration 4 days12 days
Inoculum Ratio N/A15% (v/v)
Light Condition N/ADark

III. Experimental Protocols

A. Protocol for Inoculum Preparation (Seed Culture)
  • Prepare the seed medium according to the composition table above.

  • Sterilize the medium by autoclaving.

  • Aseptically transfer fresh mycelium of C. paspali from a PDA plate to a 250-mL flask containing 25 mL of the sterile seed medium.

  • Incubate the flask on a rotary shaker at 25°C and 220 rpm for 4 days.

B. Protocol for Production Fermentation
  • Prepare the fermentation medium as detailed in the table above.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile fermentation medium with the seed culture at a 15% (v/v) ratio. For example, add 15 mL of seed culture to 85 mL of fermentation medium in a 250-mL flask.

  • Incubate the production culture in the dark at 25°C with agitation at 220 rpm for 12 days.

  • Withdraw samples periodically for analysis of this compound concentration.

C. Protocol for Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

1. Sample Preparation:

  • Withdraw 1 mL of the fermentation supernatant.
  • Extract the supernatant with 4 mL of a mixed solvent of acetonitrile and water (1:1, v/v).
  • Vortex the mixture thoroughly and centrifuge to pellet any solids.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent, 4.6 × 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% (NH₄)₂CO₃.
  • Mobile Phase B: 75% Acetonitrile.
  • Flow Rate: 1.2 mL/min.
  • Detection: UV at 254 nm.
  • Gradient:
  • 0-12 min: 13%–43% B
  • 12-13 min: 43% B
  • 13-14 min: 13% B

3. Quantification:

  • Prepare a standard curve of this compound of known concentrations.
  • Quantify the this compound in the samples by comparing the peak areas to the standard curve.

Capillary Zone Electrophoresis (CZE) coupled with UV or mass spectrometric (MS) detection is another effective method for the analysis of this compound, lysergic acid, and iso-lysergic acid.

IV. Data Presentation

The following table summarizes the impact of media optimization on the final titer of total lysergic acid (TLA), which includes this compound's isomerized products, lysergic acid and iso-lysergic acid. This data is derived from studies involving Plackett-Burman and Box-Behnken designs for medium optimization.

Table 1: Effect of Fermentation Medium Optimization on Total Lysergic Acid (TLA) Titer

MediumTLA Titer (g/L)Fold Increase
Initial Fermentation Medium~0.81x
Optimized Fermentation Medium3.74.6x

V. Visualizations

A. Biosynthetic Pathway of this compound

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from elymoclavine.

Biosynthetic_Pathway Elymoclavine Elymoclavine Paspalic_Acid Paspalic_Acid Elymoclavine->Paspalic_Acid CloA Lysergic_Acid Lysergic_Acid Paspalic_Acid->Lysergic_Acid Spontaneous Isomerization

Caption: Biosynthesis of this compound and its isomerization to lysergic acid.

B. Experimental Workflow for this compound Production

This workflow outlines the major steps involved in the fermentation and analysis process.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain_Selection Strain Selection (C. paspali) Media_Preparation Seed & Fermentation Media Preparation Strain_Selection->Media_Preparation Seed_Culture Seed Culture (4 days) Media_Preparation->Seed_Culture Production_Fermentation Production Fermentation (12 days) Seed_Culture->Production_Fermentation Sampling Sample Collection Production_Fermentation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC/CZE Analysis Extraction->Quantification

Caption: Workflow for this compound production and analysis.

C. Logical Relationship of Key Fermentation Parameters

This diagram illustrates the relationship between key inputs and the desired output in the fermentation process.

Fermentation_Parameters Strain Microbial Strain (C. paspali) Fermentation Submerged Fermentation Strain->Fermentation Medium Culture Medium (Carbon, Nitrogen, etc.) Medium->Fermentation Conditions Process Conditions (Temp, pH, Agitation) Conditions->Fermentation Paspalic_Acid This compound Production Fermentation->Paspalic_Acid

Caption: Key inputs influencing this compound production via fermentation.

Application Notes & Protocols for Genetic Manipulation of Claviceps paspali to Enhance Paspalic Acid Yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Claviceps paspali is a filamentous fungus renowned for its ability to produce a variety of ergot alkaloids, which are precursors for numerous pharmaceuticals. Paspalic acid, a key intermediate in this biosynthetic pathway, is a direct precursor to lysergic acid and its derivatives, which are used in treatments for neurological disorders such as migraines and Parkinson's disease.[1][2][3] Traditional production methods often rely on submerged fermentation of wild-type or chemically mutated strains, but these approaches are limited by fermentation efficiency and the production of a complex mixture of alkaloids, complicating downstream processing.[2][4]

Recent advancements in fungal genetics have opened new avenues for the metabolic engineering of C. paspali. By employing targeted genetic manipulation techniques, it is now possible to reprogram the fungus's metabolic pathways to specifically overproduce desired compounds like this compound. This document provides a comprehensive guide to the genetic manipulation of C. paspali, detailing established protocols and strategic approaches to enhance the yield of this compound.

Genetic Manipulation Techniques for Claviceps paspali

The primary challenge in genetically modifying C. paspali has been the development of an efficient and reliable transformation system.[1][3][4] Due to inefficiencies in protoplast regeneration and low frequencies of DNA integration, progress has been slower than in other model fungi.[5][6] However, several methods have been successfully established.

Protoplast-Mediated Transformation (PMT)

PMT is the most widely used method for introducing foreign DNA into Claviceps species.[2][7] The process involves the enzymatic removal of the fungal cell wall to generate protoplasts, which can then be induced to take up DNA in the presence of agents like polyethylene glycol (PEG) and CaCl₂.[7] While effective, the efficiency of PMT can be hampered by low protoplast regeneration rates in some C. paspali strains.[1][2]

Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT offers an alternative to PMT and has been successfully optimized for C. paspali.[4][6] This method utilizes the natural ability of the bacterium A. tumefaciens to transfer a segment of its DNA (T-DNA) to host cells.[8] ATMT can be more efficient than PMT, often resulting in single-copy, random integration of the T-DNA into the fungal genome, which is advantageous for stable gene expression and functional analysis.[6][8]

CRISPR/Cas9 Genome Editing

The CRISPR/Cas9 system is a powerful tool for precise genome editing, allowing for targeted gene knockouts, insertions, and replacements.[9][10] While its application in C. paspali is still emerging, an efficient CRISPR/Cas9 ribonucleoprotein (RNP)-based method has been developed for the closely related species Claviceps purpurea, achieving gene knockout efficiencies of up to 100%.[11][12][13] This demonstrates the immense potential of CRISPR/Cas9 for rapidly engineering C. paspali strains with high precision, overcoming the low homologous recombination efficiency that plagues conventional methods.[11][12]

Metabolic Engineering Strategies for this compound Accumulation

The biosynthesis of ergot alkaloids is a complex pathway involving a cluster of co-regulated genes (the EAS cluster).[14][15] this compound is formed from elymoclavine through an oxidation step catalyzed by the cytochrome P450 monooxygenase CloA.[14][16] this compound is then typically converted into lysergic acid, which serves as a precursor for more complex alkaloids like ergopeptines and lysergic acid amides.[2][17][18]

Strategy 1: Blocking Downstream Pathways via Gene Knockout

The most direct strategy to accumulate this compound (or its isomer, lysergic acid) is to block its conversion to downstream products. The enzyme LpsB is responsible for activating lysergic acid, the first step in its conversion to ergoamides.[2]

  • Target Gene: lpsB (lysergic acid activating enzyme)

  • Objective: Deleting the lpsB gene prevents the conversion of lysergic acid, leading to its accumulation in the fermentation broth.

  • Result: A study demonstrated that deleting lpsB in an industrial C. paspali strain successfully created a "cell factory" for lysergic acid and its isomer, iso-lysergic acid.[1][2][3][4]

Strategy 2: Redirecting Metabolic Flux by Eliminating Competing Pathways

In some C. paspali strains, this compound precursors are diverted to produce other simple lysergic acid amides, such as lysergic acid α-hydroxyethylamide (LAH) and lysergic acid amide (LAA). The genes easO and easP, present in the C. paspali EAS cluster but absent in other species like C. purpurea, are implicated in this diversion.[5][19]

  • Target Genes: easO and easP

  • Objective: Knocking out these genes can redirect metabolic flux away from LAH and LAA production, thereby increasing the pool of precursors available for this compound synthesis.

  • Result: Knockout of easO in C. paspali led to a four-fold increase in the production of ergometrine (a downstream product of lysergic acid), demonstrating that blocking this competing pathway effectively redirects metabolic flux.[5][19]

Ergot_Alkaloid_Biosynthesis_Pathway cluster_0 Core Pathway cluster_1 This compound Synthesis & Diversion Tryptophan Tryptophan Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Tryptophan->Chanoclavine-I-aldehyde dmaW, easF, C, E, D Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine easA, easG Elymoclavine Elymoclavine Agroclavine->Elymoclavine Paspalic_Acid Paspalic_Acid Elymoclavine->Paspalic_Acid cloA Lysergic_Acid Lysergic_Acid Paspalic_Acid->Lysergic_Acid easO_P_KO Knockout easO/easP (Strategy 2) Ergometrine_Ergopeptines Ergometrine_Ergopeptines Lysergic_Acid->Ergometrine_Ergopeptines lpsB, lpsC LAH_LAA LAH / LAA Lysergic_Acid->LAH_LAA easO, easP Gene_Knockout_Workflow A 1. Construct Knockout Cassette (Marker + Flanking Regions) C 3. Transform Protoplasts (PEG-mediated) A->C B 2. Prepare C. paspali Protoplasts B->C D 4. Plate on Selective Regeneration Medium C->D E 5. Incubate & Select Resistant Colonies D->E F 6. Isolate Genomic DNA E->F G 7. Verify Knockout via PCR F->G H 8. Ferment Mutant Strain & Analyze Product G->H

References

Application Note: Quantitative Analysis of Paspalic Acid in Fermentation Broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective method for the quantitative analysis of paspalic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the biosynthesis of various ergot alkaloids, making its accurate quantification crucial for fermentation process monitoring and optimization in the pharmaceutical industry. The described protocol provides a robust workflow, from sample preparation to data acquisition and analysis, suitable for research and quality control environments.

Introduction

This compound is a tetracyclic ergoline alkaloid that serves as a precursor in the industrial production of several semisynthetic ergot alkaloids used in therapeutics. Monitoring the concentration of this compound during fermentation is essential for maximizing yield and controlling impurity profiles. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and specificity for the analysis of complex mixtures.[1] This note describes a detailed protocol for the quantification of this compound by LC-MS/MS, employing a stable isotope-labeled internal standard for enhanced accuracy and precision.

Experimental Protocols

Sample Preparation

A simple protein precipitation and dilution method is employed for the extraction of this compound from fermentation broth.

Materials:

  • Fermentation broth sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • This compound analytical standard

  • This compound-d3 (internal standard, IS)

  • 0.22 µm syringe filters

Protocol:

  • Allow fermentation broth samples to thaw to room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer 100 µL of the fermentation broth to a 1.5 mL microcentrifuge tube.

  • Add 400 µL of acetonitrile containing the internal standard (this compound-d3 at 50 ng/mL). This equates to a 1:4 (v/v) extraction.[2][3]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • For analysis, dilute the supernatant 1:10 with a 50:50 mixture of acetonitrile and water.

  • Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography

A reversed-phase chromatographic method is used to separate this compound from other matrix components.

Table 1: LC Parameters

ParameterValue
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 269.1223.13020
269.1181.13025
This compound-d3 (IS) 272.1226.13020

(Note: Cone Voltage and Collision Energy values are starting points and should be optimized for the specific instrument used.)

Data Presentation

The following tables summarize the quantitative performance of the method, based on data adapted from similar analyses of this compound and related ergot alkaloids.[1][4]

Table 5: Method Validation Parameters

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.09 mg/L (equivalent to 90 ng/mL)[1][4]
Limit of Quantification (LOQ) 1 ng/mL (instrumental)
Intra-day Precision (%RSD) < 4.0%[4]
Inter-day Precision (%RSD) < 5.0%
Average Recovery 100.8%[1][4]

Table 6: Precision and Accuracy Data (Example)

Spiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
54.9 ± 0.24.198.0
5051.2 ± 1.83.5102.4
500495.5 ± 15.43.199.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Fermentation Broth extraction Add ACN with Internal Standard sample->extraction vortex1 Vortex (1 min) extraction->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute 1:10 supernatant->dilute filter Filter (0.22 µm) dilute->filter lc_separation UHPLC Separation (C18 Column) filter->lc_separation ms_detection Mass Spectrometry (Positive ESI, MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_biosynthesis Ergot Alkaloid Biosynthesis Tryptophan L-Tryptophan Chanoclavine Chanoclavine-I Tryptophan->Chanoclavine DMAPP DMAPP DMAPP->Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine PaspalicAcid This compound (Analyte of Interest) Elymoclavine->PaspalicAcid LysergicAcid Lysergic Acid PaspalicAcid->LysergicAcid Isomerization ErgotAlkaloids Complex Ergot Alkaloids (e.g., Ergotamine) LysergicAcid->ErgotAlkaloids

Caption: Simplified biosynthetic pathway of ergot alkaloids showing this compound.

References

Application Notes and Protocols for Screening Paspalic Acid Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of screening assays for the production of paspalic acid, a key precursor to many pharmaceutical ergoline alkaloids, in the versatile microbial host Saccharomyces cerevisiae. Detailed protocols for high-throughput screening, quantitative analysis, and relevant biosynthetic pathway information are provided to facilitate the development of robust yeast cell factories for this compound production.

Data Presentation

Table 1: this compound (as D-lysergic acid) Production in Engineered Saccharomyces cerevisiae

Strain Engineering StrategyThis compound Titer (mg/L)Fermentation ScaleReference
Initial heterologous expression of the D-lysergic acid pathway~1.71L Bioreactor[1]
Engineering of CloA variants~15-fold increase over wildtype enzymeShake Flask[2][3]
Combined metabolic engineering strategies, including SCH9 deletion and optimization of EasC and CloA activities509.850L Fed-batch Fermentation[4]

Experimental Protocols

High-Throughput Colorimetric Screening Assay for this compound Production

This protocol describes a colorimetric assay based on the reaction of p-dimethylaminobenzaldehyde (DMAB), the active component of the van Urk reagent, with the indole moiety of this compound. The assay is adapted for a 96-well plate format, enabling high-throughput screening of yeast colonies or liquid cultures.

Materials:

  • 96-well microtiter plates (clear, flat-bottom)

  • Yeast culture medium (e.g., YPD, synthetic defined medium)

  • This compound standard solution (for calibration curve)

  • DMAB reagent: 125 mg of p-dimethylaminobenzaldehyde in 100 mL of 65% (v/v) sulfuric acid, with 0.1 mL of 5% (w/v) ferric chloride solution added. (Caution: Corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.)

  • Microplate reader capable of measuring absorbance at ~590-600 nm.

  • Optional: Automated liquid handling system for high-throughput screening.

Procedure:

  • Sample Preparation (from colonies):

    • Grow engineered S. cerevisiae strains on agar plates containing the appropriate selection medium.

    • Using a sterile toothpick or automated colony picker, inoculate individual colonies into the wells of a 96-well deep-well plate containing 200 µL of liquid culture medium per well.

    • Incubate the plate at 30°C with shaking (200-250 rpm) for 48-72 hours to allow for this compound production.

    • After incubation, centrifuge the deep-well plate at 3,000 x g for 10 minutes to pellet the yeast cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom microtiter plate.

  • Sample Preparation (from liquid cultures):

    • Inoculate engineered S. cerevisiae strains into flasks containing the desired culture medium.

    • After the desired fermentation period, take a 1 mL aliquot of the culture and centrifuge at 10,000 x g for 5 minutes to pellet the cells.

    • Transfer 50 µL of the supernatant to a 96-well flat-bottom microtiter plate.

  • Colorimetric Reaction:

    • To each well containing 50 µL of supernatant, carefully add 100 µL of the DMAB reagent.

    • Mix the contents of the wells thoroughly using a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15-30 minutes to allow for color development. A blue to purple color will indicate the presence of this compound.

  • Measurement:

    • Measure the absorbance of each well at 590-600 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of this compound (e.g., 0-100 mg/L) treated with the DMAB reagent in the same manner as the samples.

    • Determine the concentration of this compound in the samples by comparing their absorbance values to the standard curve.

    • Identify high-producing strains based on the measured this compound concentrations.

Quantitative Analysis of this compound by HPLC

This protocol provides a method for the accurate quantification of this compound from yeast culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Yeast culture supernatant (prepared as in the colorimetric assay)

  • Acetonitrile (HPLC grade)

  • Ammonium carbonate (or other suitable buffer components)

  • Water (HPLC grade)

  • This compound standard

  • HPLC system with a C18 reversed-phase column and a UV or fluorescence detector.

Procedure:

  • Sample Preparation:

    • Take 1 mL of yeast culture supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% ammonium carbonate.

    • Mobile Phase B: Acetonitrile.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at 254 nm or fluorescence detection (excitation: 310 nm, emission: 410 nm).

    • Gradient (example):

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B (linear gradient)

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Integrate the peak area corresponding to this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Visualizations

This compound Biosynthetic Pathway

The heterologous production of this compound in Saccharomyces cerevisiae involves the introduction of a multi-gene pathway originating from ergot fungi. The pathway starts with the precursor L-tryptophan and dimethylallyl pyrophosphate (DMAPP), both available in the yeast central metabolism.

paspalic_acid_pathway cluster_precursors Yeast Central Metabolism cluster_pathway Heterologous Ergot Alkaloid Pathway L-Tryptophan L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan L-Tryptophan->Dimethylallyltryptophan dmaW DMAPP DMAPP DMAPP->Dimethylallyltryptophan Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Dimethylallyltryptophan->Chanoclavine-I-aldehyde easF, easC, easE Agroclavine Agroclavine Chanoclavine-I-aldehyde->Agroclavine easD, easA Elymoclavine Elymoclavine Agroclavine->Elymoclavine cloA (oxidation 1) This compound This compound Elymoclavine->this compound cloA (oxidation 2)

Caption: Biosynthetic pathway for this compound production in engineered yeast.

Experimental Workflow for Screening and Quantification

The overall workflow for identifying high-producing S. cerevisiae strains involves a multi-step process, from initial high-throughput screening to precise quantification of the target compound.

screening_workflow cluster_screening Primary Screening cluster_validation Secondary Screening & Validation Yeast Library Cultivation\n(96-well plate) Yeast Library Cultivation (96-well plate) Colorimetric Assay\n(DMAB Reagent) Colorimetric Assay (DMAB Reagent) Yeast Library Cultivation\n(96-well plate)->Colorimetric Assay\n(DMAB Reagent) Identification of 'Hits'\n(High Absorbance) Identification of 'Hits' (High Absorbance) Colorimetric Assay\n(DMAB Reagent)->Identification of 'Hits'\n(High Absorbance) Shake Flask Cultivation\nof 'Hits' Shake Flask Cultivation of 'Hits' Identification of 'Hits'\n(High Absorbance)->Shake Flask Cultivation\nof 'Hits' Validation This compound Extraction This compound Extraction Shake Flask Cultivation\nof 'Hits'->this compound Extraction HPLC/LC-MS Quantification HPLC/LC-MS Quantification This compound Extraction->HPLC/LC-MS Quantification Selection of Top Producers Selection of Top Producers HPLC/LC-MS Quantification->Selection of Top Producers

Caption: Workflow for screening and quantifying this compound producers.

Logic Diagram for a this compound Biosensor

A potential design for a whole-cell biosensor for this compound in S. cerevisiae could utilize a transcription factor that responds to indole-containing compounds, coupled to a reporter gene.

biosensor_logic This compound This compound Indole-responsive\nTranscription Factor (TF) Indole-responsive Transcription Factor (TF) This compound->Indole-responsive\nTranscription Factor (TF) Binds and activates TF-Binding Site TF-Binding Site Indole-responsive\nTranscription Factor (TF)->TF-Binding Site Binds to promoter Reporter Gene\n(e.g., GFP, LacZ) Reporter Gene (e.g., GFP, LacZ) TF-Binding Site->Reporter Gene\n(e.g., GFP, LacZ) Initiates transcription Reporter Protein Reporter Protein Reporter Gene\n(e.g., GFP, LacZ)->Reporter Protein Translation Fluorescence/\nColorimetric Signal Fluorescence/ Colorimetric Signal Reporter Protein->Fluorescence/\nColorimetric Signal Generates signal

Caption: Logic diagram of a yeast biosensor for this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paspalic Acid Separation by CZE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of buffer conditions in the separation of paspalic acid and related compounds by Capillary Zone Electrophoresis (CZE).

Troubleshooting Guide

This guide addresses common issues encountered during the CZE separation of this compound. Each problem is presented with potential causes and recommended solutions.

Problem 1: Poor Resolution or No Separation Between this compound and Lysergic Acid

Potential CauseRecommended Solution
Inappropriate Buffer pH The pH of the background electrolyte (BGE) is critical for the separation of this compound and its isomers. An optimized pH of 8.3 has been shown to provide satisfactory resolution.[1][2] Verify the pH of your buffer. If necessary, remake the buffer, ensuring accurate pH adjustment.
Incorrect Buffer Composition The choice of buffer components significantly impacts selectivity. BGEs containing asparagine, sodium tetraborate, or ammonium acetate have been successfully used.[1][2] If you are not using one of these, consider switching. Ensure all buffer components are of high purity and accurately weighed.
Absence or Incorrect Concentration of Organic Modifier The addition of an organic modifier, such as methanol, is crucial for achieving baseline separation. A concentration of 40% methanol in the BGE is recommended to improve resolution.[1][2] Verify the concentration of the organic modifier in your BGE.
Inadequate Capillary Conditioning Improper capillary conditioning can lead to inconsistent electroosmotic flow (EOF) and poor reproducibility. Ensure a consistent and thorough capillary conditioning protocol is in place. This typically involves flushing with a base (e.g., 0.1 M NaOH), followed by water, and then equilibration with the running buffer.
Low Applied Voltage Insufficient voltage can lead to band broadening and decreased resolution. Optimize the applied voltage. While higher voltages generally improve efficiency, be mindful of potential Joule heating.

Problem 2: Peak Tailing or Fronting for this compound Peak

Potential CauseRecommended Solution
Analyte-Wall Interaction This compound, being an acidic compound, can interact with the negatively charged silanol groups on the fused silica capillary wall, leading to peak tailing. Operating at a pH of 8.3 helps to deprotonate both the analyte and the silanol groups, minimizing this interaction.[1][2] Consider using a coated capillary if tailing persists.
Sample Overload Injecting too much sample can lead to non-ideal peak shapes, including fronting. Reduce the injection time or pressure, or dilute the sample.
Mismatch between Sample Matrix and BGE A significant difference in ionic strength between the sample solvent and the BGE can cause peak distortion. Whenever possible, dissolve the sample in a solution that matches the ionic strength of the BGE.
Buffer Depletion Over the course of multiple runs, the composition of the buffer in the vials can change due to electrolysis. Replenish the buffer vials regularly, for example, after every 5-10 injections.

Problem 3: Long Migration Times

Potential CauseRecommended Solution
Low Buffer pH At lower pH, the electroosmotic flow (EOF) is reduced, leading to longer migration times. The recommended pH of 8.3 provides a reasonable analysis time.[1][2]
High Viscosity of BGE The presence of 40% methanol increases the viscosity of the BGE, which can increase migration times.[1][2] This is a necessary trade-off for improved resolution. If analysis time is critical, a slight reduction in methanol concentration can be explored, but this may compromise separation.
Low Applied Voltage Lower voltage results in slower migration. Increase the applied voltage, but monitor the current to avoid excessive Joule heating, which can negatively impact the separation.
Capillary Length A longer capillary will result in longer migration times. Use the shortest capillary length that provides the required resolution.

Problem 4: Low Sensitivity or Small Peak Areas

Potential CauseRecommended Solution
Analyte Instability in Acidic Conditions This compound is unstable in acidic BGEs, which can lead to degradation and a decrease in peak area.[1][2] Ensure the buffer pH is alkaline (e.g., 8.3).
Insufficient Sample Concentration The concentration of this compound in the sample may be below the limit of detection (LOD). With UV detection, the LOD for this compound is approximately 0.45 mg/L.[1][2] If necessary, consider a sample concentration step or use a more sensitive detector like a mass spectrometer (MS), which can improve the LOD to around 0.09 mg/L.[1][2]
Short Injection Time/Low Injection Pressure The amount of sample injected may be too small. Increase the injection time or pressure. However, be aware that this can lead to peak broadening if overdone.
Detection Wavelength Not Optimal Ensure the UV detector is set to a wavelength where this compound has strong absorbance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for this compound separation by CZE?

A1: A good starting point is a buffer with a pH of 8.3 containing asparagine, sodium tetraborate, or ammonium acetate, and 40% methanol.[1][2] This composition has been shown to provide good resolution between this compound, lysergic acid, and iso-lysergic acid.

Q2: Can I use an acidic buffer for the separation?

A2: While acidic BGEs can lead to fast separations, they are not recommended for this compound and related compounds due to the poor stability of these analytes under acidic conditions.[1][2] Analyte degradation can lead to inaccurate quantification and the appearance of extraneous peaks.

Q3: My migration times are shifting between runs. What could be the cause?

A3: Shifting migration times are often due to an inconsistent electroosmotic flow (EOF). This can be caused by several factors:

  • Changes in buffer pH or concentration: Ensure your buffer is prepared accurately and consistently.

  • Capillary surface modification: The capillary wall can change over time. Implement a rigorous capillary conditioning protocol between runs.

  • Temperature fluctuations: Use a capillary thermostat to maintain a constant temperature, as viscosity and EOF are temperature-dependent.

  • Buffer depletion: Replace the buffer in the inlet and outlet vials frequently.

Q4: What are the expected precision and recovery for a CZE method for this compound?

A4: For a well-optimized method, you can expect good precision and recovery. For example, a study reported run-to-run precision of peak areas for this compound at 1.9% and day-to-day precision at 4.0%.[1][2] The same study found an average recovery of 100.8% from samples taken from a manufacturing process.[1][2]

Q5: How can I improve the sensitivity of my this compound analysis?

A5: To improve sensitivity, you can:

  • Optimize injection parameters: Increase the injection time or pressure to load more sample, but be cautious of peak distortion.

  • Use a more sensitive detector: Coupling the CZE system to a mass spectrometer (MS) can significantly improve the limit of detection (LOD) compared to UV detection.[1][2]

  • Employ sample stacking techniques: If your sample is in a low-conductivity matrix, you can use stacking to concentrate the analyte at the head of the capillary.

Experimental Protocols

Optimized CZE Method for this compound Separation

This protocol is based on the findings of Himmelsbach et al. (2014).[1][2]

  • Capillary: Fused silica, dimensions appropriate for the instrument (e.g., 50 µm i.d., 30 cm total length).

  • Background Electrolyte (BGE): A solution containing one of the following, with 40% (v/v) methanol, adjusted to pH 8.3:

    • 25 mM Asparagine

    • 25 mM Sodium tetraborate

    • 25 mM Ammonium acetate

  • Capillary Conditioning:

    • Flush with 0.1 M NaOH for 5 minutes.

    • Flush with deionized water for 5 minutes.

    • Flush with BGE for 10 minutes.

  • Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Applied Voltage: 25 kV (adjust as needed based on capillary length and instrument capabilities).

  • Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or based on the UV spectrum of this compound).

Visualizations

CZE_Troubleshooting_Workflow start Start CZE Analysis of this compound problem Problem Identified? (e.g., Poor Resolution, Peak Tailing) start->problem check_buffer Check Buffer - pH = 8.3? - Correct Composition? - 40% Methanol? problem->check_buffer Yes end_good Successful Separation problem->end_good No check_injection Check Injection - Sample Overload? - Sample Matrix Match? check_buffer->check_injection No Issue resolve_buffer Remake Buffer Adjust pH/Composition check_buffer->resolve_buffer Issue Found check_capillary Check Capillary - Proper Conditioning? - Clogged? check_injection->check_capillary No Issue resolve_injection Adjust Injection Dilute Sample check_injection->resolve_injection Issue Found check_instrument Check Instrument - Voltage Stable? - Temperature Stable? check_capillary->check_instrument No Issue resolve_capillary Recondition or Replace Capillary check_capillary->resolve_capillary Issue Found resolve_instrument Verify Instrument Settings check_instrument->resolve_instrument Issue Found end_bad Problem Persists Consult Further check_instrument->end_bad No Issue resolve_buffer->start resolve_injection->start resolve_capillary->start resolve_instrument->start

Caption: A logical workflow for troubleshooting common issues in the CZE separation of this compound.

Buffer_Optimization_Logic goal Goal: Baseline Separation of Paspalic & Lysergic Acids param1 Buffer pH goal->param1 param2 Buffer Composition goal->param2 param3 Organic Modifier goal->param3 setting1 pH 8.3 (Alkaline) param1->setting1 setting2 Asparagine, Tetraborate, or Ammonium Acetate param2->setting2 setting3 40% Methanol param3->setting3 reason1 Reason: Analyte Stability & Optimal Ionization setting1->reason1 outcome Optimized Separation setting1->outcome reason2 Reason: Selectivity setting2->reason2 setting2->outcome reason3 Reason: Improved Resolution setting3->reason3 setting3->outcome

Caption: Key buffer parameters and their optimized settings for this compound separation by CZE.

References

Technical Support Center: Paspalic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection limits of paspalic acid using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving low detection limits for this compound?

Achieving low detection limits for this compound can be challenging due to several factors:

  • Poor Ionization Efficiency: As a carboxylic acid, this compound may exhibit poor ionization efficiency in commonly used positive electrospray ionization (ESI) mode, especially when acidic mobile phases are used for chromatographic separation.

  • Matrix Effects: Complex sample matrices, such as fermentation broths or biological fluids, can contain endogenous compounds that co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification and reduced sensitivity.[1][2][3][4]

  • Isomerization: this compound can isomerize to the more thermodynamically stable lysergic acid, particularly under basic or high-temperature conditions.[5][6] This can lead to an underestimation of this compound concentration if the isomerization occurs during sample preparation or analysis.

  • Stability: this compound is sensitive to acidic conditions and light, which can lead to degradation and loss of signal.[7][8]

Q2: How can I improve the ionization efficiency of this compound?

To improve the ionization efficiency of this compound, consider the following strategies:

  • Optimize ESI Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizer gas pressure, and desolvation gas temperature can significantly impact ionization. A systematic optimization of these parameters is recommended.

  • Mobile Phase Modification: The composition of the mobile phase can influence ionization. While acidic modifiers like formic acid are common for good chromatography, they can suppress the ionization of acidic analytes in negative ion mode. In positive ion mode, acidic modifiers aid in protonation. Experiment with different modifiers and concentrations (e.g., ammonium formate) to find the optimal balance between chromatography and ionization.

  • Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can significantly enhance its ionization efficiency, particularly in positive ion mode.[5][9][10][11] This involves reacting the carboxylic acid with a reagent that introduces a readily ionizable group, such as a quaternary amine.

Q3: What is chemical derivatization and how can it help in this compound analysis?

Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatizing the carboxylic acid group can:

  • Enhance Ionization Efficiency: By introducing a permanently charged or easily protonated moiety, derivatization can dramatically increase the signal intensity in positive ESI-MS, leading to lower detection limits.[5][10]

  • Improve Chromatographic Retention: Derivatization can alter the polarity of this compound, potentially improving its retention on reverse-phase columns and separating it from interfering matrix components.

  • Increase Specificity: The derivatizing agent adds a specific mass to the this compound molecule, which can help to distinguish it from other compounds in the sample.

Common derivatization reagents for carboxylic acids include those containing amine or quaternary ammonium groups.

Q4: How can I minimize the isomerization of this compound to lysergic acid during my experiments?

To minimize the isomerization of this compound, it is crucial to control the pH and temperature throughout the sample preparation and analysis process:

  • Avoid High pH: Isomerization is accelerated under basic conditions.[5] If possible, maintain a neutral or slightly acidic pH during sample extraction and storage.

  • Control Temperature: Elevated temperatures can also promote isomerization.[6] Keep samples cool during preparation and consider using a cooled autosampler.

  • Limit Exposure Time: Minimize the time samples are exposed to conditions that may induce isomerization. Process samples promptly and analyze them as soon as possible after preparation.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected for this compound
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize ESI source parameters (capillary voltage, nebulizer pressure, desolvation temperature). Consider switching to negative ion mode if not already in use, though this may also have limitations with acidic mobile phases. For a significant improvement, consider chemical derivatization to enhance positive mode ionization.
Incorrect MS Parameters Verify the precursor ion m/z for this compound. The exact mass is 268.1212 Da[5][10][11], so the protonated precursor ion [M+H]⁺ should be m/z 269.1286. Ensure the mass spectrometer is properly calibrated.
Sample Degradation This compound is sensitive to acidic conditions and light.[7][8] Prepare fresh samples and standards, and store them in amber vials at low temperatures (e.g., -20°C for long-term storage).[10]
Inefficient Sample Extraction Review your sample preparation protocol. Ensure the extraction solvent is appropriate for this compound and the sample matrix. For fermentation broths, liquid-liquid extraction with a solvent like n-butanol at a controlled pH can be effective.
Matrix Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Implement a more effective sample cleanup step, such as solid-phase extraction (SPE). Use matrix-matched calibration standards to compensate for suppression.[2][3][4]
Issue 2: Inconsistent or Non-Reproducible this compound Quantification
Possible Cause Troubleshooting Step
Isomerization to Lysergic Acid As discussed in the FAQs, strictly control pH and temperature during sample preparation and analysis to prevent isomerization.[5][6] If isomerization is suspected, analyze for both this compound and lysergic acid.
Matrix Effects Matrix effects can vary between samples, leading to poor reproducibility.[1][2][3][4] The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for these variations. If unavailable, ensure consistent sample cleanup and use matrix-matched calibrants.
Analyte Adsorption This compound may adsorb to active sites in the LC system or on glassware. Use deactivated glassware and ensure the LC system is well-passivated.
Instability in Autosampler Assess the stability of this compound in the autosampler over the duration of the analytical run. If degradation is observed, use a cooled autosampler and minimize the time samples are queued for injection.

Data Presentation

The following table summarizes reported detection limits and recovery for this compound using different analytical techniques.

Analytical MethodMatrixLimit of Detection (LOD)RecoveryReference
CZE-UVFermentation Broth0.45 mg/L100.8%[1][8]
CZE-QTOF-MSFermentation Broth0.09 mg/L100.8%[1][8]

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol is a general guideline and may require optimization for your specific fermentation medium.

  • Alkalinization and Extraction:

    • Take a known volume of the fermentation broth.

    • Adjust the pH to approximately 10 with a suitable base (e.g., NaOH).

    • Extract the alkalinized broth with an equal volume of n-butanol. Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Repeat the extraction of the aqueous phase with a fresh portion of n-butanol.

  • Concentration:

    • Combine the organic extracts.

    • Evaporate the n-butanol to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Analysis

This is a starting point for developing a UPLC-MS/MS method for this compound.

  • Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion [M+H]⁺: m/z 269.1

    • Product Ions: Based on the fragmentation of the ergoline ring system, characteristic product ions are expected at approximately m/z 223 and m/z 208.[7] It is highly recommended to perform a product ion scan of a this compound standard to determine the most abundant and specific product ions for your instrument.

  • Source Parameters:

    • Capillary Voltage: ~3.0 kV

    • Desolvation Temperature: ~400°C

    • Nebulizer Gas Flow: ~3 L/min

    • These parameters should be optimized for your specific instrument.

Protocol 3: Chemical Derivatization of this compound

This protocol uses 2-picolylamine (2-PA) as an example derivatizing agent.

  • Sample Preparation:

    • Evaporate a known amount of the this compound extract to dryness.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine in a suitable solvent like acetonitrile.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Post-Reaction:

    • After incubation, the sample can be directly diluted with the mobile phase and injected into the LC-MS/MS system.

Note: The concentrations of reagents and reaction conditions should be optimized for this compound.

Visualizations

This compound Biosynthesis Pathway

paspalic_acid_biosynthesis tryptophan L-Tryptophan dmat Dimethylallyl-L-tryptophan tryptophan->dmat DmaW dmpp DMAPP dmpp->dmat n_methyl_dmat N-Methyl-4-dimethylallyl-L-abrine dmat->n_methyl_dmat EasF chanoclavine_i Chanoclavine-I n_methyl_dmat->chanoclavine_i EasE, EasC chanoclavine_i_aldehyde Chanoclavine-I-aldehyde chanoclavine_i->chanoclavine_i_aldehyde EasD agroclavine Agroclavine chanoclavine_i_aldehyde->agroclavine EasA elymoclavine Elymoclavine agroclavine->elymoclavine CloA paspalic_acid This compound elymoclavine->paspalic_acid Cytochrome P450 monooxygenase lysergic_acid Lysergic Acid paspalic_acid->lysergic_acid Isomerase

Caption: Biosynthetic pathway of this compound and its isomerization to lysergic acid.

General Workflow for Improving this compound Detection

workflow start Start: Low this compound Signal sample_prep Optimize Sample Preparation (Extraction, Cleanup) start->sample_prep chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) sample_prep->chromatography ms_optimization Optimize MS Parameters (Source, MRM Transitions) chromatography->ms_optimization derivatization Consider Chemical Derivatization ms_optimization->derivatization end End: Improved Detection Limit ms_optimization->end Sufficient Improvement derivatization->end If necessary

References

Mitigating matrix effects in the quantification of paspalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of paspalic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of this compound by co-eluting, undetected components present in the sample matrix.[1][2] These endogenous or exogenous components, such as phospholipids, salts, proteins, or anticoagulants, can interfere with the analyte's ability to form ions in the mass spectrometer's source, leading to inaccurate quantification.[1][3]

Q2: Why is mitigating matrix effects crucial for accurate and reliable results?

A2: The presence of matrix effects can lead to significant errors in quantitative analysis.[1] Ion suppression can cause an underestimation of the this compound concentration, while ion enhancement can lead to an overestimation.[2] These inaccuracies compromise the reliability, reproducibility, and sensitivity of the bioanalytical method, which is detrimental in research and clinical settings.[4]

Q3: What are the most common sources of matrix effects in biological samples?

A3: Common sources of matrix effects in biological matrices like plasma, serum, or urine include:

  • Endogenous components: Phospholipids, proteins, salts, amino acids, and other small molecules naturally present in the biological sample.[1][3]

  • Exogenous components: Anticoagulants (e.g., EDTA, heparin), stabilizers, dosing vehicles, and co-administered medications that are introduced during sample collection, storage, or treatment.[1]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a decrease in the analytical signal of the target analyte (this compound) due to the presence of interfering matrix components.[3] Conversely, ion enhancement is an increase in the analytical signal.[3] Ion suppression is the more commonly observed phenomenon in liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).[3][5]

Troubleshooting Guide

Q5: My this compound signal shows poor reproducibility and high variability between different samples. What is the likely cause?

A5: High variability in signal intensity across different samples, especially from different sources (e.g., different patients), is a classic sign of inconsistent matrix effects.[4] The composition of biological matrices can vary significantly from individual to individual, leading to different degrees of ion suppression or enhancement for each sample.[6] It is crucial to evaluate matrix effects using samples from multiple sources.[1]

Q6: I suspect significant ion suppression is affecting my this compound quantification. How can I confirm and mitigate this?

A6: To confirm ion suppression, a post-extraction spiking experiment is recommended (see Protocol 2). This method quantitatively assesses the extent of the matrix effect.[7] Mitigation strategies include:

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[8]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different column chemistry.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression or enhancement in a nearly identical manner.[5][10]

Q7: My analyte recovery is low after sample preparation. What are the best extraction techniques for this compound?

A7: Low recovery indicates that the analyte is being lost during the extraction and cleanup process. For this compound and related ergot alkaloids, common and effective techniques include:

  • Solid-Phase Extraction (SPE): SPE can provide excellent cleanup and high recovery. Mixed-mode SPE cartridges can be particularly effective at removing a wide range of interferences.[11]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique to separate analytes based on their solubility. For this compound, which is an acid, adjusting the pH of the aqueous phase can facilitate its extraction into an organic solvent.[12]

  • Protein Precipitation (PP): While simple and fast, PP is often the least clean sample preparation method and may not be sufficient to eliminate matrix effects, though it can be a useful first step.[8]

Q8: What type of internal standard (IS) is recommended for the accurate quantification of this compound?

A8: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of matrix effect and variability during sample preparation and ionization.[10][13] This provides the most accurate correction for signal fluctuations. If a SIL-IS is not available, a structural analog may be used, but it may not compensate for matrix effects as effectively.[10]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of this compound and the general performance of mitigation strategies.

Table 1: Performance Metrics for this compound Analysis by CZE-MS

ParameterValueReference
Average Recovery100.8%[14][15]
Matrix Effect (RSD)5.7%[14][15]
Limit of Detection (LOD) with MS0.09 mg/L[14][15]
Day-to-Day Precision (RSD)4.0%[14][15]
Run-to-Run Precision (RSD)1.9%[14][15]
Data from a study on samples from a manufacturing process using Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS).

Table 2: General Comparison of Sample Preparation Techniques for Matrix Effect Removal

TechniqueProsConsTypical Recovery
Protein Precipitation (PP) Simple, fast, inexpensive.Least effective cleanup, high risk of matrix effects.80-100%
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences, relatively inexpensive.Can be labor-intensive, uses large solvent volumes.70-95%
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts, excellent for removing phospholipids.More expensive, requires method development.85-105%

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for cleaning plasma samples. Note: Specific sorbents, solvents, and volumes should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (ideally a SIL-IS). Acidify the sample with 500 µL of 2% formic acid in water to ensure this compound is in its protonated state. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the this compound and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of the matrix factor (MF) to determine the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and IS into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure (Protocol 1). Spike the analyte and IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before the extraction procedure begins. (This set is used to determine recovery).

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Process Efficiency (PE):

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 = (MF * RE) / 100

Visual Diagrams

G Diagram 1: this compound Bioanalysis Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat Cleanup Extraction & Cleanup (e.g., SPE, LLE) Pretreat->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Diagram 1: Workflow for this compound Bioanalysis.

G Diagram 2: Matrix Effects - Causes and Solutions cluster_causes cluster_consequences cluster_mitigation Causes Causes of Matrix Effects Phospholipids Phospholipids Salts Salts & Ions Proteins Proteins Exogenous Anticoagulants, Dosing Vehicles Consequences Consequences Phospholipids->Consequences Salts->Consequences Proteins->Consequences Exogenous->Consequences Suppression Ion Suppression Consequences->Suppression Enhancement Ion Enhancement Consequences->Enhancement Mitigation Mitigation Strategies Consequences->Mitigation Addressed by Inaccuracy Poor Accuracy & Precision Suppression->Inaccuracy Sensitivity Reduced Sensitivity Suppression->Sensitivity Enhancement->Inaccuracy Enhancement->Sensitivity Cleanup Improve Sample Cleanup (SPE/LLE) Mitigation->Cleanup Chroma Optimize Chromatography Mitigation->Chroma Dilution Sample Dilution Mitigation->Dilution SIL_IS Use Stable Isotope- Labeled IS Mitigation->SIL_IS

Diagram 2: Causes, Consequences, and Solutions for Matrix Effects.

References

Technical Support Center: Optimizing Cofactor Availability for Enzymatic Synthesis of Lysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of lysergic acid.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your experiments.

Issue 1: Low or No Lysergic Acid Yield

Possible Cause Troubleshooting Steps
Insufficient Cofactor Supply (NADPH, Heme, Iron) 1. Supplement the culture medium: For cytochrome P450 enzymes like CloA, heme and iron are crucial cofactors. Supplement the growth medium with 5-aminolevulinic acid (5-ALA), a heme precursor, and/or iron (III) chloride (FeCl3).[1] 2. Implement a cofactor regeneration system: For in vitro reactions, the high cost of NADPH makes a regeneration system essential. For whole-cell biocatalysis, enhancing intracellular NADPH production can boost yield.[2][3] 3. Verify cofactor concentrations: Use analytical methods like LC-MS/MS to quantify intracellular or in vitro cofactor pools.[4][5]
Suboptimal Enzyme Activity 1. Confirm protein expression: Use SDS-PAGE and Western blotting to confirm that the enzymes of the lysergic acid pathway are being expressed at the expected levels. 2. Check for proper protein folding: Heterologous expression, particularly of complex enzymes like P450s, can lead to misfolding.[6] Consider co-expression of chaperones or optimizing expression conditions (e.g., lower temperature). 3. Assess enzyme kinetics: Perform in vitro assays with purified enzymes to determine their specific activity and kinetic parameters.[7]
Inefficient Cofactor Regeneration System 1. Verify components of the regeneration system: Ensure all components (e.g., glucose-6-phosphate, G6PDH, NADP+) are at their optimal concentrations and are active.[8][9] 2. Check for enzyme inhibition: Byproducts of the regeneration system or the main reaction can inhibit the enzymes. Monitor the accumulation of potential inhibitors.[10] 3. Ensure proper pH and temperature: The optimal conditions for the regeneration enzyme may differ from the main synthesis enzyme. A compromise or a two-step process might be necessary.

Issue 2: Incomplete Conversion of Precursors (e.g., Agroclavine, Elymoclavine)

Possible Cause Troubleshooting Steps
Limiting Cofactor (NADPH) for P450 Enzymes 1. Increase NADPH supply: Enhance the efficiency of the NADPH regeneration system by increasing the concentration of the dehydrogenase (e.g., G6PDH) or the substrate (e.g., glucose-6-phosphate).[3] 2. Improve electron transfer: For P450 systems, ensure the cytochrome P450 reductase (CPR) partner is expressed adequately and is functional.[11] Spatial reorientation of the P450 and its reductase on the endoplasmic reticulum has been shown to improve electron transfer efficiency.[12][13]
Enzyme Instability 1. Optimize reaction conditions: Factors such as pH, temperature, and solvent can affect enzyme stability. Perform stability studies on your key enzymes. 2. Immobilize the enzyme: Immobilization can enhance the stability and reusability of enzymes.
Product Inhibition 1. In situ product removal: Implement strategies to remove lysergic acid from the reaction mixture as it is formed to prevent feedback inhibition. 2. Protein engineering: Mutate the enzyme to reduce its sensitivity to product inhibition.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the key cofactors for the enzymatic synthesis of lysergic acid? A1: The key cofactors are S-adenosyl-L-methionine (SAM) for methylation steps, and NADPH, heme, and iron for the oxidative reactions catalyzed by cytochrome P450 enzymes, such as Clavine oxidase (CloA).[1][14]

  • Q2: Why is cofactor regeneration important? A2: Cofactors like NADPH are expensive to add in stoichiometric amounts, making the process economically unfeasible on a larger scale.[12] Efficient regeneration systems are critical for the economic viability of industrial-scale biotransformations.

Cofactor Supplementation

  • Q3: What are the recommended concentrations for 5-aminolevulinic acid (5-ALA) and FeCl3 supplementation in yeast cultures? A3: While optimal concentrations can vary between strains and culture conditions, starting points can be in the range of 1 mM for 5-ALA and 10-100 µM for FeCl3. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific system.

  • Q4: When should I add 5-ALA and FeCl3 to my culture? A4: These supplements are typically added at the time of induction of enzyme expression to ensure their availability during protein synthesis and catalysis.[1]

Cofactor Analysis

  • Q5: How can I measure the intracellular concentrations of NAD(P)H? A5: The most accurate method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] This technique allows for the specific quantification of each nicotinamide cofactor. Spectrophotometric cycling assays can also be used.[15]

  • Q6: What is a critical step in sample preparation for NAD(P)H analysis? A6: Quenching the metabolism rapidly and efficiently is crucial to prevent changes in the redox state of the cofactors during sample preparation. Extraction with a cold solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, has been shown to be effective in minimizing the interconversion between oxidized and reduced forms.[4][5]

Troubleshooting Cofactor Regeneration

  • Q7: My glucose-6-phosphate dehydrogenase (G6PDH) based NADPH regeneration system is not working. What are the common causes? A7: Common causes include:

    • Inactive G6PDH: Verify the activity of your G6PDH enzyme stock.

    • Degradation of NADP+ or glucose-6-phosphate: Prepare these solutions fresh and store them appropriately.

    • Inhibitory contaminants: Ensure your reaction components are free of contaminants that could inhibit the enzyme.

    • Suboptimal pH or temperature: G6PDH from Leuconostoc mesenteroides has a pH optimum of around 7.8.[9]

Quantitative Data Summary

Table 1: Effect of Cofactor Supplementation on Lysergic Acid Production in Saccharomyces cerevisiae

SupplementConcentrationFold Increase in Lysergic Acid YieldReference
5-aminolevulinic acid (5-ALA) & FeCl3Not specifiedIncreased production levels[1]
PEX34 overexpression (enhances peroxisomal metabolism)N/A2.31-fold[12]
Spatial reorientation of CloA and its reductaseN/A36.8% improvement[12]

Table 2: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase (G6PDH) for Cofactor Regeneration

Enzyme SourceCofactorKm (mM)Specific Activity (U/mg)Reference
Leuconostoc mesenteroidesNADP+0.022350[8]
Leuconostoc mesenteroidesNAD+0.17240[8]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Intracellular Nicotinamide Cofactors

This protocol is adapted from established methods for the extraction and quantification of NAD(P)+ and NAD(P)H.[4][5]

  • Cell Quenching and Extraction:

    • Rapidly harvest a defined number of yeast cells by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of cold extraction solvent (40% acetonitrile: 40% methanol: 20% water with 0.1 M formic acid).

    • Vortex vigorously for 1 minute.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Sample Neutralization:

    • Immediately neutralize the acidic extract by adding a calculated amount of a base, such as ammonium hydroxide, to prevent acid-catalyzed degradation of the reduced cofactors.

  • LC-MS/MS Analysis:

    • Analyze the neutralized extract using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column for separation, such as a reversed-phase ion-pairing or hydrophilic interaction chromatography (HILIC) column.

    • Set up the mass spectrometer to monitor the specific mass transitions for NAD+, NADH, NADP+, and NADPH.

    • Quantify the cofactors by comparing the peak areas to a standard curve generated with authentic standards.

Protocol 2: In Vitro NADPH Regeneration using Glucose-6-Phosphate Dehydrogenase (G6PDH)

This protocol describes a typical setup for an enzyme-coupled NADPH regeneration system.

  • Reaction Mixture Preparation:

    • In a reaction vessel, combine the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8):

      • The enzyme(s) for lysergic acid synthesis.

      • The substrate for the synthesis reaction (e.g., elymoclavine).

      • NADP+ (catalytic amount, e.g., 0.1-1 mM).

      • Glucose-6-phosphate (excess, e.g., 10-50 mM).

      • MgCl2 (required for G6PDH activity, e.g., 5-10 mM).

  • Initiation of the Reaction:

    • Add a sufficient amount of G6PDH from Leuconostoc mesenteroides (e.g., 1-5 U/mL) to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the lysergic acid synthesis enzyme.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by measuring the formation of lysergic acid using a suitable analytical method (e.g., HPLC).

    • The regeneration of NADPH can be indirectly monitored by observing the consumption of the substrate for the main reaction.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Analysis Yeast Culture Yeast Culture Cofactor Supplementation Cofactor Supplementation Yeast Culture->Cofactor Supplementation Optional Whole-Cell Biocatalysis Whole-Cell Biocatalysis Yeast Culture->Whole-Cell Biocatalysis Cofactor Analysis (LC-MS) Cofactor Analysis (LC-MS) Whole-Cell Biocatalysis->Cofactor Analysis (LC-MS) Lysergic Acid Quantification (HPLC) Lysergic Acid Quantification (HPLC) Whole-Cell Biocatalysis->Lysergic Acid Quantification (HPLC) In Vitro Enzymatic Synthesis In Vitro Enzymatic Synthesis NADPH Regeneration NADPH Regeneration In Vitro Enzymatic Synthesis->NADPH Regeneration Coupled Reaction In Vitro Enzymatic Synthesis->Lysergic Acid Quantification (HPLC) NADPH Regeneration->In Vitro Enzymatic Synthesis

Caption: Experimental workflow for lysergic acid synthesis.

signaling_pathway cluster_inputs Inputs cluster_regeneration NADPH Regeneration Cycle cluster_synthesis Lysergic Acid Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P NADP+ NADP+ G6PDH Glucose-6-Phosphate Dehydrogenase NADP+->G6PDH 6PG 6-Phosphoglucono-δ-lactone G6P->6PG G6PDH NADPH NADPH G6PDH->NADPH Elymoclavine Elymoclavine Lysergic Acid Lysergic Acid Elymoclavine->Lysergic Acid CloA CloA CloA (P450) CloA->NADP+ Cofactor Turnover NADPH->CloA

Caption: NADPH regeneration coupled to lysergic acid synthesis.

troubleshooting_logic Low Yield Low Yield Check Protein Expression Check Protein Expression Low Yield->Check Protein Expression Expression OK? Expression OK? Check Protein Expression->Expression OK? Analyze Cofactors Analyze Cofactors Expression OK?->Analyze Cofactors Yes Optimize Expression Optimize Expression Expression OK?->Optimize Expression No Cofactors Limiting? Cofactors Limiting? Analyze Cofactors->Cofactors Limiting? Supplement Cofactors Supplement Cofactors Cofactors Limiting?->Supplement Cofactors Yes Check Enzyme Activity Check Enzyme Activity Cofactors Limiting?->Check Enzyme Activity No Optimize Expression->Check Protein Expression Supplement Cofactors->Check Enzyme Activity Activity Low? Activity Low? Check Enzyme Activity->Activity Low? Purify & Assay Enzyme Purify & Assay Enzyme Activity Low?->Purify & Assay Enzyme Yes Process Optimized Process Optimized Activity Low?->Process Optimized No Purify & Assay Enzyme->Check Enzyme Activity

References

Addressing clavine oxidase misfolding in paspalic acid biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with clavine oxidase in the context of paspalic acid biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of clavine oxidase in this compound biosynthesis?

A1: Clavine oxidase (CloA) is a key enzyme in the ergot alkaloid biosynthetic pathway. It is a putative cytochrome P450 monooxygenase that catalyzes the conversion of agroclavine to elymoclavine, and subsequently to this compound.[1][2][3] this compound can then spontaneously isomerize to form lysergic acid, a crucial precursor for many semisynthetic ergot alkaloid drugs.[4]

Q2: Why is my clavine oxidase being expressed as insoluble inclusion bodies?

A2: The formation of insoluble inclusion bodies is a common issue when overexpressing recombinant proteins, particularly eukaryotic enzymes like clavine oxidase in bacterial hosts such as E. coli. Several factors can contribute to this problem:

  • High Expression Rate: Strong promoters can lead to a rate of protein synthesis that overwhelms the host cell's folding machinery.[1]

  • Suboptimal Culture Conditions: High temperatures and inappropriate pH levels during expression can promote protein misfolding and aggregation.[1]

  • Protein Characteristics: Clavine oxidase, like other cytochrome P450 enzymes, is a membrane-associated protein, which can make it prone to misfolding when expressed in the cytoplasm of a prokaryotic host.

  • Lack of Eukaryotic Machinery: E. coli lacks the specific molecular chaperones and post-translational modification systems that may be required for the correct folding of fungal enzymes.

Q3: What are molecular chaperones, and can they help with clavine oxidase folding?

A3: Molecular chaperones are proteins that assist in the correct folding of other proteins by stabilizing unfolded or partially folded intermediates, thereby preventing aggregation.[1] Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) in your expression host can sometimes improve the soluble yield of target proteins like clavine oxidase by providing the necessary assistance for proper folding.

Q4: What methods can I use to detect and quantify clavine oxidase misfolding and aggregation?

A4: Several techniques are available to assess protein misfolding and aggregation:

  • SDS-PAGE Analysis: A simple way to check for inclusion bodies is to compare the protein content of the soluble and insoluble fractions of your cell lysate on an SDS-PAGE gel. A prominent band for clavine oxidase in the insoluble pellet indicates aggregation.

  • Thioflavin T (ThT) Assay: This is a widely used fluorescence-based assay where ThT dye binds to β-sheet-rich structures, such as those in amyloid-like aggregates, resulting in a significant increase in fluorescence. This can be used to quantify aggregation kinetics.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to analyze the secondary structure of your purified protein. A loss of alpha-helical content and an increase in beta-sheet structures can be indicative of misfolding.

Troubleshooting Guides

Issue 1: Low or No Clavine Oxidase Activity

If you are observing low or no enzymatic activity from your clavine oxidase preparation, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Enzyme Misfolding/Aggregation Verify the presence of soluble protein using SDS-PAGE. If the protein is in inclusion bodies, proceed to the in vitro refolding protocol.
Incorrect Assay Conditions Optimize the assay pH, temperature, and buffer components. Ensure the presence of necessary cofactors for cytochrome P450 enzymes, such as NADPH and a cytochrome P450 reductase.
Substrate Degradation Ensure the stability of your substrate (elymoclavine) and prepare fresh solutions for your assays.
Enzyme Instability Perform all purification and handling steps at low temperatures (4°C) and consider adding stabilizing agents like glycerol to your storage buffer. Avoid repeated freeze-thaw cycles.
Inactive Enzyme Preparation Confirm the integrity of the purified protein using SDS-PAGE. If degradation is observed, add protease inhibitors during cell lysis and purification.
Issue 2: Clavine Oxidase is Primarily in Inclusion Bodies

If your clavine oxidase is being expressed as insoluble aggregates, the following strategies can be employed to improve soluble expression or to recover active protein from inclusion bodies.

Strategy Detailed Approach
Optimize Expression Conditions Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis and allow more time for proper folding. Use a lower concentration of the inducer (e.g., IPTG) to reduce the expression rate.
Change Expression Host/Vector Use an E. coli strain engineered for enhanced protein folding (e.g., containing extra chaperones). Consider expression in a eukaryotic host like Saccharomyces cerevisiae, which may provide a more suitable environment for folding.[4]
Co-expression of Chaperones Transform your host cells with a second plasmid that expresses compatible molecular chaperones to assist in the folding of clavine oxidase.
In Vitro Refolding Isolate and purify the inclusion bodies. Solubilize the aggregated protein using a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and then refold the protein by gradually removing the denaturant. See the detailed protocol below.

Quantitative Data

Specific optimal conditions for clavine oxidase have not been extensively reported in the literature. The data below represents typical ranges for other fungal oxidases and cytochrome P450 enzymes. Empirical optimization is highly recommended for your specific experimental setup.

Parameter Typical Optimal Range Notes
pH 6.0 - 8.0Many fungal oxidases show optimal activity in a slightly acidic to neutral pH range.
Temperature 25°C - 40°CActivity is generally highest at moderate temperatures. Stability may decrease at higher temperatures.[5]
Cofactors NADPH, Cytochrome P450 Reductase (CPR)As a putative cytochrome P450, clavine oxidase likely requires a reductase partner and NADPH for electron transfer.
Substrate ElymoclavineClavine oxidase catalyzes the oxidation of elymoclavine to this compound. It can also act on agroclavine.[3]

Experimental Protocols

Protocol 1: Clavine Oxidase Activity Assay

This protocol is a general guideline for a spectrophotometric assay to measure clavine oxidase activity by monitoring the consumption of NADPH.

Materials:

  • Purified, soluble clavine oxidase

  • Purified cytochrome P450 reductase (CPR)

  • Elymoclavine (substrate)

  • NADPH

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of potassium phosphate buffer

    • 100 µL of CPR solution (concentration to be optimized)

    • 50 µL of clavine oxidase solution

  • Incubate the mixture for 2 minutes at the desired temperature (e.g., 30°C) to allow for enzyme equilibration.

  • Add 50 µL of elymoclavine solution to initiate the reaction.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Record the absorbance every 15 seconds for 5-10 minutes.

  • The rate of reaction can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: In Vitro Refolding of Clavine Oxidase from Inclusion Bodies

This protocol outlines a general procedure for solubilizing and refolding clavine oxidase from inclusion bodies using dilution.

Materials:

  • Cell pellet containing clavine oxidase inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Wash Buffer (Lysis buffer with 2 M urea and 2% Triton X-100)

  • Solubilization Buffer (50 mM Tris-HCl, 100 mM NaCl, 8 M Urea, 10 mM DTT, pH 8.0)

  • Refolding Buffer (50 mM Tris-HCl, 100 mM NaCl, 400 mM L-arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.0)

Procedure:

  • Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a high-pressure homogenizer.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet with Wash Buffer to remove contaminating proteins and membranes. Repeat this step twice.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir or gently agitate at room temperature for 1-2 hours to completely dissolve the protein.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured clavine oxidase.

  • Refolding:

    • Slowly add the solubilized protein solution dropwise into a large volume of cold (4°C) Refolding Buffer with gentle stirring. A 1:100 dilution ratio (protein solution to refolding buffer) is recommended to prevent aggregation.

    • Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

  • Concentration and Purification:

    • Concentrate the refolded protein solution using an appropriate method, such as ultrafiltration.

    • Purify the refolded clavine oxidase using chromatography techniques (e.g., affinity chromatography if tagged, followed by size-exclusion chromatography).

Protocol 3: Thioflavin T (ThT) Assay for Aggregation Detection

This protocol describes how to use Thioflavin T to quantify the aggregation of clavine oxidase.

Materials:

  • Purified clavine oxidase samples (soluble and potentially aggregated fractions)

  • ThT stock solution (e.g., 1 mM in water, filtered)

  • Phosphate buffer (e.g., 50 mM, 150 mM NaCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a working ThT solution by diluting the stock solution in the phosphate buffer to a final concentration of 25 µM.

  • In the wells of the 96-well plate, add your clavine oxidase samples. A typical final protein concentration is 10-50 µM. Include a buffer-only control.

  • Add the working ThT solution to each well.

  • Incubate the plate at a desired temperature (e.g., 37°C), with shaking if you wish to induce aggregation.

  • Measure the fluorescence intensity at regular intervals.

  • An increase in fluorescence intensity over time or a significantly higher fluorescence in a sample compared to a soluble control indicates protein aggregation.

Visualizations

Paspalic_Acid_Biosynthesis cluster_start Starting Precursors cluster_pathway Ergot Alkaloid Pathway Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DMAPP Dimethylallyl Pyrophosphate DMAPP->DMAT Chanoclavine_I Chanoclavine-I DMAT->Chanoclavine_I Multiple Steps Agroclavine Agroclavine Chanoclavine_I->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Clavine Oxidase (Step 1) Paspalic_Acid Paspalic_Acid Elymoclavine->Paspalic_Acid Clavine Oxidase (Step 2)

This compound Biosynthesis Pathway

Troubleshooting_Workflow Start Start: Low Soluble Yield of Clavine Oxidase Check_Expression Analyze Soluble vs. Insoluble Fractions (SDS-PAGE) Start->Check_Expression Soluble_Protein Sufficient Soluble Protein? Check_Expression->Soluble_Protein Insoluble_Protein Protein mostly Insoluble? Check_Expression->Insoluble_Protein Optimize_Culture Optimize Expression: - Lower Temperature (18-25°C) - Reduce Inducer Conc. Change_System Change System: - Use E. coli folding strains - Co-express chaperones - Switch to yeast host Optimize_Culture->Change_System Refold_Protein Perform In Vitro Refolding Protocol End_Refold End: Purify & Assay Refolded Protein Refold_Protein->End_Refold Soluble_Protein->Optimize_Culture No End_Success End: Proceed with Purification & Assay Soluble_Protein->End_Success Yes Insoluble_Protein->Optimize_Culture No Insoluble_Protein->Refold_Protein Yes

Troubleshooting Clavine Oxidase Misfolding

Refolding_Workflow Start Start: Cell Pellet with Inclusion Bodies Cell_Lysis Cell Lysis & Centrifugation Start->Cell_Lysis Wash_IB Wash Inclusion Bodies (e.g., with Urea/Detergent) Cell_Lysis->Wash_IB Solubilize Solubilize in Denaturant (8M Urea or 6M GdnHCl) Wash_IB->Solubilize Refold Rapid Dilution into Refolding Buffer Solubilize->Refold Incubate Incubate at 4°C (12-24h) Refold->Incubate Concentrate Concentrate Protein (Ultrafiltration) Incubate->Concentrate Purify Purify Refolded Protein (Chromatography) Concentrate->Purify End End: Purified, Active Clavine Oxidase Purify->End

Experimental Workflow for Protein Refolding

References

Improving recovery of paspalic acid from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of paspalic acid from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take before starting the this compound extraction process?

A1: Before proceeding with the extraction, it is crucial to accurately quantify the concentration of this compound in your fermentation broth. This will serve as a baseline to evaluate the efficiency of your recovery process. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

Q2: What is a common challenge encountered during the purification of this compound?

A2: A significant challenge is the presence of impurities, particularly isomers like iso-lysergic acid, which can co-crystallize with this compound and affect the final purity.[1][2] Careful control of isomerization conditions and purification steps are necessary to minimize these impurities.

Q3: How can the fermentation conditions impact the recovery of this compound?

A3: Fermentation parameters such as pH, temperature, and medium composition significantly influence the final titer of this compound in the broth.[3][4] Optimizing these conditions can lead to a higher starting concentration, which generally simplifies the downstream recovery process and improves overall yield.

Q4: What is the importance of pH control during the extraction and crystallization of this compound?

A4: pH is a critical parameter that governs the solubility of this compound. The extraction is typically performed at an alkaline pH (e.g., 8-14) to ensure the this compound is in a soluble form for transfer into an organic solvent.[5] Subsequently, the pH is adjusted to the isoelectric point of this compound (around 5.6) to induce crystallization from the aqueous phase.[5]

Q5: Are there any stability concerns with this compound during the recovery process?

A5: Yes, this compound can be unstable under certain conditions. For instance, acidic conditions can lead to poor stability.[6] It is also susceptible to epimerization, especially at high temperatures, which can lead to the formation of unwanted isomers.[1][6] Therefore, it is important to carefully control temperature and pH throughout the recovery process.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Titer in Fermentation Broth Suboptimal fermentation medium composition.Optimize the fermentation medium. A reported medium for a related process includes sorbitol, succinic acid, corn steep powder, and yeast extract.[3][7]
Inefficient fermentation conditions (pH, temperature, aeration).Systematically optimize fermentation parameters. For instance, maintain the pH around 5.5 and the temperature at 25°C.[3][7]
Low Extraction Yield Incorrect pH during extraction.Ensure the pH of the fermentation broth is adjusted to the alkaline range (8-14) before solvent extraction to maximize the solubility of this compound in the organic phase.[5]
Insufficient mixing during extraction.Ensure vigorous mixing of the fermentation broth with the organic solvent to facilitate efficient mass transfer of this compound.
Incomplete phase separation.Allow sufficient time for the aqueous and organic phases to separate completely. Centrifugation can be used to expedite and improve phase separation.
Poor Crystal Formation or "Oiling Out" Solution is supersaturated, leading to rapid precipitation.Re-dissolve the precipitate by heating and add a small amount of additional solvent to reduce the supersaturation level, allowing for slower, more controlled crystal growth.[8]
Presence of impurities inhibiting crystallization.Consider a charcoal treatment of the solution before crystallization to remove impurities that may interfere with crystal lattice formation.[8]
Low Purity of Crystallized this compound Co-precipitation of impurities, such as iso-lysergic acid.Perform a wash of the crystals with a solvent in which the impurity is more soluble than this compound. A methanol wash has been suggested for removing iso-lysergic acid.[2]
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a cold, appropriate solvent after filtration to remove residual mother liquor containing dissolved impurities.
Inaccurate Quantification of this compound Matrix effects from the complex fermentation broth.Implement a sample preparation step, such as solid-phase extraction (SPE), to clean up the sample before HPLC analysis.[9]
Poor chromatographic separation from interfering compounds.Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to achieve better resolution of the this compound peak.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experimental procedures for this compound recovery and analysis.

Table 1: this compound Recovery and Purity Data

Parameter Value Source
Initial this compound Concentration in Broth8.3 g/kg[5]
Final Product Purity (after extraction and crystallization)93%[5]
Overall Yield67%[5]
Final Titer of Lysergic Acid and Iso-lysergic Acid (from optimized fermentation)3.7 g/L[3][7]

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Condition Source
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% (NH₄)₂CO₃[7]
Mobile Phase B 75% Acetonitrile[7]
Flow Rate 1.2 mL/min[7]
Gradient 13%-43% B (0-12 min), 43% B (1 min), 13% B (1 min)[7]

Experimental Protocols

Protocol 1: Extraction and Crystallization of this compound from Fermentation Broth

This protocol is a synthesized methodology based on common principles found in the literature.[5]

  • Preparation of Fermentation Broth:

    • Take a known volume of the fermentation broth.

    • Adjust the pH to approximately 10 by adding a suitable base (e.g., NaOH).

  • Solvent Extraction:

    • Add an equal volume of n-butanol to the pH-adjusted broth.

    • Stir the mixture vigorously for at least 30 minutes to ensure thorough extraction.

    • Allow the phases to separate. If separation is slow, centrifuge the mixture.

    • Collect the upper organic (n-butanol) phase.

    • Repeat the extraction of the aqueous phase with a fresh portion of n-butanol to maximize recovery.

    • Combine the organic extracts.

  • Concentration and Phase Transfer:

    • Concentrate the combined n-butanol extracts under vacuum.

    • Add an equal volume of water to the concentrated extract.

  • Crystallization:

    • Adjust the pH of the two-phase mixture to approximately 5.6 by adding sulfuric acid. This will cause the this compound to transfer to the aqueous phase and crystallize.

    • Cool the mixture to a low temperature (e.g., 4°C) and allow it to stand to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the crystalline this compound from the solution.

    • Wash the crystals with cold water and then with a cold organic solvent (e.g., methanol) to remove impurities.

    • Dry the purified crystals under vacuum.

Protocol 2: Sample Preparation and HPLC Analysis of this compound

This protocol is adapted from a method for analyzing related ergot alkaloids.[7]

  • Sample Preparation:

    • Take 1 mL of the fermentation supernatant.

    • Add 4 mL of a mixed solvent containing acetonitrile and water (1:1, v/v).

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet any solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.

    • Use a mobile phase consisting of (A) water with 0.1% (NH₄)₂CO₃ and (B) 75% acetonitrile.

    • Run a gradient elution as described in Table 2.

    • Detect the this compound peak using a UV detector at an appropriate wavelength (typically around 310 nm for ergot alkaloids).

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard.

Visualizations

Paspalic_Acid_Recovery_Workflow fermentation Fermentation Broth ph_adjustment_alkaline pH Adjustment (pH 8-14) fermentation->ph_adjustment_alkaline solvent_extraction Solvent Extraction (e.g., n-Butanol) ph_adjustment_alkaline->solvent_extraction phase_separation Phase Separation solvent_extraction->phase_separation organic_phase This compound in Organic Phase phase_separation->organic_phase Collect aqueous_phase_waste Spent Aqueous Phase phase_separation->aqueous_phase_waste Discard concentration Concentration (Vacuum) organic_phase->concentration water_addition Addition of Water concentration->water_addition ph_adjustment_acidic pH Adjustment (to pI ~5.6) water_addition->ph_adjustment_acidic crystallization Crystallization (Cooling) ph_adjustment_acidic->crystallization filtration Filtration & Washing crystallization->filtration pure_crystals Purified Paspalic Acid Crystals filtration->pure_crystals Product mother_liquor Mother Liquor filtration->mother_liquor Waste/Recycle Troubleshooting_Logic start Low Recovery Yield check_extraction Check Extraction Efficiency start->check_extraction check_crystallization Check Crystallization Step start->check_crystallization extraction_ph Verify Alkaline pH (8-14) check_extraction->extraction_ph Issue? extraction_mixing Ensure Thorough Mixing check_extraction->extraction_mixing Issue? crystallization_ph Verify pH at Isoelectric Point (~5.6) check_crystallization->crystallization_ph Issue? crystallization_temp Ensure Sufficient Cooling check_crystallization->crystallization_temp Issue? crystallization_solvent Avoid Excess Solvent check_crystallization->crystallization_solvent Issue? solution1 Adjust pH extraction_ph->solution1 Incorrect solution2 Increase Agitation/Time extraction_mixing->solution2 Insufficient solution3 Adjust pH crystallization_ph->solution3 Incorrect solution4 Optimize Cooling Profile crystallization_temp->solution4 Inadequate solution5 Concentrate Solution crystallization_solvent->solution5 Excess

References

Common challenges in the purification process of paspalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of paspalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its chemical instability and the presence of structurally similar impurities.[1] this compound is susceptible to degradation and can readily isomerize, particularly to lysergic acid.[1][2] The most significant impurities are often its isomers, such as lysergic acid and iso-lysergic acid, which are difficult to separate due to their similar chemical structures and properties.[3]

Q2: What are the most common impurities found in crude this compound samples?

A2: Crude this compound, typically produced via fermentation by Claviceps paspali, can contain several related ergot alkaloids.[1][4] The most common impurities include:

  • Lysergic acid: The thermodynamically more stable isomer of this compound.[2]

  • Iso-lysergic acid: The epimer of lysergic acid, which can form during the isomerization process.[3]

  • Biosynthetic precursors: Such as agroclavine and elymoclavine.[2]

  • Degradation products: Resulting from the instability of the ergoline structure, especially under acidic conditions or exposure to light and air.[4]

Q3: Why is the isomerization of this compound to lysergic acid a critical step and a source of purification challenges?

A3: this compound is often produced as a precursor to lysergic acid, a key intermediate for many semisynthetic ergot alkaloids used as drugs.[3][5] The isomerization involves the migration of a double bond into a more stable position.[2] This conversion, typically catalyzed by a base, is an equilibrium process that can also lead to the formation of the unwanted epimer, iso-lysergic acid.[3][6] The presence of iso-lysergic acid can significantly decrease the yield and quality of the final lysergic acid product, necessitating careful purification.[3]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing the purity of this compound and other ergot alkaloids.[4] It is often coupled with fluorescence or mass spectrometry (MS) detection for high sensitivity and specificity.[4] Capillary Zone Electrophoresis (CZE) is another powerful technique for separating this compound from lysergic and iso-lysergic acid.[4]

Troubleshooting Guides

Chromatography Issues

Q: My HPLC analysis shows poor peak separation or peak tailing for this compound and its isomers. What can I do?

A: Poor peak shape or resolution in HPLC can be caused by several factors related to the mobile phase, column, or the sample itself.

Troubleshooting Steps:

  • Check Mobile Phase:

    • Composition: Ensure the mobile phase components are accurately mixed and are miscible. For gradient methods, verify the mixer is functioning correctly.[7][8]

    • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Small adjustments to the pH can improve resolution.

    • Degassing: Ensure the mobile phase is properly degassed, as air bubbles can cause baseline noise and affect pump performance.[8][9]

  • Evaluate Column Condition:

    • Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to clean it.[8][10]

    • Column Age/Void: If the column is old, the stationary phase may have degraded or a void may have formed at the inlet, leading to poor peak shape. Consider replacing the column.[10]

    • Guard Column: Use a guard column with the same packing material to protect the analytical column from contaminants and extend its lifetime.[7]

  • Optimize Method Parameters:

    • Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the run time.

    • Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause retention time drift.[8]

    • Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause distorted peaks.[11]

Crystallization & Isolation Issues

Q: My crystallization yield of lysergic acid from this compound isomerization is low. How can I improve it?

A: Low yield is a common problem, often related to incomplete reaction, suboptimal isolation conditions, or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Verify Isomerization Completion:

    • Use HPLC to analyze a sample of the reaction mixture to ensure the conversion of this compound is complete (typically >98%).[3] If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.[3]

  • Optimize pH for Precipitation:

    • Lysergic acid is amphoteric and its solubility is highly pH-dependent. Precipitation is typically achieved by acidifying the basic reaction mixture. The target pH is crucial; a pH of around 3.5 is often used to precipitate lysergic acid as its sulfate salt.[3][6] Carefully adjust the pH and monitor the precipitation.

  • Control Temperature:

    • After acidification, cooling the mixture (e.g., to 5-10°C) and allowing sufficient time for crystallization is critical to maximize the recovery of the precipitate.[3][6]

  • Address Impurities:

    • High concentrations of impurities, such as iso-lysergic acid, can remain in the solution or co-precipitate, affecting both yield and purity.[3][12] The presence of structurally related impurities can sometimes inhibit crystal growth.[12] Further purification of the mother liquor or recrystallization of the crude product may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound isomerization and purification experiments.

Table 1: Comparison of Isomerization Methods for this compound to Lysergic Acid

Base/CatalystConditionsYield (RRi*)Iso-lysergic Acid ImpurityReference
0.5N KOH in 50% aq. EthanolReflux, 1 hour49.8%1%[2][6]
2N aq. NaOHReflux, 2 hours59.3%6.8%[2][6]
40% aq. Tetrabutylammonium Hydroxide30°C, 20 hours81.6%2.8%[3][6]
NaOH (Phase Separated)50°C, 4 hours>70%<1%[3]

*RRi = (weight of 100% lysergic acid isolated) / (weight of 100% this compound employed)

Table 2: Analytical Detection Limits for Paspalic and Lysergic Acid

Analytical MethodAnalyteLimit of Detection (LOD)Reference
CZE with UV DetectionThis compound0.45 mg/L[4]
CZE with UV DetectionLysergic Acid0.40 mg/L[4]
CZE with MS DetectionThis compound0.09 mg/L[4]
CZE with MS DetectionLysergic Acid0.07 mg/L[4]

Experimental Protocols

Protocol 1: Isomerization of this compound to Lysergic Acid using NaOH

This protocol is based on a high-yield method involving a phase-separated mixture.[3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 40% Sulfuric acid (H₂SO₄)

  • Methanol

  • Aqueous ammonia

  • Reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 50 grams of NaOH in 800 mL of water.

  • Addition of Reactants: Add 100.0 g of this compound to the solution, followed by an additional 150 g of NaOH. This will form a two-phase reaction mixture.

  • Isomerization: Stir the mixture for approximately 4 hours at 50°C under a nitrogen atmosphere.

  • Precipitation: After the reaction, dilute the mixture with 1000 mL of water and cool to 10°C.

  • Acidification: Slowly add 40% sulfuric acid to the cooled mixture until the pH reaches approximately 3.5. This will cause the lysergic acid sulfate to precipitate.

  • Crystallization: Stir the resulting suspension for 2 hours at approximately 5°C to ensure complete crystallization.

  • Isolation: Filter the crystalline lysergic acid sulfate from the mixture.

  • Purification: Extract the crude lysergic acid sulfate with a mixture of methanol and aqueous ammonia (95:5 v/v) to regenerate the free lysergic acid, which can be further purified by recrystallization.

Protocol 2: Purity Analysis by HPLC

This is a general protocol for analyzing this compound and its isomers. Specific conditions may need to be optimized for your system.

Materials & Equipment:

  • HPLC system with UV or MS detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]

  • Acetonitrile (HPLC grade)

  • Ammonium carbonate solution or other suitable buffer

  • Deionized water (HPLC grade)

  • Reference standards for this compound, lysergic acid, and iso-lysergic acid

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous buffer (e.g., 0.1% ammonium carbonate in water).[13]

    • Solvent B: 75% Acetonitrile in water.[13]

    • Filter and degas both solvents before use.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of Solvent A and B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 310-320 nm (for UV detection).

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Gradient Elution (Example):

      • 0-12 min: 13% to 43% Solvent B

      • 12-13 min: Hold at 43% Solvent B

      • 13-14 min: Return to 13% Solvent B

      • Equilibrate for at least 5-10 minutes before the next injection.[13]

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of the reference standards.

    • Quantify the purity and impurity levels by integrating the peak areas.

Visualizations

purification_workflow cluster_fermentation Step 1: Production cluster_isomerization Step 2: Isomerization cluster_purification Step 3: Purification cluster_analysis QC Fermentation Fermentation Broth (Claviceps paspali) Paspalic_Acid Crude this compound Fermentation->Paspalic_Acid Extraction Isomerization Base-Catalyzed Isomerization (e.g., NaOH, 50°C) Acidification Acidification (pH ~3.5) Isomerization->Acidification Reaction Mixture Paspalic_Acid->Isomerization Crystallization Cooling & Crystallization Acidification->Crystallization Filtration Filtration Crystallization->Filtration Final_Product Pure Lysergic Acid Filtration->Final_Product Crude Product HPLC_Analysis HPLC Analysis (Purity Check) Filtration->HPLC_Analysis Final_Product->HPLC_Analysis

Caption: Workflow for the production and purification of lysergic acid from this compound.

hplc_troubleshooting Start Problem: Poor Peak Shape (Tailing, Splitting) Check_Mobile_Phase Check Mobile Phase (pH, Composition, Degassing) Start->Check_Mobile_Phase Check_Column Check Column (Contamination, Age, Voids) Start->Check_Column Check_System Check System Hardware (Leaks, Pump Issues) Start->Check_System Solution_Optimize_MP Action: Prepare Fresh Mobile Phase, Optimize pH Check_Mobile_Phase->Solution_Optimize_MP Solution_Flush Action: Flush Column with Strong Solvent Check_Column->Solution_Flush Solution_Fix_Leaks Action: Tighten Fittings, Check Pump Seals Check_System->Solution_Fix_Leaks Solution_Replace_Column Action: Replace Column and/or Guard Column Solution_Flush->Solution_Replace_Column If problem persists Resolved Problem Resolved Solution_Replace_Column->Resolved Solution_Optimize_MP->Resolved Solution_Fix_Leaks->Resolved

Caption: Decision tree for troubleshooting poor HPLC peak shape.

isomer_relationship Paspalic This compound (Δ8,9 double bond) Lysergic Lysergic Acid (Δ9,10 double bond) Paspalic->Lysergic Isomerization (Base-catalyzed) IsoLysergic Iso-Lysergic Acid (Epimer at C-8) Lysergic->IsoLysergic Epimerization (Base or Heat)

Caption: Chemical relationship between this compound and its key isomers.

References

Technical Support Center: Enhancing Paspalic Acid to Lysergic Acid Conversion Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical conversion of paspalic acid to lysergic acid. Our goal is to help you overcome common experimental challenges and improve the efficiency and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the isomerization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of this compound - Inadequate reaction time or temperature.- Insufficient base concentration.- Poor quality of starting this compound.- Increase reaction time and/or temperature within optimal ranges (e.g., reflux for 1-4 hours).[1][2]- Ensure the molar ratio of base to this compound is appropriate for the chosen method.- Verify the purity of the this compound using analytical techniques like HPLC before starting the reaction.
High Levels of Isoly-sergic Acid Impurity - Suboptimal choice of base.- High reaction temperatures causing epimerization.[2]- Consider using tetraalkylammonium hydroxides, such as tetrabutylammonium hydroxide, which have been shown to yield lower percentages of isolysergic acid.[1][3]- Maintain the reaction temperature within the recommended range (e.g., 25-35°C for tetraalkylammonium hydroxide methods).[1]
Low Overall Yield of Lysergic Acid - Decomposition of the product at high temperatures.[2]- Inefficient precipitation and isolation of the final product.- Formation of side products due to reaction conditions.- Employ milder reaction conditions where possible. The use of tetraalkylammonium hydroxide allows for lower reaction temperatures.[1]- Carefully control the pH during acidification to precipitate the lysergic acid; a pH of around 3.5 is often optimal.[1][2]- Optimize the washing steps to remove impurities without significant loss of the desired product.
Inconsistent Results Between Batches - Variability in reagent quality.- Fluctuations in reaction parameters (temperature, time, stirring).- Inconsistent work-up procedures.- Use reagents from a reliable source and test for purity.- Calibrate and monitor all reaction equipment to ensure consistent conditions.- Standardize the entire experimental protocol, including the work-up and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for converting this compound to lysergic acid?

A1: The most frequently cited methods involve the isomerization of this compound under basic conditions. Common bases used include sodium hydroxide (NaOH), potassium hydroxide (KOH), and tetraalkylammonium hydroxides.[1][3] The choice of base and reaction conditions significantly impacts the yield and purity of the resulting lysergic acid.

Q2: Why is the formation of isolysergic acid a concern, and how can it be minimized?

A2: Isoly-sergic acid is the C-8 epimer of lysergic acid and is a significant impurity that can be difficult to remove, affecting the overall yield and quality of the final product.[2] Its formation is often favored under harsh reaction conditions. To minimize its formation, it is recommended to use milder bases like tetrabutylammonium hydroxide and maintain lower reaction temperatures (e.g., 28-32°C).[1]

Q3: What are the advantages of using tetraalkylammonium hydroxides over traditional bases like NaOH or KOH?

A3: Tetraalkylammonium hydroxides, particularly tetrabutylammonium hydroxide, have been shown to produce lysergic acid in very good yields with smaller quantities of the isolysergic acid impurity compared to processes using sodium or potassium hydroxide.[1][3] These reagents often allow for milder reaction conditions, which can help prevent the degradation of the product.[2]

Q4: What is a typical yield for the conversion of this compound to lysergic acid?

A4: Yields can vary significantly depending on the method used. Processes using sodium or potassium hydroxide alone may result in yields of less than 60%.[2] However, methods employing tetrabutylammonium hydroxide have reported yields of around 80% or higher.[1][3]

Q5: How is the final lysergic acid product typically isolated and purified?

A5: After the isomerization reaction, the lysergic acid is typically precipitated by acidifying the reaction mixture to a pH of about 3-4, often using a mineral acid like sulfuric acid.[1][2] The precipitate is then filtered, washed (e.g., with a water/methanol mixture), and dried under a vacuum.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental protocols for the conversion of this compound to lysergic acid.

Base Used Reaction Conditions Yield of Lysergic Acid (w/w) Isolysergic Acid Content (%) Reference
Sodium Hydroxide (2N aq.)Reflux for 2 hours59.3%6.8%[1]
Potassium Hydroxide (0.5N in 50% aq. ethanol)Reflux for 1 hour49.8%1%[1]
Tetrabutylammonium Hydroxide (40% aq.)30±2°C for 20 hours81.6%2.8%[1]
Sodium Hydroxide (5% aq. with additional NaOH)~50°C for 4 hours>98% conversion (yield not specified)Not specified[2]

Experimental Protocols

Protocol 1: Isomerization using Tetrabutylammonium Hydroxide

This protocol is based on a high-yield method with low impurity formation.[1]

Materials:

  • This compound (130 g)

  • 40% strength solution of tetrabutylammonium hydroxide in water (780.1 g)

  • 95% strength sulfuric acid

  • Water

  • Nitrogen gas

Procedure:

  • Under a stream of nitrogen, rapidly add 130 g of this compound to 780.1 g of a 40% strength solution of tetrabutylammonium hydroxide in water with stirring.

  • Bring the mixture to a temperature of 30±2°C and allow it to react at this temperature for 20 hours.

  • Cool the reaction medium to about 20°C and hold at this temperature for 3.5 hours.

  • Add 918 g of water to the reaction mixture.

  • Acidify the mixture with 95% strength sulfuric acid to a pH of 3.5, while maintaining the temperature at about 30°C.

  • Cool the reaction mixture to 10±2°C and hold at this temperature for 30 minutes.

  • Filter the mixture through a sinter funnel under a vacuum of 0.4 bar.

  • Wash the filtered solid with 3 x 300 ml of water.

  • Dry the product for 14 hours at 75±2°C and 20 mbar.

Protocol 2: Isomerization using Sodium Hydroxide

This protocol describes a two-phase mixture method.[2]

Materials:

  • This compound (100.0 g, 98.5% purity)

  • 5% aqueous sodium hydroxide (1000 mL)

  • Sodium hydroxide (150 g)

  • Water (1000 mL)

  • 40% sulfuric acid

  • Nitrogen gas

Procedure:

  • Dissolve 100.0 g of this compound in 1000 mL of 5% aqueous sodium hydroxide.

  • Add 150 g of sodium hydroxide to the solution, which will result in the formation of a two-phase mixture.

  • Mix the two-phase mixture for about 4 hours at approximately 50°C under a nitrogen atmosphere.

  • Dilute the reaction mixture with 1000 mL of water.

  • Cool the mixture to 10°C.

  • Acidify to a pH of about 3.5 with 40% sulfuric acid to form a suspension of crystalline lysergic acid sulfate.

  • Mix the suspension for about 2 hours at approximately 5°C.

  • Isolate the product by filtration.

Visualizations

Isomerization_Pathway Paspalic_Acid This compound Transition_State Transition State (Double Bond Migration) Paspalic_Acid->Transition_State Base Catalyst (e.g., OH⁻) Lysergic_Acid Lysergic Acid (Desired Product) Transition_State->Lysergic_Acid Favorable Pathway Isolysergic_Acid Isolysergic Acid (Epimer Impurity) Transition_State->Isolysergic_Acid Side Reaction (Epimerization)

Caption: Isomerization of this compound to lysergic acid and the formation of the isolysergic acid byproduct.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification Start 1. Mix this compound and Base Solution React 2. Control Temperature and Reaction Time Start->React Quench 3. Cool and Dilute Reaction Mixture React->Quench Acidify 4. Acidify to pH ~3.5 to Precipitate Product Quench->Acidify Filter 5. Filter Precipitate Acidify->Filter Wash 6. Wash with Solvent Filter->Wash Dry 7. Dry Final Product Wash->Dry End End Dry->End Lysergic Acid

Caption: General experimental workflow for the conversion of this compound to lysergic acid.

References

Validation & Comparative

A Comparative Analysis of Paspalic Acid and Lysergic Acid Separation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation of paspalic acid and lysergic acid is a critical step in the synthesis of various ergoline-derived therapeutics. The presence of this compound as a starting material or impurity necessitates robust purification methods to obtain high-purity lysergic acid. This guide provides a comparative analysis of key separation techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The primary methods for separating this compound and lysergic acid involve isomerization followed by purification, or direct chromatographic separation. Isomerization of this compound to lysergic acid, typically under basic conditions, followed by crystallization is a high-yielding method for obtaining pure lysergic acid. Chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC) and column chromatography, offer alternative approaches for separating mixtures of these two compounds. Capillary Zone Electrophoresis (CZE) has been explored for analytical-scale separation, though its preparative scalability is limited.

Data Presentation: Quantitative Comparison of Separation Techniques

TechniquePrinciplePurity AchievedYield/RecoveryThroughputKey AdvantagesKey Disadvantages
Isomerization & Crystallization Base-catalyzed isomerization of this compound to lysergic acid, followed by precipitation and crystallization.>98% Lysergic Acid (<1% this compound, <1% iso-Lysergic Acid)[1][2]73.4% - 90.8%[1][2]HighHigh yield and purity of the target molecule (lysergic acid). Scalable process.Primarily for conversion, not for separating pre-existing mixtures. Requires careful control of reaction conditions to minimize byproducts.
Preparative HPLC Differential partitioning of components between a stationary phase and a mobile phase under high pressure.High (Potentially >98%, based on similar compounds)[3]Moderate (Potentially 65-70%, based on similar compounds)[3]ModerateHigh resolution and purity. Amenable to automation.Higher cost of instrumentation and consumables. Lower throughput compared to crystallization.
Silica Gel Column Chromatography Differential adsorption of components onto a silica gel stationary phase with elution by a mobile phase.Good to High (Potentially up to 98%)[3]Moderate to High (Recovery of similar compounds up to 74%)[4]Low to ModerateLower cost compared to HPLC. Scalable to some extent.Lower resolution compared to HPLC. Can be labor-intensive and time-consuming.
Capillary Zone Electrophoresis (CZE) Separation based on the differential migration of charged species in an electric field within a capillary.Analytical technique, not typically used for preparative separation.N/A for preparative scale. Analytical recovery of 100.8% reported.[5]Very LowHigh analytical resolution and sensitivity. Low sample and reagent consumption.Not suitable for preparative-scale purification due to very low sample capacity.
Solid-Phase Extraction (SPE) Selective adsorption of components from a liquid phase onto a solid sorbent, followed by elution.Primarily for sample clean-up and pre-concentration.Variable (79-95.9% for some ergot alkaloids)HighFast and can be automated. Good for sample pre-processing.Not typically used for high-resolution separation of closely related compounds like paspalic and lysergic acid.

Experimental Protocols

Isomerization of this compound to Lysergic Acid and Purification by Crystallization

This protocol is based on a patented method for high-yield production of lysergic acid.[1][2]

Materials:

  • This compound

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Solid NaOH

  • 40% Sulfuric acid (H₂SO₄)

  • Methanol

  • Aqueous ammonia

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve 100.0 g of this compound in 1000 mL of 5% aqueous NaOH.

  • To this solution, add 150 g of solid NaOH. A two-phase mixture will be observed.

  • Stir the mixture for approximately 4 hours at 50°C under a nitrogen atmosphere.

  • After the reaction, dilute the mixture with 1000 mL of water and cool to 10°C.

  • Acidify the mixture to a pH of approximately 3.5 with 40% sulfuric acid to precipitate crystalline lysergic acid sulfate.

  • Stir the suspension for about 2 hours at 5°C.

  • Filter the crystalline lysergic acid sulfate.

  • Extract the lysergic acid sulfate with a mixture of methanol and aqueous ammonia (95:5, v/v) (3 x 500 mL).

  • Combine the extracts and evaporate to a volume of about 200 g.

  • Dilute the concentrated extract with 200 mL of water and allow it to crystallize at approximately 5°C for 24 hours.

  • Separate the crystalline lysergic acid and wash with 100 mL of water and then with methanol (3 x 100 mL).

  • Dry the purified lysergic acid under a vacuum at 60°C for 24 hours.

Expected Outcome:

  • Yield: 73.4 g (titration assay 99.1%)

  • Purity: this compound content 0.5%, iso-lysergic acid content 0.8%

Preparative High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis).

  • Preparative C18 reversed-phase column.

Materials:

  • Mixture of this compound and lysergic acid.

  • HPLC-grade methanol.

  • HPLC-grade water.

  • Ammonium acetate or other suitable buffer.

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the mixture in the mobile phase.

    • Develop an isocratic or gradient elution method on an analytical C18 column to achieve baseline separation of this compound and lysergic acid. A typical mobile phase could be a mixture of methanol and buffered water (e.g., with ammonium acetate) at a specific pH.

  • Scale-Up to Preparative Scale:

    • Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical method.

    • Prepare a concentrated solution of the paspalic and lysergic acid mixture in the mobile phase.

    • Inject the sample onto the preparative column.

    • Collect fractions corresponding to the this compound and lysergic acid peaks as they elute from the column.

  • Post-Purification:

    • Combine the fractions containing the pure compounds.

    • Remove the mobile phase solvent (e.g., by rotary evaporation) to obtain the purified acids.

Silica Gel Column Chromatography

A detailed protocol for the separation of paspalic and lysergic acid using silica gel column chromatography is not explicitly available. The following is a general procedure that would need to be adapted and optimized.

Materials:

  • Silica gel (for column chromatography).

  • Mixture of this compound and lysergic acid.

  • Appropriate solvent system (e.g., a mixture of a non-polar solvent like chloroform or dichloromethane and a polar solvent like methanol or ethanol, potentially with a small amount of acid or base to improve separation).

Procedure:

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between this compound and lysergic acid.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a glass column to create a packed bed.

  • Sample Loading:

    • Dissolve the mixture of paspalic and lysergic acid in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution:

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to effectively separate the two compounds.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent flows through the column.

    • Analyze the collected fractions by TLC or HPLC to identify those containing the pure compounds.

  • Isolation:

    • Combine the pure fractions and evaporate the solvent to obtain the isolated this compound and lysergic acid.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Separation Separation Techniques cluster_Analysis Analysis & Purification Start Mixture of this compound and Lysergic Acid Isomerization Isomerization & Crystallization Start->Isomerization Isomerize to Lysergic Acid Prep_HPLC Preparative HPLC Start->Prep_HPLC Column_Chrom Column Chromatography Start->Column_Chrom Analysis Purity Analysis (HPLC/TLC) Isomerization->Analysis Prep_HPLC->Analysis Column_Chrom->Analysis Purified_LA Purified Lysergic Acid Analysis->Purified_LA Purified_PA Purified this compound Analysis->Purified_PA

Caption: General workflow for the separation of paspalic and lysergic acid.

Signaling Pathways and Logical Relationships

The primary logical relationship in this context is the conversion pathway from this compound to lysergic acid, which is the basis of the isomerization and crystallization separation technique.

Isomerization_Pathway Paspalic_Acid This compound Intermediate Deprotonated Intermediate Paspalic_Acid->Intermediate Base (e.g., NaOH) Lysergic_Acid Lysergic Acid Intermediate->Lysergic_Acid Protonation iso_Lysergic_Acid iso-Lysergic Acid (Side Product) Intermediate->iso_Lysergic_Acid Epimerization

Caption: Isomerization of this compound to lysergic acid under basic conditions.

References

A Comparative Guide to Paspalic Acid Detection: UV Spectroscopy vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and related scientific fields, the accurate detection and quantification of paspalic acid, a key precursor in the synthesis of lysergic acid and its derivatives, is of paramount importance. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Quantitative Performance Comparison

The choice between UV and mass spectrometry detection is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Mass spectrometry generally offers significantly lower detection limits and higher specificity compared to UV detection. A summary of key performance metrics is presented below.

Performance MetricUV DetectionMass Spectrometry (MS) Detection
Limit of Detection (LOD) 0.45 mg/L[1][2]0.09 mg/L[1][2]
Precision (Run-to-Run) 1.9% RSD[1][2]3.4% - 5.8% RSD[1][2]
Precision (Day-to-Day) 4.0% RSD[1][2]Not Reported
Recovery Not Reported100.8% (RSD 5.7%)[1][2]
Selectivity Lower; based on UV absorbanceHigher; based on mass-to-charge ratio
Matrix Effects Less susceptibleMore susceptible
Cost & Complexity LowerHigher

Experimental Workflows

The general analytical workflows for both HPLC-UV and LC-MS/MS are illustrated below. The primary distinction lies in the detection phase, where MS provides an additional dimension of data (mass-to-charge ratio) for enhanced compound identification.

UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fermentation Broth) Filter Filtration / Centrifugation Sample->Filter Dilute Dilution Filter->Dilute HPLC HPLC Separation (Reversed-Phase C18) Dilute->HPLC UV UV Detection (e.g., 254 nm) HPLC->UV Chromatogram Generate Chromatogram UV->Chromatogram Quantify Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantify

HPLC-UV analytical workflow for this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fermentation Broth) Filter Filtration / Centrifugation Sample->Filter Dilute Dilution (with Internal Standard) Filter->Dilute LC LC Separation (Reversed-Phase C18) Dilute->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem MS (MS/MS) (MRM Mode) ESI->MS TIC Generate Chromatogram (Total Ion Current) MS->TIC Quantify Quantification (Peak Area Ratio vs. Standard Curve) TIC->Quantify

LC-MS/MS analytical workflow for this compound.

Experimental Protocols

Below are representative experimental protocols for the detection of this compound using both UV and mass spectrometry detection.

HPLC-UV Method (Adapted from Yao et al., 2023)

This method is suitable for the routine monitoring of this compound in samples such as fermentation broths.

  • Sample Preparation:

    • Collect 1 mL of fermentation supernatant.

    • Extract with 4 mL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Vortex and centrifuge the sample.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% (NH₄)₂CO₃.

    • Mobile Phase B: 75% Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Gradient: 13%–43% B from 0–12 min, hold at 43% B for 1 min, then return to 13% B for 1 min.[3]

    • Detection: UV at 254 nm.[3]

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a this compound standard.

    • The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Capillary Zone Electrophoresis (CZE) with UV and MS Detection (Gremmel et al., 2013)

This study directly compares UV and MS detection for this compound using CZE for separation.

  • Sample Preparation:

    • Samples from different stages of a manufacturing process were used, likely involving dilution and filtration.

  • CZE Conditions:

    • Instrument: Capillary Zone Electrophoresis system coupled to either a UV detector or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Capillary: Fused-silica.

    • Background Electrolyte (BGE): Optimized BGEs included asparagine, sodium tetraborate, or ammonium acetate with the addition of 40% methanol, adjusted to a pH of 8.3.[1][2]

  • Detection Systems:

    • UV Detection: Standard UV detector.

    • Mass Spectrometry Detection: Q-TOF mass spectrometer.

  • Performance Data:

    • UV Detection:

      • LOD: 0.45 mg/L.[1][2]

      • Run-to-run precision: 1.9% RSD.[1][2]

      • Day-to-day precision: 4.0% RSD.[1][2]

    • MS Detection:

      • LOD: 0.09 mg/L.[1][2]

      • Repeatability: 3.4% to 5.8% RSD.[1][2]

      • Average Recovery: 100.8% with a 5.7% RSD.[1][2]

Conclusion

The choice between UV and mass spectrometry for the detection of this compound is a trade-off between sensitivity, selectivity, cost, and complexity.

UV detection is a robust, cost-effective, and straightforward method suitable for routine analysis where the concentration of this compound is relatively high and the sample matrix is not overly complex. Its lower sensitivity and susceptibility to interference from co-eluting compounds that absorb at the same wavelength are its primary limitations.

Mass spectrometry detection , particularly tandem MS (MS/MS), offers superior sensitivity and selectivity. The ability to monitor for specific parent-to-daughter ion transitions provides a high degree of confidence in compound identification and quantification, even at trace levels in complex matrices. While the initial instrument cost and operational complexity are higher, LC-MS is the preferred method for applications requiring low detection limits, high accuracy, and defensible data, such as in regulated environments or when analyzing low-concentration samples. For the analysis of ergot alkaloids, LC-MS/MS is often considered the major analytical procedure.

References

A Comparative Analysis of Paspalic Acid Production in Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of paspalic acid production across various fungal strains, with a focus on providing researchers, scientists, and drug development professionals with actionable data and experimental insights. This compound is a crucial precursor in the synthesis of numerous ergoline alkaloids with significant pharmaceutical applications. This document outlines production yields, detailed experimental protocols, and the biosynthetic pathways involved, offering a valuable resource for the scientific community.

Comparative Production of this compound and its Isomer, Lysergic Acid

The production of this compound and its immediate downstream product, lysergic acid, varies significantly across different fungal species and genetically engineered strains. The following table summarizes key quantitative data from recent studies, providing a snapshot of the current landscape of fungal-based production of these valuable compounds.

Fungal StrainCompound(s)Titer (g/L)Key Genetic Modifications / Culture ConditionsReference
Claviceps paspali MJXA-WT (ΔlpsB)Lysergic Acid & Iso-lysergic Acid3.7Deletion of the lpsB gene to block conversion to ergoamides; Optimized fermentation medium.[1]
Aspergillus oryzae (Engineered)Lysergic Acid0.0527Heterologous expression of the agroclavine biosynthetic pathway and a novel CloA' enzyme.[2]
Aspergillus oryzae (Engineered)Iso-lysergic Acid0.0063Heterologous expression of the agroclavine biosynthetic pathway and a novel CloA' enzyme.[2]
Claviceps purpureaThis compound / Lysergic AcidNot QuantifiedWild-type strains are known producers, but specific titers for this compound are not consistently reported in the literature.[3][4]
Aspergillus fumigatus (Engineered)Lysergic AcidNot QuantifiedHeterologous expression of easA and cloA genes from Epichloë sp. Lp1.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section provides an overview of the key experimental protocols for the cultivation of fungal strains, and the extraction and analysis of this compound and its derivatives.

Fungal Cultivation and Fermentation

1. Culture Maintenance:

  • Claviceps paspali strains can be maintained on PDA (Potato Dextrose Agar) at 25°C for 6 days.[1]

2. Seed Culture Preparation:

  • A fresh mycelium section (e.g., 3 cm²) is transferred to a seed medium.[1]

  • Seed Medium Composition for C. paspali: 20 g/L mannitol, 10 g/L succinic acid, 2 g/L soybean cake powder, 1 g/L KH₂PO₄, 0.3 g/L MgSO₄·7H₂O, pH 5.0.[1]

  • Incubate for 4 days at 25°C with shaking (220 rpm).[1]

3. Production Fermentation:

  • Inoculate the production medium with the seed culture (e.g., 15% v/v).[1]

  • Optimized Fermentation Medium for high-yield Lysergic Acid in C. paspali ΔlpsB: 100 g/L sorbitol, 35 g/L succinic acid, 20 g/L corn steep powder, 0.5 g/L yeast extract powder, 0.022 g/L FeSO₄·7H₂O, 0.01 g/L ZnSO₄·7H₂O, 0.7 g/L MgSO₄·7H₂O, pH 5.5.[1]

  • Incubate in the dark for 12-16 days at 25°C with shaking (220 rpm).[1][5]

Extraction of this compound and Derivatives

1. Alkaline Extraction from Fermentation Broth:

  • Adjust the pH of the fermentation culture to 8-14 with a suitable base (e.g., concentrated aqueous ammonium hydroxide).[4][6][7]

  • Extract the alkaloids using an organic solvent with limited water solubility (e.g., chloroform, or an alcohol with 4-7 carbon atoms).[4][6][7] The amount of solvent should be sufficient to form a two-phase system.[7]

  • Repeat the extraction multiple times (e.g., three times) to ensure efficient recovery.[4][6]

  • Combine the organic extracts and concentrate them for further analysis.[4][6]

2. Extraction for HPLC Analysis:

  • Take 1 mL of the fermentation supernatant.[1]

  • Extract with 4 mL of a mixed solvent of acetonitrile and water (1:1, v/v).[1]

  • The resulting extract can be directly used for HPLC analysis.[1]

Quantification and Analysis

1. Thin-Layer Chromatography (TLC) for Qualitative Analysis:

  • Apply the concentrated extract to a silica gel TLC plate (e.g., Silica Gel 60).[4][6]

  • Develop the plate using a suitable solvent system (e.g., ethyl acetate/ethanol/dimethylformamide 13:0.1:1.9).[3]

  • Visualize the separated alkaloids using van Urk's reagent, which gives a characteristic blue color with ergot alkaloids.[3][4] this compound and lysergic acid can also be visualized as blue fluorescent spots under UV light (350 nm).[3]

2. High-Performance Liquid Chromatography (HPLC) for Quantification:

  • Column: C18 reversed-phase column (e.g., Agilent, 4.6 × 150 mm, 5 μm).[1]

  • Mobile Phase: A gradient of Solvent A (water with 0.1% (NH₄)₂CO₃) and Solvent B (75% acetonitrile).[1]

  • Gradient Program: A stepped gradient from 13% to 43% Solvent B over 12 minutes, followed by a 1-minute hold at 43% B, and then re-equilibration at 13% B for 1 minute.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV or fluorescence detection is commonly used.

Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams illustrate the this compound biosynthetic pathway and a general experimental workflow.

paspalic_acid_biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat chanoclavine Chanoclavine-I dmat->chanoclavine EasF, EasC, EasE, EasD agroclavine Agroclavine chanoclavine->agroclavine EasA, EasG elymoclavine Elymoclavine agroclavine->elymoclavine CloA (oxidation) paspalic_acid This compound elymoclavine->paspalic_acid CloA (oxidation) lysergic_acid Lysergic Acid paspalic_acid->lysergic_acid Isomerization (spontaneous) ergopeptines Ergopeptines lysergic_acid->ergopeptines LpsB, LpsC

This compound Biosynthetic Pathway

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis strain Select Fungal Strain culture Inoculation & Fermentation strain->culture harvest Harvest Fermentation Broth culture->harvest extract Alkaline Solvent Extraction harvest->extract concentrate Concentrate Extract extract->concentrate tlc TLC (Qualitative) concentrate->tlc hplc HPLC (Quantitative) concentrate->hplc

Experimental Workflow for this compound Production and Analysis

References

A Comparative Analysis of the Electrophoretic Mobility of Paspalic Acid and Iso-lysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophoretic mobility of two closely related ergot alkaloids: paspalic acid and iso-lysergic acid. The separation and differentiation of these compounds are critical in the manufacturing and quality control of semisynthetic ergot-derived pharmaceuticals. This document summarizes their key physicochemical properties, outlines a detailed experimental protocol for their separation using capillary zone electrophoresis (CZE), and discusses the underlying principles governing their differential migration.

Physicochemical Properties

This compound and iso-lysergic acid are isomers, meaning they share the same molecular formula and molecular weight but differ in their structural arrangement. These subtle structural differences are the basis for their differential electrophoretic mobility.

PropertyThis compoundIso-lysergic AcidReference(s)
Molecular Formula C₁₆H₁₆N₂O₂C₁₆H₁₆N₂O₂[1][2]
Molecular Weight 268.31 g/mol 268.31 g/mol [1][2]
Structure Double bond at C8-C9Epimer of lysergic acid at C8[3][4]
pKa (Carboxylic Acid) Not explicitly reported, but expected to be ~3.4~3.4
pKa (Amine) Not explicitly reported, but expected to be ~8.4~8.4

Electrophoretic Separation by Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis has been demonstrated as an effective technique for the separation of this compound, lysergic acid, and iso-lysergic acid.[5][6] The separation is based on the different electrophoretic mobilities of the isomers in an electric field, which are influenced by their charge-to-size ratio.

At a pH of 8.3, the carboxylic acid group of both isomers is deprotonated, imparting a negative charge. The tertiary amine in the ergoline ring system is partially protonated. The subtle differences in the three-dimensional structure due to the position of the double bond in this compound versus the stereochemistry at C8 in iso-lysergic acid are thought to result in a difference in their effective hydrodynamic radii. This difference in size and shape, and potentially a slight difference in their pKa values, leads to distinct charge-to-size ratios, enabling their separation.

Experimental Protocol: Capillary Zone Electrophoresis

The following protocol is based on the validated method described by Himmelsbach et al. (2014) for the analysis of this compound, lysergic acid, and iso-lysergic acid.[5]

Instrumentation:

  • Capillary Electrophoresis system with UV or Mass Spectrometry (MS) detection.

  • Uncoated fused-silica capillary.

Reagents:

  • Background Electrolyte (BGE): Asparagine, Sodium Tetraborate, or Ammonium Acetate based buffers have been shown to be effective.[5] An optimized BGE consists of an ammonium acetate buffer.

  • Organic Modifier: Methanol

  • Rinsing Solutions: Sodium hydroxide, water.

  • Sample and Standard Solutions: Dissolved in an appropriate solvent, such as a water/methanol mixture.

Procedure:

  • Capillary Conditioning: Before the first use, and as needed, rinse the capillary with 0.1 M sodium hydroxide, followed by water, and then the background electrolyte.

  • BGE Preparation: Prepare the running buffer, for example, an ammonium acetate buffer, and adjust the pH to 8.3. Add methanol to a final concentration of 40%.[5]

  • Sample Injection: Inject the sample or standard solution into the capillary using a hydrodynamic or electrokinetic injection method.

  • Electrophoretic Separation: Apply a high voltage across the capillary to initiate the electrophoretic separation. The typical voltage can range from 20 to 30 kV.

  • Detection: Monitor the separation using a UV detector at a suitable wavelength or a mass spectrometer for enhanced sensitivity and specificity. The limits of detection with UV are approximately 0.45 mg/L for this compound, and with MS, this improves to 0.09 mg/L.[5]

G bge BGE Preparation (e.g., Ammonium Acetate, pH 8.3, 40% Methanol) injection Sample Injection bge->injection sample Sample/Standard Preparation sample->injection capillary Capillary Conditioning (NaOH, Water, BGE) capillary->injection separation Electrophoretic Separation (~20-30 kV) injection->separation detection Detection (UV or MS) separation->detection data Data Analysis (Migration Time, Peak Area) detection->data

Caption: Workflow for the CZE analysis of paspalic and iso-lysergic acids.

Structural Differences and Electrophoretic Mobility

The key to the electrophoretic separation of this compound and iso-lysergic acid lies in their distinct chemical structures.

G cluster_paspalic This compound cluster_iso_lysergic iso-Lysergic Acid paspalic_structure Ergoline skeleton with double bond at C8-C9 difference Different 3D Shape and Hydrodynamic Radius paspalic_structure->difference Structural Isomerism iso_lysergic_structure Ergoline skeleton with different stereochemistry at C8 iso_lysergic_structure->difference Stereoisomerism mobility Different Electrophoretic Mobility (Charge-to-Size Ratio) difference->mobility Results in separation Separation by CZE mobility->separation Enables

References

Enhancing Paspalic Acid Production: A Comparative Analysis of Wildtype and Chimeric Clavine Oxidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical precursors is a paramount objective. Paspalic acid, a crucial intermediate in the production of various ergot alkaloids with significant therapeutic applications, is synthesized through a biosynthetic pathway involving the enzyme clavine oxidase. This guide provides a detailed comparison of wildtype clavine oxidase and engineered chimeric versions of the enzyme for the production of this compound, supported by experimental data and detailed protocols.

Recent advancements in enzyme engineering have led to the development of chimeric clavine oxidases that exhibit superior catalytic activity compared to their wildtype counterparts. A key study demonstrated that by strategically swapping a region between the F-G helices of a less efficient clavine oxidase with that of a more active ortholog, the resulting chimeric enzyme could significantly boost the production of lysergic acid, the direct downstream product of this compound.[1][2]

Performance Comparison: Wildtype vs. Chimeric Clavine Oxidase

The efficacy of wildtype and chimeric clavine oxidases (CloA) in producing lysergic acid from the precursor agroclavine was evaluated by expressing these enzymes in Saccharomyces cerevisiae. The results highlight a substantial increase in product yield with the engineered chimeric enzymes.

EnzymeLysergic Acid (μM∙OD600-1)Elymoclavine (μM∙OD600-1)Lysergic Acid (% of total ergot alkaloids)
Wildtype Cpur CloA 2.23 ± 0.350-94.57%
Wildtype AT5 CloA -2.75 ± 0.098-
Wildtype 9Hypo CloA -0.174 ± 0.014-
Chimeric AT5 Cpas CloA 2.678 ± 0.143-98.03%
Chimeric AT5 9Hypo CloA 2.62 ± 0.2350.113 ± 0.00595.86%

Data sourced from a study on increasing lysergic acid levels through engineered clavine oxidases.[1][2] The chimeric enzymes were constructed using the AT5 CloA scaffold.

The data clearly indicates that the chimeric enzymes, particularly AT5 Cpas CloA and AT5 9Hypo CloA, not only produce higher absolute concentrations of lysergic acid compared to the best-performing wildtype (Cpur CloA), but also exhibit a higher conversion percentage of the precursor to the final product.[1][2] The reduced accumulation of the intermediate elymoclavine in the chimeric AT5 9Hypo CloA strain further suggests a more efficient two-step oxidation process.[1][2]

Ergot Alkaloid Biosynthetic Pathway

The production of this compound is a key step in the biosynthesis of ergot alkaloids. The pathway begins with the precursor agroclavine, which is converted to this compound via a two-step oxidation reaction catalyzed by clavine oxidase (CloA), a cytochrome P450 monooxygenase.[1][2][3][4] Elymoclavine is an intermediate in this conversion.[3][5][6][7] this compound then spontaneously isomerizes to lysergic acid, the precursor for a wide range of ergot-derived pharmaceuticals.[6][7]

ergot_alkaloid_pathway Agroclavine Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Clavine Oxidase (CloA) (Step 1 Oxidation) PaspalicAcid This compound Elymoclavine->PaspalicAcid Clavine Oxidase (CloA) (Step 2 Oxidation) LysergicAcid Lysergic Acid PaspalicAcid->LysergicAcid Spontaneous Isomerization ErgotAlkaloids Ergot Alkaloids LysergicAcid->ErgotAlkaloids

Biosynthetic pathway of paspalic and lysergic acid.

Experimental Protocols

Construction of Chimeric Clavine Oxidases

The generation of chimeric enzymes involves standard molecular biology techniques. The following is a generalized workflow based on the successful engineering of chimeric clavine oxidases.[1][2]

chimeric_enzyme_workflow cluster_0 Gene Synthesis and Cloning cluster_1 Chimeric Construct Generation cluster_2 Expression and Analysis GeneSynthesis Synthesize CloA genes (wildtype and target insert) Ligation Ligate CloA genes into vector GeneSynthesis->Ligation VectorPrep Prepare expression vector (e.g., pESC-HIS) VectorPrep->Ligation PCR_backbone Amplify vector backbone (excluding target region) Ligation->PCR_backbone PCR_insert Amplify insert region from a different CloA ortholog Ligation->PCR_insert Assembly Assemble backbone and insert (e.g., Gibson Assembly) PCR_backbone->Assembly PCR_insert->Assembly Transformation Transform yeast (e.g., S. cerevisiae) Assembly->Transformation Expression Induce protein expression Transformation->Expression Analysis Analyze product formation (HPLC/LC-MS) Expression->Analysis

Workflow for generating and testing chimeric clavine oxidases.
  • Gene Synthesis and Cloning : The genes encoding the wildtype clavine oxidases of interest are synthesized and cloned into a suitable expression vector, such as pESC-HIS for yeast expression.

  • Chimeric Construct Generation :

    • The backbone of the expression vector containing the scaffold CloA gene (e.g., AT5 CloA) is amplified by PCR, excluding the region to be replaced.

    • The desired insert region from a different CloA ortholog (e.g., Cpas CloA or 9Hypo CloA) is amplified by PCR.

    • The amplified backbone and insert are assembled using a method such as Gibson Assembly to create the chimeric construct.

  • Yeast Transformation and Expression : The resulting plasmids (containing wildtype or chimeric CloA genes) are transformed into a suitable host strain of S. cerevisiae. Protein expression is then induced according to the specific requirements of the expression vector's promoter.

Clavine Oxidase Activity Assay

The activity of clavine oxidase, a cytochrome P450 enzyme, can be determined by monitoring the conversion of its substrate to product. A general protocol for a whole-cell biocatalysis reaction is as follows:

  • Inoculum Preparation : Prepare a starter culture of the S. cerevisiae strain harboring the clavine oxidase expression plasmid in an appropriate selective medium.

  • Protein Expression : Inoculate a larger volume of expression medium with the starter culture and grow until the optimal cell density for induction is reached. Induce protein expression (e.g., by adding galactose for the GAL1 promoter).

  • Bioconversion :

    • Harvest the yeast cells by centrifugation and resuspend them in a suitable reaction buffer.

    • Add the substrate, agroclavine, to the cell suspension to initiate the reaction.

    • Incubate the reaction mixture under controlled conditions (e.g., 30°C with shaking) for a defined period (e.g., 24-48 hours).

  • Sample Preparation and Analysis :

    • Periodically, or at the end of the incubation, quench the reaction and separate the supernatant from the cells.

    • Extract the ergot alkaloids from the supernatant using an appropriate organic solvent (e.g., chloroform).

    • Evaporate the solvent and resuspend the dried extract in a suitable solvent for analysis.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amounts of substrate (agroclavine), intermediate (elymoclavine), and product (this compound/lysergic acid).

HPLC Analysis of Ergot Alkaloids

A generalized HPLC method for the separation and quantification of clavine alkaloids:

  • Column : A C18 reverse-phase column is typically used.

  • Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is commonly employed.

  • Detection : Fluorescence detection is highly sensitive for ergot alkaloids. Excitation and emission wavelengths are optimized for the specific compounds of interest.

  • Quantification : Standard curves are generated using known concentrations of authentic standards for each analyte to be quantified.

Conclusion

The use of chimeric clavine oxidases represents a promising strategy for enhancing the biotechnological production of this compound. The experimental data demonstrates a clear advantage of engineered enzymes over their wildtype counterparts in terms of both yield and efficiency. The provided protocols offer a foundational framework for researchers to replicate and build upon these findings in their own efforts to optimize the synthesis of valuable pharmaceutical intermediates.

References

Cross-Validation of Paspalic Acid Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of paspalic acid, a key precursor in the synthesis of various ergoline-based pharmaceuticals, is of paramount importance. This guide provides a comprehensive cross-validation of three common analytical platforms—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The performance of each platform is objectively compared, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for specific research needs.

Comparative Analysis of Quantitative Performance

The selection of an analytical platform for this compound quantification hinges on a variety of performance metrics. A summary of these key parameters across HPLC, LC-MS/MS, and GC-MS is presented below to facilitate a direct comparison.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 0.45 mg/L[1]0.05 pmol (for lysergic acid)[2]Analyte-dependent, typically in the low ng/mL range after derivatization
Limit of Quantification (LOQ) Not explicitly stated, but higher than LC-MS/MS0.1 pmol (for lysergic acid)[2]Analyte-dependent, typically in the ng/mL to µg/mL range after derivatization
**Linearity (R²) **>0.99[3]>0.994[2]>0.99
Precision (%RSD) Run-to-run: 1.9%, Day-to-day: 4.0%[1]Intra-assay: 3.4% - 16.1%, Inter-assay: 7.9% - 22.8%[2]<15%
Accuracy/Recovery (%) ~100.8% (for a related CZE-MS method)[1]68.4% - 111.0%[2]Typically 80-120%
Specificity Moderate, potential for interference from co-eluting compounds.High, based on precursor and product ion masses.High, based on mass spectral fragmentation patterns.
Throughput HighHighModerate, due to sample derivatization steps.

Experimental Protocols

Detailed methodologies for the quantification of this compound using each of the discussed analytical platforms are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point is a 90:10 (v/v) mixture of aqueous buffer and organic solvent.[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 28°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: UV detector at 220 nm.[4]

3. Quantification:

  • Prepare a series of calibration standards of known this compound concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and at low concentrations.

1. Sample Preparation:

  • Perform a protein precipitation or liquid-liquid extraction for biological samples. For other samples, a simple dilution may be sufficient.

  • A common extraction solvent is acetonitrile.

  • Evaporate the supernatant and reconstitute the residue in the mobile phase.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Extend C18).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes.[6]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.[7]

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be optimized for this compound by infusing a standard solution into the mass spectrometer.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

4. Quantification:

  • Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. This method is less common but can be employed when other techniques are unavailable.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent.

  • Evaporate the solvent to dryness.

  • Derivatize the dried extract using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. This involves heating the sample with the derivatizing agent.[8]

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS).[8]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).[8]

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Full scan to identify the derivatized this compound and Selected Ion Monitoring (SIM) for quantification.[8]

4. Quantification:

  • Prepare calibration standards and derivatize them in the same manner as the samples.

  • Generate a calibration curve based on the peak areas of a characteristic ion of the derivatized this compound.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the decision-making involved in cross-validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Determine Concentration Calibrate->Quantify

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Extract Extract (LLE or PP) Sample->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC Evaporate->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MS/MS (MRM) Ionize->Detect Calibrate Calibration Curve (with IS) Detect->Calibrate Quantify Determine Concentration Calibrate->Quantify

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extract Extract this compound Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize (e.g., Silylation) Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Ionize EI Separate->Ionize Detect MS (Scan/SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Determine Concentration Calibrate->Quantify

GC-MS Experimental Workflow

CrossValidation_Logic cluster_decision Method Selection HPLC HPLC-UV LOD LOD/LOQ HPLC->LOD Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy LCMS LC-MS/MS LCMS->LOD LCMS->Linearity LCMS->Precision LCMS->Accuracy GCMS GC-MS GCMS->LOD GCMS->Linearity GCMS->Precision GCMS->Accuracy Decision Optimal Method LOD->Decision Linearity->Decision Precision->Decision Accuracy->Decision

References

Safety Operating Guide

Proper Disposal of Paspalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of Paspalic acid, an unsaturated lysergic acid analogue and a precursor in the synthesis of several ergot alkaloids.

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat or apron, and safety goggles, must be worn at all times when handling this compound.[2] All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Disposal Protocol

The following protocol is a general guideline based on best practices for the disposal of acidic chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for any unique disposal requirements. In the absence of a specific SDS, the following procedure for neutralization and disposal should be followed.

Experimental Protocol: Neutralization of this compound Waste

  • Segregation and Storage:

    • Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with acidic and potentially organic solvent-containing waste.[3][4]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[3]

  • Neutralization Procedure (for small quantities):

    • Warning: This procedure may generate heat and vapors and must be performed in a chemical fume hood behind a safety shield.[2]

    • Place the beaker containing the acidic waste in a larger container with an ice-water bath to control the temperature.[2]

    • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the this compound solution while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

    • Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.[5]

  • Final Disposal:

    • Once neutralized, the solution can be considered for drain disposal only if it contains no other hazardous components (e.g., heavy metals, regulated organic chemicals) and is in compliance with local sewer regulations.[2][4][5]

    • If drain disposal is permissible, flush the neutralized solution down the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution).[2]

    • If the neutralized solution contains other hazardous materials or if local regulations prohibit drain disposal, it must be collected as hazardous waste.[2][6]

    • Transfer the neutralized waste to a properly labeled hazardous waste container and arrange for pickup by a certified chemical waste disposal company.[5]

Quantitative Data for Waste Neutralization

The following table provides general parameters for the neutralization of acidic waste.

ParameterRecommended Value/RangeNotes
Target pH 6.0 - 8.0For safe drain disposal, where permitted.[5]
Neutralizing Agent 5% Sodium Bicarbonate SolutionA weak base is recommended to control the reaction rate and prevent excessive heat generation.
Water Flush Ratio 20:1 (Water:Neutralized Waste)Ensures adequate dilution upon drain disposal.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PaspalicAcidDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_sds Consult Manufacturer's SDS fume_hood->check_sds sds_specific Follow SDS-Specific Disposal Instructions check_sds->sds_specific Available no_sds No Specific Instructions check_sds->no_sds Not Available end End sds_specific->end neutralize Neutralize with Weak Base to pH 6.0-8.0 no_sds->neutralize monitor_ph Monitor pH neutralize->monitor_ph monitor_ph->neutralize pH not 6.0-8.0 check_regulations Check Local Regulations & Other Hazardous Components monitor_ph->check_regulations pH is 6.0-8.0 drain_disposal Drain Disposal with >20x Water Flush check_regulations->drain_disposal Permitted & No Other Hazards hazardous_waste Collect as Hazardous Waste check_regulations->hazardous_waste Prohibited or Other Hazards Present drain_disposal->end hazardous_waste->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paspalic acid
Reactant of Route 2
Paspalic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。